3-Acetamidopiperidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-piperidin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXSCZDWARFWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400219 | |
| Record name | 3-Acetamidopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5810-55-9 | |
| Record name | 3-Acetamidopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(piperidin-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Acetamidopiperidine
For researchers, scientists, and professionals in drug development, 3-Acetamidopiperidine, with its CAS Number 5810-55-9 , represents a significant building block in the synthesis of novel pharmaceutical agents. This comprehensive guide delves into the core chemical and physical properties, safety and handling protocols, and potential synthetic routes of this versatile piperidine derivative.
Core Properties of this compound
This compound, also known as N-(piperidin-3-yl)acetamide, possesses a unique combination of a piperidine ring and an acetamido group, which imparts specific physicochemical characteristics crucial for its application in medicinal chemistry.[1][2]
| Property | Value | Reference |
| CAS Number | 5810-55-9 | [1][2][3][4] |
| Molecular Formula | C₇H₁₄N₂O | [5] |
| Molecular Weight | 142.20 g/mol | [5] |
| Melting Point | 81 °C | |
| Boiling Point | 318.5±31.0 °C (Predicted) | |
| Density | 1.02 g/cm³ | |
| Solubility | Soluble in Methanol | |
| Appearance | White to Almost white powder to crystal | |
| pKa (Predicted) | 15.94±0.20 |
Safety and Handling
Understanding the hazard profile of this compound is paramount for its safe handling in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential hazards.
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed[5][6] |
Precautionary Statements: [5]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7][8]
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the acetylation of 3-aminopiperidine. The latter can be synthesized through various routes, often starting from readily available precursors like L-glutamic acid or through enzymatic cascades.[9][10]
Illustrative Synthesis Workflow for 3-Substituted Piperidines
The following diagram illustrates a generalized synthetic pathway for obtaining 3-substituted piperidine derivatives, a common strategy in medicinal chemistry.
Caption: Generalized workflow for the synthesis of 3-substituted piperidine derivatives.
Experimental Protocol: Acetylation of 3-Aminopiperidine
This protocol outlines a general procedure for the synthesis of this compound from 3-aminopiperidine.
Materials:
-
3-Aminopiperidine dihydrochloride
-
Triethylamine (Et₃N)
-
Acetic anhydride (Ac₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-aminopiperidine dihydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Biological Activity and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[11][12] Derivatives of piperidine have shown a wide range of activities, including but not limited to, anticancer, antiviral, and neuroprotective effects.[12] The biological activity is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring.
General Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound like this compound.
Caption: A standard workflow for the biological screening of new chemical entities.
The versatile nature of the this compound scaffold makes it an attractive starting point for the development of new therapeutic agents. Further research into its biological activities and mechanism of action is warranted to fully explore its potential in drug discovery.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound CAS#: 5810-55-9 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. parchem.com [parchem.com]
- 5. N-(piperidin-3-yl)acetamide | C7H14N2O | CID 4169719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Synthesis and Characterization of 3-Acetamidopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Acetamidopiperidine, a valuable building block in medicinal chemistry and drug development. This document outlines the primary synthetic routes, detailed experimental protocols, and a thorough analysis of its spectroscopic and physical properties. All quantitative data is presented in structured tables for clarity and ease of comparison. Logical workflows for synthesis and characterization are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound, also known as N-(piperidin-3-yl)acetamide, is a piperidine derivative of significant interest in the pharmaceutical industry. The piperidine scaffold is a prevalent structural motif in a vast array of bioactive molecules and approved drugs. The presence of an acetamido group at the 3-position provides a key site for further functionalization and hydrogen bonding interactions, making it a crucial intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. A thorough understanding of its synthesis and a complete characterization are paramount for its effective utilization in drug discovery and development pipelines.
Synthesis of this compound
Two primary synthetic strategies have been established for the preparation of this compound: the acetylation of 3-aminopiperidine and the reduction of N-acetyl-3-aminopyridine.
Method 1: Acetylation of 3-Aminopiperidine
This is the most direct approach, involving the reaction of commercially available 3-aminopiperidine with an acetylating agent.
Materials:
-
3-Aminopiperidine
-
Acetyl chloride or Acetic anhydride
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopiperidine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Method 2: Reduction of N-acetyl-3-aminopyridine
This method involves the catalytic hydrogenation of N-acetyl-3-aminopyridine to yield the corresponding piperidine derivative.
Materials:
-
N-acetyl-3-aminopyridine
-
Palladium on carbon (Pd/C, 5% or 10%) or Platinum oxide (PtO₂)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite
Procedure:
-
To a solution of N-acetyl-3-aminopyridine (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add the palladium on carbon catalyst (typically 5-10 mol%).
-
Place the vessel in a Parr hydrogenator.
-
Pressurize the system with hydrogen gas (typically 50-100 psi) and shake or stir the reaction mixture at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Workflow Visualizations
The following diagrams illustrate the logical flow of the synthetic and characterization processes.
Characterization Data
The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.
Physical Properties
| Property | Value |
| CAS Number | 5810-55-9 |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 81 °C |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.5 | br s | 1H | -NH- (amide) |
| ~3.8-4.0 | m | 1H | H-3 (methine proton on piperidine ring) |
| ~3.0-3.2 | m | 2H | H-2eq, H-6eq (equatorial protons on piperidine ring) |
| ~2.5-2.7 | m | 2H | H-2ax, H-6ax (axial protons on piperidine ring) |
| ~1.9-2.1 | m | 2H | H-4eq, H-5eq (equatorial protons on piperidine ring) |
| 1.98 | s | 3H | -COCH₃ (acetyl methyl protons) |
| ~1.5-1.7 | m | 2H | H-4ax, H-5ax (axial protons on piperidine ring) |
| ~1.4-1.6 | br s | 1H | -NH- (piperidine) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~170.0 | -C=O (amide carbonyl) |
| ~48.0 | C-3 (methine carbon on piperidine ring) |
| ~46.0 | C-2 (methylene carbon on piperidine ring) |
| ~45.0 | C-6 (methylene carbon on piperidine ring) |
| ~31.0 | C-4 (methylene carbon on piperidine ring) |
| ~25.0 | C-5 (methylene carbon on piperidine ring) |
| ~23.0 | -COCH₃ (acetyl methyl carbon) |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H stretch (amide and piperidine) |
| ~2930, ~2850 | Medium | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (amide I band) |
| ~1550 | Medium | N-H bend (amide II band) |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 142 | [M]⁺ (Molecular ion) |
| 99 | [M - CH₃CO]⁺ |
| 84 | [Piperidine ring fragment]⁺ |
| 43 | [CH₃CO]⁺ |
Conclusion
This technical guide has detailed the primary synthetic routes and comprehensive characterization profile of this compound. The provided experimental protocols and tabulated spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The logical workflows presented in a visual format aim to streamline the synthesis and characterization processes in the laboratory. The information contained herein should facilitate the efficient and effective use of this important chemical intermediate in the pursuit of novel therapeutic agents.
An In-depth Technical Guide to 3-Acetamidopiperidine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1][3] This guide focuses on a key derivative, 3-Acetamidopiperidine, providing a detailed overview of its chemical identity, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and IUPAC Name
This compound is a derivative of piperidine where an acetamido group is attached to the third carbon of the piperidine ring.
IUPAC Name: N-(piperidin-3-yl)acetamide[4]
Chemical Structure:
Synonyms: this compound, N-(3-piperidinyl)acetamide, 3-Acetylaminopiperidine[4]
Physicochemical Properties
A summary of key quantitative data for this compound is presented below. These properties are essential for its application in chemical synthesis and drug design.
| Property | Value | Reference(s) |
| CAS Number | 5810-55-9 | [4] |
| Molecular Formula | C₇H₁₄N₂O | [4] |
| Molecular Weight | 142.20 g/mol | [4] |
| Melting Point | 75-80 °C | |
| Boiling Point | 318.5±31.0 °C (Predicted) | |
| Density | 1.02 g/cm³ (Predicted) | |
| InChI Key | BCXSCZDWARFWAW-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC(=O)NC1CCCNC1 | |
| Appearance | White to Almost white powder/crystal | |
| Storage Temperature | Room Temperature |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acetylation of 3-aminopiperidine. This reaction involves the nucleophilic attack of the primary amine on an acetylating agent, such as acetic anhydride or acetyl chloride. A general, representative protocol is detailed below.
Objective: To synthesize N-(piperidin-3-yl)acetamide from 3-aminopiperidine.
Materials and Reagents:
-
3-Aminopiperidine dihydrochloride
-
Acetic Anhydride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-aminopiperidine dihydrochloride (1 equivalent) in dichloromethane.
-
Basification: Cool the solution in an ice bath (0 °C). Add triethylamine (a slight excess, ~2.2-2.5 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.
-
Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acid byproducts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine all organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude this compound can be purified by recrystallization or column chromatography on silica gel to obtain the final product in high purity.
Logical Workflow and Visualization
The synthesis of this compound is a straightforward yet critical process for generating this valuable building block. The logical workflow involves the preparation of the free amine from its salt, followed by the core acylation reaction and subsequent purification.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a fundamental building block for drug discovery and development, stemming from the privileged piperidine core. Its straightforward synthesis and versatile structure allow for its incorporation into a wide range of complex molecules targeting various biological pathways. The data and protocols provided in this guide offer a solid foundation for researchers and scientists working to leverage this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-(piperidin-3-yl)acetamide | C7H14N2O | CID 4169719 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Analysis of 3-Acetamidopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: N-(piperidin-3-yl)acetamide
-
Molecular Formula: C₇H₁₄N₂O[1]
-
Molecular Weight: 142.20 g/mol [1]
-
CAS Number: 5810-55-9[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-Acetamidopiperidine. These predictions are based on the known chemical shifts of similar piperidine and acetamide derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.2 | Multiplet | 1H | H3 (CH-NHAc) |
| ~ 3.0 - 3.2 | Multiplet | 2H | H2eq, H6eq |
| ~ 2.5 - 2.7 | Multiplet | 2H | H2ax, H6ax |
| ~ 1.95 | Singlet | 3H | CH₃ (Acetyl) |
| ~ 1.7 - 1.9 | Multiplet | 2H | H4eq, H5eq |
| ~ 1.4 - 1.6 | Multiplet | 2H | H4ax, H5ax |
| ~ 1.5 - 2.5 (broad) | Singlet | 1H | NH (Piperidine) |
| ~ 7.5 - 8.0 (broad) | Singlet | 1H | NH (Amide) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170.0 | C=O (Amide) |
| ~ 48.0 | C3 |
| ~ 46.5 | C2 |
| ~ 45.0 | C6 |
| ~ 30.0 | C4 |
| ~ 25.0 | C5 |
| ~ 23.5 | CH₃ (Acetyl) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted significant IR absorption bands for this compound are listed below.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Strong, Broad | N-H Stretch (Amide and Piperidine) |
| ~ 2850 - 2950 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~ 1640 | Strong | C=O Stretch (Amide I) |
| ~ 1550 | Strong | N-H Bend (Amide II) |
| ~ 1450 | Medium | C-H Bend (CH₂) |
| ~ 1370 | Medium | C-H Bend (CH₃) |
| ~ 1250 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound are outlined below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 142 | Molecular Ion [M]⁺ |
| 125 | [M - NH₃]⁺ |
| 99 | [M - CH₃CO]⁺ |
| 84 | [Piperidine ring fragment]⁺ |
| 57 | [CH₃CONH₂]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.
5.1 NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
5.2 IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr).
-
ATR: Place a small amount of the solid or liquid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber.
5.3 Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). Acquire the mass spectrum in positive ion mode.
-
EI-MS: Introduce the sample (often via a gas chromatograph, GC) into the ion source where it is bombarded with electrons.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
-
Data Processing: The resulting mass spectrum will show the relative abundance of different ions as a function of their m/z ratio.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
References
Physical and chemical properties of 3-Acetamidopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetamidopiperidine, also known as N-(piperidin-3-yl)acetamide, is a heterocyclic organic compound featuring a piperidine ring N-acetylated at the 3-position. The piperidine scaffold is a significant pharmacophore found in a wide array of pharmaceuticals and biologically active molecules, suggesting the potential of its derivatives in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details experimental protocols for its synthesis and characterization by modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific biological signaling pathways for this compound are not extensively documented, this guide discusses the general biological significance of piperidine derivatives.
Core Properties of this compound
This compound is a solid at room temperature, appearing as a white to almost white crystalline powder.[3] It is soluble in methanol.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-(piperidin-3-yl)acetamide | [1] |
| Synonyms | This compound, N-(3-Piperidinyl)acetamide | [1] |
| CAS Number | 5810-55-9 | [1] |
| Molecular Formula | C₇H₁₄N₂O | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | 81 °C | [3] |
| Boiling Point | 318.5 ± 31.0 °C (Predicted) | [3] |
| Density | 1.02 g/cm³ | [3] |
| pKa | 15.94 ± 0.20 (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
Synthesis and Characterization
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acetylation of 3-aminopiperidine. A general and effective method involves the reaction of 3-aminopiperidine with an acetylating agent such as acetic anhydride.
This protocol is a representative procedure for the acetylation of a primary amine and can be adapted for the synthesis of this compound.
-
Dissolution: Dissolve 3-aminopiperidine in a suitable solvent, such as dichloromethane or an aqueous medium.
-
Addition of Base: Add a base, such as triethylamine or sodium bicarbonate, to the solution to act as a proton scavenger.
-
Acetylation: Slowly add acetic anhydride (1.0-1.2 equivalents) to the stirred solution at a controlled temperature, typically 0-25 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: A general workflow for the synthesis of this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound are performed using standard spectroscopic techniques.
NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified this compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz). Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments.
-
Data Processing and Interpretation: Process the acquired data (Fourier transformation, phasing, and baseline correction). The chemical shifts (δ), signal multiplicities, and coupling constants (J) are analyzed to confirm the molecular structure.
Expected ¹H NMR Spectral Features:
-
A singlet for the acetyl methyl protons (CH₃).
-
Multiplets for the protons on the piperidine ring, with distinct chemical shifts for the protons at C2, C3, C4, C5, and C6.
-
A broad singlet for the amide N-H proton.
-
A broad singlet for the piperidine N-H proton.
Expected ¹³C NMR Spectral Features:
-
A peak for the acetyl methyl carbon.
-
A peak for the carbonyl carbon of the amide group.
-
Distinct peaks for the five carbon atoms of the piperidine ring.
IR spectroscopy is used to identify the functional groups present in this compound.
General Protocol for IR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Data Interpretation: Analyze the positions, shapes, and intensities of the absorption bands to identify characteristic functional groups.
Expected IR Absorption Bands:
-
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the secondary amine and amide.
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the C-H bonds of the piperidine ring and the methyl group.
-
C=O stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.
-
N-H bending (Amide II): A band around 1550 cm⁻¹.
-
C-N stretching: Bands in the fingerprint region.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
General Protocol for MS Analysis:
-
Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which will typically produce the protonated molecule [M+H]⁺.
-
Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information.
Expected Mass Spectral Data:
-
Molecular Ion: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 143.2.
-
Fragmentation: Common fragmentation pathways for piperidine derivatives include cleavage of the piperidine ring and loss of substituents. For this compound, fragmentation may involve the loss of the acetamido group or parts thereof.
Caption: Workflow for the analytical characterization of this compound.
Biological and Pharmacological Context
The piperidine ring is a key structural component in many biologically active compounds and approved drugs.[2][4] Its presence can influence a molecule's pharmacological properties, including its ability to cross cell membranes and interact with biological targets.[4] Derivatives of piperidine have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[1]
While specific signaling pathways and detailed biological activities for this compound are not extensively reported in the literature, its structural similarity to other bioactive piperidine derivatives suggests it could be a valuable building block in the synthesis of new chemical entities for biological screening.[1] The acetamido group can participate in hydrogen bonding, which may be crucial for interactions with biological macromolecules such as enzymes and receptors. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.
Conclusion
This compound is a readily synthesizable piperidine derivative with well-defined physical and chemical properties. This guide has provided an overview of these properties and outlined standard experimental protocols for its synthesis and characterization. For researchers and drug development professionals, this compound represents a versatile scaffold and a potential starting point for the development of novel therapeutic agents. Future studies are needed to fully elucidate its biological activities and potential roles in modulating cellular signaling pathways.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Acetamidopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and predicted physicochemical properties of 3-Acetamidopiperidine (CAS No: 5810-55-9), a key building block in pharmaceutical synthesis. Due to the limited publicly available experimental data for this specific compound, this document integrates established chemical principles of its core functional groups—a secondary amide and a substituted piperidine ring—to project its solubility and stability characteristics. Detailed, standardized experimental protocols for the empirical determination of these properties are also presented to guide researchers in their laboratory work.
Introduction
This compound, also known as N-(3-Piperidinyl)acetamide, is a valuable heterocyclic amine derivative. Its structural motif, featuring both a hydrogen bond donor and acceptor, makes it a significant component in the design of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, formulation development, and process chemistry. This guide aims to consolidate the known information and provide a predictive assessment of its behavior, alongside practical methodologies for its analysis.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 5810-55-9 | N/A |
| Molecular Formula | C₇H₁₄N₂O | N/A |
| Molecular Weight | 142.20 g/mol | N/A |
| Appearance | White to almost white powder or crystal | N/A |
| Melting Point | 81 °C | N/A |
| Boiling Point (Predicted) | 318.5 ± 31.0 °C | N/A |
| Density (Predicted) | 1.02 g/cm³ | N/A |
| pKa (Predicted) | 15.94 ± 0.20 | N/A |
Solubility Profile
Quantitative solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure, a qualitative and predicted solubility profile can be established.
Qualitative and Predicted Solubility
The presence of the amide and the secondary amine in the piperidine ring suggests that this compound will exhibit a degree of polarity and the capacity for hydrogen bonding.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Water | Soluble | The amine and amide groups can form hydrogen bonds with water. |
| Methanol | Soluble | Stated as soluble in available datasheets. Hydrogen bonding is favorable. |
| Ethanol | Soluble | Expected to be soluble due to its polarity and hydrogen bonding capability. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile | Moderately Soluble | Expected to be a suitable solvent, though perhaps less effective than more polar options. |
| Non-Polar Solvents | ||
| Dichloromethane | Slightly Soluble to Insoluble | Limited polarity suggests poor solubility. |
| Hexane | Insoluble | The significant polarity difference will likely result in insolubility. |
Experimental Protocol for Quantitative Solubility Determination
A standardized equilibrium shake-flask method is recommended for the precise determination of solubility.
Objective: To determine the quantitative solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Calibrated analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using the validated analytical method.
-
Perform the experiment in triplicate for each solvent.
Stability Profile and Degradation Pathways
Predicted Stability
This compound contains two primary functional groups that will dictate its stability: the acetamide group and the secondary amine within the piperidine ring.
-
Hydrolytic Stability: The acetamide functional group is susceptible to hydrolysis under both acidic and basic conditions.[1]
-
Acidic Conditions: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of 3-aminopiperidine and acetic acid.[1]
-
Basic Conditions: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon can lead to the cleavage of the amide bond, also yielding 3-aminopiperidine and an acetate salt.[1]
-
-
Oxidative Stability: The secondary amine of the piperidine ring is susceptible to oxidation. Oxidizing agents could potentially lead to the formation of N-oxides or ring-opened products.
-
Photostability: The piperidine ring itself does not possess a significant chromophore to absorb UV-Vis light, suggesting a degree of photostability. However, photodegradation can be initiated by radical mechanisms, and empirical testing is necessary for confirmation. Studies on piperidine itself have shown that it can undergo photo-oxidation, leading to various degradation products including imines and ring-opened species.[2][3]
-
Thermal Stability: The compound has a reported melting point of 81 °C. At elevated temperatures, thermal decomposition may occur. The specific decomposition pathway would need to be determined experimentally.
Proposed Degradation Pathways
Based on the chemical principles outlined above, the following degradation pathways are proposed for this compound.
Experimental Protocol for Forced Degradation Studies
This protocol describes a general approach for stress testing to evaluate the stability of this compound under various conditions, in line with principles from ICH guidelines.
Objective: To investigate the degradation of this compound under forced conditions to identify potential degradation products and pathways.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
High-purity water and other relevant solvents
-
pH meter
-
Temperature-controlled ovens or climate chambers
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Heat at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Place solid and solution samples in an oven at an elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration.
-
Analyze the stressed samples and an unstressed control sample using a validated stability-indicating analytical method.
-
Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.
-
Analytical Methodologies
A validated stability-indicating analytical method is crucial for accurately assessing the purity and stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended approach.
HPLC-UV Method Development (General Approach)
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation of the parent compound from its potential degradation products.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) would be necessary due to the lack of a strong chromophore in the molecule.
-
Derivatization: For enhanced sensitivity and selectivity, pre-column derivatization with a UV-active agent that reacts with the secondary amine could be employed.
LC-MS/MS for Degradant Identification
For the identification and characterization of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool. It provides molecular weight information and fragmentation patterns that are essential for structure elucidation.
Conclusion
While specific, quantitative solubility and stability data for this compound are limited in the public domain, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the fundamental chemistry of the acetamide and piperidine functionalities, its behavior can be predicted with a reasonable degree of confidence. The detailed experimental protocols provided herein offer a clear path for generating the necessary empirical data to support its use in pharmaceutical research and development. It is strongly recommended that these experimental studies be conducted to confirm the predicted properties and ensure the quality and reliability of processes and formulations involving this compound.
References
The Piperidine Scaffold: A Journey from Natural Toxins to Modern Therapeutics
An In-depth Technical Guide on the Discovery and History of 3-Substituted Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its favorable pharmacokinetic properties have made it a privileged structure in medicinal chemistry. This technical guide delves into the rich history and discovery of 3-substituted piperidine derivatives, tracing their evolution from potent natural alkaloids to sophisticated synthetic drugs that have revolutionized the treatment of numerous diseases. We will explore seminal discoveries, key chemical syntheses, and the intricate signaling pathways modulated by these remarkable compounds.
From Ancient Poisons to Early Pharmacological Probes: The Natural Alkaloids
The story of 3-substituted piperidines begins not in the laboratory, but in nature, with the isolation and characterization of potent alkaloids that have played significant roles in history and medicine.
Coniine: The Hemlock's Kiss of Death and a Milestone in Chemistry
One of the earliest and most infamous piperidine alkaloids is coniine, the toxic principle of poison hemlock (Conium maculatum). This 2-propylpiperidine derivative holds a significant place in history as the poison used in the execution of the philosopher Socrates in 399 BC.[1] In the realm of chemistry, coniine is celebrated for two major achievements: it was the first alkaloid to have its chemical structure elucidated in 1881 and the first to be chemically synthesized in 1886.[1][2]
The structural elucidation of coniine was a landmark achievement, and its first synthesis by Ladenburg in 1886 marked a pivotal moment in organic chemistry, demonstrating that complex natural products could be constructed in the laboratory.[2]
Lobeline: The Dual-Faced Alkaloid from Indian Tobacco
Another historically significant piperidine alkaloid is lobeline, isolated from Lobelia inflata, commonly known as Indian tobacco.[3] Native Americans have a long history of using this plant for its medicinal properties.[3] Lobeline, a more complex molecule with substituents at both the 2- and 6-positions of the piperidine ring, has a fascinating pharmacological profile. It acts on nicotinic acetylcholine receptors and has been investigated for its potential in treating substance abuse and neurological disorders.[3]
The early investigations into these natural alkaloids laid the crucial groundwork for understanding the biological activities of the piperidine scaffold and inspired generations of chemists to synthesize and explore novel derivatives.
The Dawn of a New Era: The Rise of Synthetic 3-Substituted Piperidine Drugs
Building on the knowledge gleaned from natural alkaloids, the mid-20th century witnessed the dawn of a new era in medicinal chemistry, with the development of synthetic piperidine derivatives that would become blockbuster drugs. This section will focus on the discovery and development of several key 3-substituted piperidine drugs that have had a profound impact on medicine.
Methylphenidate: A Stimulant for Focus and Attention
Methylphenidate, widely known by its trade name Ritalin, is a central nervous system stimulant first synthesized in 1944.[4] Initially explored for other indications, its efficacy in treating what is now known as Attention-Deficit/Hyperactivity Disorder (ADHD) was discovered later, and it was approved by the FDA for this use in 1955.[4] The discovery of methylphenidate's therapeutic utility in ADHD was a significant breakthrough in child psychiatry.
Paroxetine: A Selective Approach to Serotonin Reuptake Inhibition
The development of paroxetine (Paxil) in the late 1960s was a direct result of the quest for antidepressants with improved side-effect profiles compared to the older tricyclic antidepressants.[5] The research focused on creating a molecule that could selectively inhibit the reuptake of serotonin without significantly affecting other neurotransmitter systems.[1] Paroxetine, a 3-substituted phenylpiperidine derivative, emerged as a potent and selective serotonin reuptake inhibitor (SSRI), and its approval in 1992 marked a major advancement in the treatment of depression and anxiety disorders.[1][6]
Haloperidol: A Butyrophenone Antipsychotic
Haloperidol (Haldol) is a butyrophenone derivative and a potent antipsychotic medication discovered in the late 1950s. It represented a significant advancement in the treatment of schizophrenia and other psychotic disorders. Its mechanism of action involves the blockade of dopamine D2 receptors in the brain.[3]
Biperiden: Targeting Muscarinic Receptors for Parkinson's Disease
Biperiden (Akineton) was synthesized in Germany, with a patent filed in 1953.[7] This anticholinergic agent is used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[7] It acts as an antagonist at muscarinic acetylcholine receptors, with a preference for the M1 subtype.[2][8]
3-Methylfentanyl: A Potent Synthetic Opioid
The development of fentanyl in 1960 spurred the synthesis of numerous analogs, including 3-methylfentanyl, which was first synthesized in 1974.[9][10] This potent opioid analgesic is estimated to be significantly stronger than morphine and is a testament to the profound impact that substitution on the piperidine ring can have on pharmacological activity.[10]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for the discussed synthetic 3-substituted piperidine derivatives, providing a comparative overview of their potency and selectivity.
| Drug | Primary Target | Ki (nM) | ED50 (mg/kg) | Notes |
| Methylphenidate | Dopamine Transporter (DAT) | 34 (racemic) | - | IC50 for d-MPH is lower.[11] |
| Norepinephrine Transporter (NET) | 339 (racemic) | - | [11] | |
| Paroxetine | Serotonin Transporter (SERT) | ~0.07 | - | High affinity and selectivity.[12] |
| Norepinephrine Transporter (NET) | ~40 | - | [12] | |
| Haloperidol | Dopamine D2 Receptor | 0.89 | 0.13 | High affinity antagonist.[3][13] |
| α1-Adrenergic Receptor | - | 0.42 | [3] | |
| Biperiden | Muscarinic M1 Receptor | 0.48 | - | Selective M1 antagonist.[8][14] |
| Muscarinic M2 Receptor | 6.3 | - | [8][14] | |
| Muscarinic M3 Receptor | 3.9 | - | [8][14] | |
| Muscarinic M4 Receptor | 2.4 | - | [8][14] | |
| (+)-cis-3-Methylfentanyl | µ-Opioid Receptor | - | 0.00058 | ~20 times more potent than fentanyl.[15] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 3-substituted piperidine derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of downstream signaling pathways.
Dopaminergic Signaling (Methylphenidate & Haloperidol)
Methylphenidate exerts its stimulant effects by blocking the dopamine transporter (DAT), increasing the extracellular concentration of dopamine. Haloperidol, in contrast, acts as an antagonist at the dopamine D2 receptor, a G-protein coupled receptor (GPCR) linked to Gi/o proteins. D2 receptor activation normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. By blocking this receptor, haloperidol prevents this inhibition.
Caption: Antagonism of the Dopamine D2 Receptor by Haloperidol.
Serotonergic Signaling (Paroxetine)
Paroxetine's antidepressant and anxiolytic effects stem from its potent and selective inhibition of the serotonin transporter (SERT). By blocking SERT, paroxetine increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Caption: Mechanism of Action of Paroxetine at the Serotonin Transporter.
Cholinergic Signaling (Biperiden)
Biperiden functions as an antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype. M1 receptors are Gq-coupled GPCRs that, upon activation by acetylcholine, stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Biperiden blocks this signaling cascade.
Caption: Antagonism of the Muscarinic M1 Receptor by Biperiden.
Opioid Signaling (3-Methylfentanyl)
3-Methylfentanyl is a potent agonist at the µ-opioid receptor, a Gi/o-coupled GPCR. Activation of this receptor leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and also modulates ion channels. Additionally, it triggers the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.
Caption: Dual Signaling Pathways of the µ-Opioid Receptor.
Experimental Protocols: Synthesis of Key 3-Substituted Piperidine Derivatives
The following sections provide detailed methodologies for the synthesis of the discussed compounds, based on published procedures. These are intended for informational purposes for qualified researchers.
Synthesis of (±)-threo-Methylphenidate
The synthesis of methylphenidate can be achieved through a multi-step process starting from 2-chloropyridine and phenylacetonitrile.
-
Preparation of α-phenyl-2-pyridineacetonitrile: To a solution of phenylacetonitrile in a suitable solvent such as dimethylformamide, a strong base like sodium hydride is added at 0 °C. The mixture is stirred, and then 2-chloropyridine is added. The reaction is allowed to proceed at room temperature.
-
Hydrolysis to ritalinic acid: The resulting α-phenyl-2-pyridineacetonitrile is hydrolyzed under acidic conditions (e.g., concentrated HCl) at reflux to yield ritalinic acid hydrochloride.
-
Esterification to methylphenidate: Ritalinic acid hydrochloride is then esterified by refluxing in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) to produce methylphenidate hydrochloride.
Synthesis of (±)-Paroxetine
A common synthetic route to paroxetine involves the coupling of a 3-substituted-4-(4-fluorophenyl)piperidine intermediate with sesamol.
-
Preparation of 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine: This intermediate can be synthesized through various routes, often involving a multi-step process starting from commercially available materials.
-
Activation of the hydroxyl group: The hydroxyl group of the piperidine intermediate is activated, for example, by conversion to a tosylate or mesylate.
-
Coupling with sesamol: The activated intermediate is then reacted with sesamol in the presence of a base (e.g., sodium hydride) in a suitable solvent like DMF to afford N-protected paroxetine.
-
Deprotection: The final step involves the removal of the nitrogen protecting group (if present) to yield paroxetine.
Synthesis of Haloperidol
Haloperidol is synthesized by the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.
-
Preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine: This intermediate is prepared from 4-chlorophenylmagnesium bromide and 1-benzyl-4-piperidone, followed by debenzylation.
-
Alkylation: 4-(4-chlorophenyl)-4-hydroxypiperidine is reacted with 4-chloro-1-(4-fluorophenyl)-1-butanone in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide to yield haloperidol.[16]
Synthesis of Biperiden
The synthesis of biperiden can be achieved through a Grignard reaction.
-
Preparation of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(1-piperidyl)-1-propanone: This intermediate is prepared via a Mannich reaction between 5-acetyl-2-norbornene, piperidine hydrochloride, and paraformaldehyde.[17]
-
Grignard Reaction: The prepared propanone derivative is then reacted with phenylmagnesium bromide in an appropriate solvent like diethyl ether to yield biperiden.
Conclusion
The journey of 3-substituted piperidine derivatives, from their origins as potent natural toxins to their current status as indispensable therapeutic agents, is a testament to the power of chemical synthesis and the relentless pursuit of new medicines. The historical discoveries of coniine and lobeline paved the way for the rational design and development of synthetic analogs with improved efficacy and safety profiles. The seminal discoveries of methylphenidate, paroxetine, haloperidol, and biperiden have transformed the treatment of a wide range of debilitating neurological and psychiatric disorders. As our understanding of the intricate signaling pathways these molecules modulate continues to grow, so too will the opportunities to develop even more selective and effective 3-substituted piperidine-based therapies for the future.
References
- 1. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 2. [Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 5. myexperiment.org [myexperiment.org]
- 6. 3-Methylfentanyl | C23H30N2O | CID 61996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6583287B1 - Process for the production of paroxetine - Google Patents [patents.google.com]
- 10. 3-Methylfentanyl - Wikipedia [en.wikipedia.org]
- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 12. CN106187948B - Biperiden hydrochloride preparation method - Google Patents [patents.google.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 15. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 16. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]
- 17. Preparation method of biperiden hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Biological significance of the piperidine scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a dominant structural motif in the landscape of modern drug discovery.[1][2] Its remarkable prevalence in a vast number of FDA-approved drugs has cemented its status as a "privileged scaffold".[1][3] This guide explores the multifaceted biological significance of the piperidine core, detailing its physicochemical advantages, diverse pharmacological applications, and the strategic considerations for its incorporation into novel therapeutic agents.
The Physicochemical Advantage of the Piperidine Moiety
The success of the piperidine scaffold in drug design is not coincidental; it stems from a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][4]
-
Controlled Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is mostly protonated, allowing for the formation of strong ionic interactions with acidic residues in target proteins, a key factor for binding affinity.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms grant the piperidine ring conformational flexibility, with the chair conformation being the most stable. This allows for the precise spatial orientation of substituents to optimize interactions with diverse biological targets.[1][4]
-
Modulation of Physicochemical Properties: The piperidine scaffold provides a versatile platform for chemists to fine-tune critical drug-like properties. The introduction of the piperidine moiety can modulate lipophilicity and aqueous solubility.[4][5] This balance is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][6]
Pharmacological Diversity and Applications
Piperidine derivatives exhibit a broad spectrum of pharmacological activities, making them invaluable in treating a wide range of diseases.[7][8] Their derivatives are found in over twenty classes of pharmaceuticals.[2] This versatility arises from the scaffold's ability to present pharmacophoric elements in a three-dimensional arrangement that is recognized by a multitude of biological targets.
Key Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is a cornerstone in the development of drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics.[4] Prominent examples include methylphenidate for ADHD, and the antipsychotic risperidone.[9]
-
Pain Management (Analgesics): The piperidine ring is a critical structural feature in many synthetic opioids that modulate pain perception by acting as agonists at µ-opioid receptors.[10][11] This includes well-known analgesics like meperidine and fentanyl.[11]
-
Cancer: Synthetic piperidines have emerged as a promising class of anticancer agents that can induce apoptosis and cause cell cycle arrest.[3][11]
-
Alzheimer's Disease: The piperidine moiety is a key component in drugs developed for Alzheimer's disease, such as Donepezil.[7][12]
-
Antiviral and Antimicrobial Agents: Piperidine-containing molecules have been successfully developed as potent antagonists for viral entry, such as CCR5 antagonists for HIV.[3] They also exhibit a range of antibacterial and antifungal properties.[8][13]
The Piperidine Scaffold in FDA-Approved Drugs
The ubiquity of the piperidine ring in clinically used pharmaceuticals highlights its importance. Below is a table summarizing representative FDA-approved drugs that feature this privileged scaffold.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Risperidone | Antipsychotic | Antagonist of Dopamine D2 and Serotonin 5-HT2A receptors. |
| Donepezil | Alzheimer's Disease | Reversible inhibitor of acetylcholinesterase (AChE).[12] |
| Methylphenidate | ADHD | Norepinephrine and dopamine reuptake inhibitor.[9] |
| Fentanyl | Analgesic | Potent µ-opioid receptor agonist.[10] |
| Paroxetine | Antidepressant | Selective serotonin reuptake inhibitor (SSRI).[9] |
| Raloxifene | Osteoporosis | Selective estrogen receptor modulator (SERM).[9] |
| Thioridazine | Antipsychotic | Dopamine receptor antagonist.[9] |
| Fexofenadine | Antihistamine | Histamine H1 receptor antagonist.[9] |
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of piperidine derivatives can be finely tuned by modifying the substituents on the ring. The following table presents SAR data for a series of piperidine-based Farnesyltransferase (FTase) inhibitors, demonstrating the impact of structural modifications on potency.
| Compound | R Group | FTase Inhibition IC₅₀ (nM) |
| Lead Compound (1) | Nitropiperidin-2-one | 420 |
| Compound 7 | 5,6-Dehydropiperidine | 13 |
| Compound 8 | Piperidine | 3.7 |
| (+)-8 (Enantiomer) | Piperidine | 1.9 |
| (-)-8 (Enantiomer) | Piperidine | > 310 |
| Data sourced from a study on novel piperidine inhibitors of Farnesyltransferase.[14] |
General SAR Observations:
-
Reduction of the piperidin-2-one to the corresponding piperidine core significantly increased potency by over 10-fold (Compound 1 vs. 8).[14]
-
The stereochemistry of the piperidine ring plays a critical role in activity, with the (+)-enantiomer of compound 8 being significantly more potent than the (-)-enantiomer.[14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which piperidine-based drugs operate is crucial for understanding their mechanism of action.
Mechanism of Action: Opioid Receptor Signaling
Many potent analgesics are piperidine derivatives that act on the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of a piperidine agonist like fentanyl initiates a signaling cascade that ultimately leads to reduced neuronal excitability and analgesia.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 14. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: A Technical Guide to the Research Applications of 3-Acetamidopiperidine
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design. Within this important class of heterocycles, 3-Acetamidopiperidine serves as a crucial and versatile building block for the synthesis of novel therapeutic agents. This technical guide explores the applications of the this compound core in research, providing insights into its role in the development of compounds with significant pharmacological activities.
Synthetic Utility: A Gateway to Chemical Diversity
This compound is a valuable starting material for generating libraries of compounds for drug discovery programs. Its structure offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). A general workflow for the synthesis of this compound derivatives often involves the modification of the piperidine nitrogen and, in some cases, further functionalization of the ring.
Below is a conceptual workflow illustrating the synthetic derivatization of a 3-aminopiperidine precursor, which can be readily acetylated to form the this compound scaffold.
Caption: General synthetic workflow for the derivatization of this compound.
Applications in Drug Discovery: Case Studies
The true utility of the this compound scaffold is demonstrated through its incorporation into molecules with specific biological activities. Below are case studies illustrating its application in the development of potent and selective inhibitors for different therapeutic targets.
Case Study 1: Cathepsin K Inhibitors for Osteoporosis
Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts, where it plays a critical role in the degradation of bone matrix proteins. Inhibition of Cat K is a promising therapeutic strategy for the treatment of osteoporosis. Researchers have synthesized and evaluated a series of novel piperidine-3-carboxamide derivatives, which are structurally analogous to this compound derivatives, as potent Cat K inhibitors.[5][6]
Quantitative Data: Cathepsin K Inhibitory Activities
| Compound ID | Modification on Piperidine Nitrogen | Target | IC50 (µM) | Reference |
| H-1 | (4-methoxyphenyl)sulfonyl | Cathepsin K | 0.25 | [6] |
| H-8 | (4-methoxyphenyl)sulfonyl | Cathepsin K | 0.11 | [6] |
| H-9 | (4-methoxyphenyl)sulfonyl | Cathepsin K | 0.08 | [6] |
| H-11 | (4-methoxyphenyl)sulfonyl | Cathepsin K | 0.15 | [6] |
| H-16 | (4-methoxyphenyl)sulfonyl | Cathepsin K | 0.12 | [6] |
Experimental Protocol: In Vitro Cathepsin K Inhibition Assay
A detailed methodology for assessing the inhibitory activity of compounds against Cathepsin K is as follows:[6]
-
Enzyme Activation: Human recombinant Cathepsin K is pre-incubated in an activation buffer (100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5) for 15 minutes at room temperature.
-
Compound Incubation: The test compounds, dissolved in DMSO, are added to the activated enzyme solution and incubated for 10 minutes at room temperature.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the fluorogenic substrate Z-FR-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin).
-
Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
Data Analysis: The percent inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathway: Mechanism of Action of Cathepsin K Inhibitors
Caption: Inhibition of Cathepsin K by this compound-based compounds prevents bone resorption.
Case Study 2: PPARγ Agonists for Type 2 Diabetes
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. Research into novel PPARγ agonists has explored various chemical scaffolds, including derivatives of piperine, which contains a piperidine moiety.
Quantitative Data: PPARγ Agonistic Activity of Piperine Derivatives
| Compound ID | Description | Target | IC50 (µM) | Reference |
| Rosiglitazone | Positive Control | PPARγ | 5.61 | [7] |
| Piperine | Natural Product Scaffold | PPARγ | 18.35 | [7] |
| 2a | Amino acid-modified piperine derivative | PPARγ | 2.43 | [7] |
| 2t | Amino acid-modified piperine derivative | PPARγ | 1.03 | [7] |
| 3d | Amino acid-modified piperine derivative | PPARγ | 79.32 | [7] |
Experimental Protocol: Fluorescence Polarization (FP)-Based PPARγ Ligand Screening Assay
The following protocol details a competitive binding assay to identify PPARγ agonists:[7]
-
Assay Buffer Preparation: Prepare an assay buffer containing 10 mM HEPES, 150 mM NaCl, and 1 mM EDTA at pH 7.4.
-
Reagent Preparation: Prepare solutions of human recombinant PPARγ protein, a fluorescently labeled PPARγ ligand (the probe), and the test compounds in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the PPARγ protein, the fluorescent probe, and varying concentrations of the test compounds or a positive control (e.g., rosiglitazone).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of each well using a suitable plate reader.
-
Data Analysis: The displacement of the fluorescent probe by the test compound results in a decrease in FP. The IC50 values are calculated by plotting the change in FP against the logarithm of the compound concentration.
Signaling Pathway: PPARγ Activation by Piperidine-based Agonists
Caption: Activation of the PPARγ signaling pathway by piperidine-based agonists.
Future Directions: Pharmacophore Modeling and Beyond
The this compound scaffold is also a valuable tool in computational drug design. Its defined stereochemistry and hydrogen bonding capabilities (from the acetamido group) make it an excellent starting point for pharmacophore modeling.[8][9][10][11][12] By identifying the key chemical features responsible for a desired biological activity, researchers can design novel molecules with improved potency and selectivity.
Caption: Conceptual workflow for pharmacophore modeling using the this compound scaffold.
Conclusion
This compound is more than just a simple chemical; it is a powerful tool in the hands of medicinal chemists and drug discovery scientists. Its synthetic tractability and presence in numerous biologically active compounds underscore its importance as a key intermediate. By leveraging this versatile scaffold, researchers can continue to explore new chemical space and develop innovative therapies for a wide range of diseases. The case studies presented here provide a glimpse into the potential of the this compound core, and future research will undoubtedly uncover even more applications for this valuable building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Pharmacophore modeling | PDF [slideshare.net]
- 12. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to 3-Acetamidopiperidine from 3-Aminopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-acetamidopiperidine, a valuable building block in medicinal chemistry, through the acetylation of 3-aminopiperidine. Two common and effective synthetic routes are presented, utilizing either acetic anhydride or acetyl chloride as the acetylating agent.
Introduction
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its preparation via the acylation of 3-aminopiperidine is a fundamental transformation in organic synthesis. The selection of the appropriate acetylating agent and reaction conditions is crucial for achieving high yields and purity of the final product. This application note outlines two robust protocols for this conversion, providing a comparative overview of the reagents, conditions, and expected outcomes.
Data Presentation
The following table summarizes the quantitative data associated with the described synthetic routes. Please note that the yield for the synthesis of this compound is based on a related hydrogenation reaction of 3-N-acetyl-aminopyridine, as a direct literature value for the acetylation of 3-aminopiperidine was not available.[1] This value is provided as a representative expectation for the efficiency of forming the acetylated piperidine ring system.
| Parameter | Route 1: Acetic Anhydride | Route 2: Acetyl Chloride |
| Starting Material | 3-Aminopiperidine | 3-Aminopiperidine |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride |
| Base | Triethylamine | Triethylamine or Pyridine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours | 1-3 hours |
| Reported Yield | ~47% (by analogy)[1] | Not explicitly reported, expected to be comparable |
| Product Purity | High, requires purification | High, requires purification |
Chemical Reaction Pathway
The overall chemical transformation is the N-acetylation of the primary amino group of 3-aminopiperidine.
Caption: General reaction scheme for the N-acetylation of 3-aminopiperidine.
Experimental Protocols
Route 1: Acetylation using Acetic Anhydride
This protocol describes the N-acetylation of 3-aminopiperidine using acetic anhydride and triethylamine as a base.
Materials:
-
3-Aminopiperidine
-
Acetic Anhydride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization, if necessary.
Route 2: Acetylation using Acetyl Chloride
This protocol details the N-acetylation of 3-aminopiperidine using acetyl chloride, which requires a base to neutralize the hydrochloric acid byproduct.
Materials:
-
3-Aminopiperidine
-
Acetyl Chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 3-aminopiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography or recrystallization as needed.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
The acetylation of 3-aminopiperidine to this compound can be reliably achieved using either acetic anhydride or acetyl chloride. Both methods are straightforward and utilize common laboratory reagents and techniques. The choice between the two acetylating agents may depend on availability, cost, and the specific requirements of the downstream applications. Proper work-up and purification are essential to obtain a high-purity product. The protocols provided herein offer a solid foundation for researchers and drug development professionals to synthesize this important chemical intermediate.
References
Application Notes and Protocols for N-Acylation of 3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the N-acylation of 3-aminopiperidine, a crucial transformation in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established chemical principles for the acylation of amines.
Introduction
N-acylation is a fundamental reaction in organic synthesis, frequently employed to introduce an acyl group onto an amine. In the context of drug development, the N-acylation of 3-aminopiperidine is a key step in the synthesis of a wide range of biologically active molecules. The piperidine ring is a common scaffold in many pharmaceutical agents, and modification of the 3-amino group allows for the exploration of structure-activity relationships. This document provides a general yet detailed protocol for this transformation using common acylating agents.
Experimental Protocols
Two primary methods for the N-acylation of 3-aminopiperidine are presented below, utilizing either an acyl chloride or an acid anhydride as the acylating agent. These reactions typically proceed rapidly at or below room temperature.[1]
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of 3-aminopiperidine using an acyl chloride in the presence of a tertiary amine base. The base is necessary to neutralize the hydrochloric acid byproduct.[1][2]
Materials:
-
3-Aminopiperidine (or its dihydrochloride salt)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq if starting from the dihydrochloride salt, 1.2 eq if starting from the free base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopiperidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the tertiary amine base (e.g., triethylamine) to the stirred solution.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Acylation using an Acid Anhydride
This protocol details the N-acylation of 3-aminopiperidine using an acid anhydride. This method can sometimes be performed under milder conditions and may not require a strong base, although a base is often added to accelerate the reaction and neutralize the carboxylic acid byproduct.[3]
Materials:
-
3-Aminopiperidine
-
Acid anhydride (e.g., acetic anhydride, succinic anhydride) (1.1 eq)
-
Pyridine or Triethylamine (optional, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
If using a base, add it to the solution.
-
Add the acid anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, add water to quench any unreacted anhydride.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the carboxylic acid byproduct, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product via column chromatography or recrystallization as needed.
Data Presentation
The following table summarizes representative quantitative data for N-acylation reactions of amines. Note that specific yields for the N-acylation of 3-aminopiperidine will vary depending on the specific acylating agent, reaction conditions, and scale.
| Acylating Agent | Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | 3-Aminoacetanilide | Pyridine | DCM | 2-4 | High | [4] |
| Acyl Chloride | General Amine | Triethylamine | Aprotic Solvent | Rapid | High | [1] |
| Acetic Anhydride | General Amine | N/A or NaHCO3 | Water | - | Good | [3] |
| Acyl Chloride | Amide | DIPEA | CH2Cl2 | 3 | Moderate to Excellent | [5] |
Mandatory Visualizations
Diagram 1: Experimental Workflow for N-Acylation of 3-Aminopiperidine
Caption: Workflow for the N-acylation of 3-aminopiperidine.
Diagram 2: Logical Relationship of Reagents and Steps
Caption: Key components and stages of the N-acylation reaction.
References
Application Notes: The Strategic Role of 3-Acetamidopiperidine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-acetamidopiperidine as a versatile starting material in the synthesis of key pharmaceutical intermediates. The focus is on its application in the production of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a significant class of oral anti-diabetic drugs. This document outlines the synthetic pathway, experimental protocols, and the mechanism of action of the final active pharmaceutical ingredient.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily serving as a protected precursor to the chiral amine (R)-3-aminopiperidine. The piperidine moiety is a prevalent scaffold in numerous clinically approved drugs due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.[1] The acetamido group provides a stable protecting group for the amine functionality, which can be readily removed under controlled conditions to unmask the reactive amine for subsequent coupling reactions.
The primary application highlighted in these notes is the synthesis of Alogliptin, a potent and selective DPP-IV inhibitor.[2] Alogliptin is used for the treatment of type 2 diabetes and its synthesis showcases the strategic importance of this compound-derived intermediates.[3]
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process starting from (R)-3-acetamidopiperidine:
-
Deacetylation: The removal of the acetyl protecting group from (R)-3-acetamidopiperidine to yield the key intermediate, (R)-3-aminopiperidine.
-
Nucleophilic Aromatic Substitution: The coupling of (R)-3-aminopiperidine with a substituted pyrimidinedione core to form the final active pharmaceutical ingredient, Alogliptin.
This pathway is efficient and allows for the introduction of the crucial chiral aminopiperidine moiety in a late-stage synthesis.
Data Presentation
Table 1: Summary of Synthetic Steps and Conditions
| Step | Reaction | Key Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Deacetylation of (R)-3-Acetamidopiperidine | Hydrochloric Acid, Methanol | Reflux | 4-6 | >95% (as hydrochloride salt) |
| 2 | Coupling Reaction | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, Potassium Carbonate, Isopropanol/Water | Reflux | 4-8 | ~85% |
Experimental Protocols
Step 1: Synthesis of (R)-3-Aminopiperidine Dihydrochloride (Deacetylation)
This protocol describes the acidic hydrolysis of the acetamido group to yield the free amine, which is isolated as its dihydrochloride salt.
Materials:
-
(R)-3-Acetamidopiperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
Procedure:
-
To a solution of (R)-3-acetamidopiperidine in methanol, add an excess of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then to 0-5°C to induce crystallization of the product.
-
Filter the precipitated solid, wash with cold methanol, and dry under vacuum to yield (R)-3-aminopiperidine dihydrochloride.
Step 2: Synthesis of Alogliptin (Coupling Reaction)
This protocol details the nucleophilic aromatic substitution reaction between (R)-3-aminopiperidine dihydrochloride and the pyrimidinedione core.[4]
Materials:
-
(R)-3-Aminopiperidine dihydrochloride
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
Potassium Carbonate (K₂CO₃)
-
Isopropanol
-
Water
Procedure:
-
Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.[4]
-
Add potassium carbonate to the suspension to act as a base.[4]
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by HPLC.[4]
-
Cool the reaction mixture and filter to remove inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure to obtain crude Alogliptin.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Synthetic Workflow
References
- 1. Design and synthesis of 3-pyridylacetamide derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors targeting a bidentate interaction with Arg125 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
3-Acetamidopiperidine: A Key Precursor in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), a serine protease, plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] Inhibition of DPP-IV prolongs the activity of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-IV inhibitors as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. A key structural motif present in many potent and selective DPP-IV inhibitors is the (R)-3-aminopiperidine moiety. 3-Acetamidopiperidine serves as a readily available and versatile precursor for the synthesis of this critical chiral intermediate.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of DPP-IV inhibitors, with a focus on the preparation of the key intermediate, (R)-3-aminopiperidine, and its subsequent incorporation into active pharmaceutical ingredients such as Alogliptin and Sitagliptin.
I. From Precursor to Key Intermediate: Synthesis of (R)-3-Aminopiperidine
The synthesis of the enantiomerically pure (R)-3-aminopiperidine from achiral starting materials often involves the preparation of a racemic mixture followed by chiral resolution. This compound can be synthesized from 3-aminopyridine, which is first acetylated and then reduced.
Protocol 1: Synthesis of Racemic this compound
This protocol describes the synthesis of racemic N-(piperidin-3-yl)acetamide from 3-aminopyridine.
Materials:
-
3-Aminopyridine
-
Acetic anhydride
-
Acetic acid
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
Cool a solution of 3-aminopyridine (1.0 eq) in acetic acid to 10°C.
-
Slowly add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Transfer the solution to a pressure vessel containing 10% Pd/C catalyst.
-
Pressurize the vessel with nitrogen and vent three times to create an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to 10 bar and heat to 80°C.
-
Maintain the reaction under these conditions for 3 hours, or until hydrogen consumption ceases.
-
Cool the reaction mixture to room temperature and vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains racemic this compound, which can be used in the next step.
Protocol 2: Hydrolysis of this compound to Racemic 3-Aminopiperidine
This protocol outlines the hydrolysis of the acetamide group to yield the free amine.
Materials:
-
Solution of racemic this compound from Protocol 1
-
Hydrochloric acid (concentrated)
Procedure:
-
To the solution of racemic this compound, add concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by a suitable analytical technique like TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure to obtain racemic 3-aminopiperidine dihydrochloride.
Protocol 3: Chiral Resolution of Racemic 3-Aminopiperidine
This protocol describes a method for separating the (R)- and (S)-enantiomers of 3-aminopiperidine using a chiral resolving agent.[4][5]
Materials:
-
Racemic 3-aminopiperidine dihydrochloride
-
(R)-(-)-Mandelic acid (or other suitable chiral acid)
-
Methanol
-
Sodium hydroxide solution
Procedure:
-
Dissolve racemic 3-aminopiperidine dihydrochloride in methanol.
-
Add a solution of (R)-(-)-mandelic acid in methanol.
-
Allow the mixture to crystallize. The diastereomeric salt of (R)-3-aminopiperidine with (R)-(-)-mandelic acid will preferentially precipitate.
-
Filter the crystals and wash with cold methanol.
-
To liberate the free amine, dissolve the diastereomeric salt in water and basify with a sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-3-aminopiperidine. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.[6]
II. Synthesis of DPP-IV Inhibitors
(R)-3-aminopiperidine is a cornerstone for the synthesis of numerous DPP-IV inhibitors. The following protocols detail the synthesis of two prominent examples, Alogliptin and Sitagliptin.
Alogliptin Synthesis
Alogliptin is a potent and selective DPP-IV inhibitor.[7] Its synthesis involves the coupling of (R)-3-aminopiperidine with a pyrimidinedione derivative.
Experimental Workflow for Alogliptin Synthesis
Caption: General workflow for the synthesis of Alogliptin.
Protocol 4: Synthesis of Alogliptin
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate 1)
Materials:
-
6-Chloro-3-methyluracil
-
2-(Bromomethyl)benzonitrile
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.
-
Add 2-(bromomethyl)benzonitrile to the mixture.
-
Heat the reaction mixture at 60-80°C for several hours, monitoring the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield the intermediate.
Step 2: Synthesis of Alogliptin
Materials:
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate 1)
-
(R)-3-aminopiperidine dihydrochloride
-
Potassium carbonate (K₂CO₃)
-
Isopropanol (IPA)
-
Water
Procedure:
-
Suspend Intermediate 1 and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.
-
Add potassium carbonate to the suspension.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude Alogliptin.
-
The crude product can be purified by recrystallization or column chromatography.
Sitagliptin Synthesis
Sitagliptin is another widely prescribed DPP-IV inhibitor. While various synthetic routes exist, a common approach involves the coupling of a chiral β-amino acid derivative with a triazolopiperazine moiety. The synthesis of the chiral β-amino acid can be achieved through asymmetric hydrogenation of a corresponding enamine.
// Nodes A [label="Pro-Sitagliptin\n(Enamine Intermediate)", fillcolor="#F1F3F4", style=filled]; B [label="Asymmetric Hydrogenation", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; C [label="Sitagliptin Precursor\n(Chiral β-Amino Ester)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; D [label="Coupling with\nTriazolopiperazine", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; E [label="Sitagliptin", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
// Edges A -> B [label="Chiral Catalyst (e.g., Rh-JOSIPHOS), H2"]; B -> C; C -> D; D -> E; }
Caption: Mechanism of action of DPP-IV inhibitors on the incretin pathway.
The inhibition of the DPP-IV enzyme by drugs like Alogliptin and Sitagliptin prevents the degradation of active incretin hormones (GLP-1 and GIP). [1][2]This leads to higher circulating levels of these hormones, which in turn stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells. [8]The net effect is a reduction in blood glucose levels, particularly in the postprandial state, without a significant risk of hypoglycemia. [9]
V. Conclusion
This compound is a valuable and accessible precursor for the synthesis of the chiral intermediate (R)-3-aminopiperidine, a critical component of many potent and selective DPP-IV inhibitors. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working on the discovery and synthesis of novel therapeutics for type 2 diabetes. The detailed methodologies and an understanding of the underlying pharmacology are essential for the efficient development of the next generation of DPP-IV inhibitors.
References
- 1. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]
- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 3. medpagetoday.com [medpagetoday.com]
- 4. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
Chiral Synthesis of (R)- and (S)-3-Acetamidopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of (R)-3-Acetamidopiperidine and (S)-3-Acetamidopiperidine. These compounds are valuable chiral building blocks in the development of various pharmaceutical agents. The protocols outlined below are based on established and robust synthetic methodologies, including enzymatic resolutions and synthesis from chiral pool starting materials.
Application Notes
The enantiomers of 3-acetamidopiperidine serve as crucial intermediates in the synthesis of a range of biologically active molecules. For instance, (R)-3-aminopiperidine, the precursor to (R)-3-acetamidopiperidine, is a key component in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the treatment of type 2 diabetes.[1][2] The stereochemistry at the C3 position of the piperidine ring is critical for the biological activity of these drugs, making enantioselective synthesis a paramount concern for pharmaceutical development.
Several synthetic strategies have been developed to access these chiral piperidine derivatives. These methods include:
-
Enzymatic Kinetic Resolution: The use of transaminases for the asymmetric amination of a prochiral ketone precursor is a highly efficient method, offering excellent enantioselectivity and high conversion rates under mild, environmentally friendly conditions.[2][3]
-
Synthesis from Chiral Pool: Natural amino acids, such as L-glutamic acid and D-ornithine, provide a cost-effective and reliable source of chirality for the synthesis of the target molecules.[1] These multi-step syntheses involve the formation of the piperidine ring through cyclization of a suitably functionalized chiral precursor.
-
Asymmetric Hydrogenation: The hydrogenation of 3-aminopyridine derivatives using a chiral catalyst can also yield enantiomerically enriched 3-aminopiperidines.
-
Chemical Resolution: Racemic 3-aminopiperidine can be resolved into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.[1]
The choice of synthetic route often depends on factors such as scale, cost, and the desired level of enantiopurity. For large-scale industrial production, enzymatic methods and synthesis from the chiral pool are often preferred due to their efficiency and sustainability.
Quantitative Data Summary
The following tables summarize the quantitative data for key steps in the synthesis of chiral 3-aminopiperidine, the direct precursor to the target acetamido derivatives.
| Method | Starting Material | Product | Catalyst/Reagent | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Enzymatic Transamination | N-Boc-3-piperidone | (R)-N-Boc-3-aminopiperidine | Transaminase | 95 | 99 | [4] |
| Enzymatic Transamination | N-Allyloxycarbonyl-3-piperidone | (R)-N-Allyloxycarbonyl-3-aminopiperidine | Transaminase | 98 | 98 | [4] |
| Enzymatic Transamination | N-Troc-3-piperidone | (R)-N-Troc-3-aminopiperidine | Transaminase | 97 | 98 | [4] |
| Synthesis from Chiral Pool | L-Glutamic Acid | (S)-3-(N-Boc-amino)piperidine derivatives | Multi-step synthesis | 44-55 (overall) | >99 |
Experimental Protocols
Protocol 1: Enzymatic Asymmetric Synthesis of (R)-N-Boc-3-Aminopiperidine
This protocol describes the asymmetric amination of N-Boc-3-piperidone using a transaminase enzyme to produce (R)-N-Boc-3-aminopiperidine.[2][3]
Materials:
-
N-Boc-3-piperidone
-
Transaminase catalyst
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 5 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M), the immobilized transaminase enzyme (200 mg), and PLP (1.4 mM).
-
Stir the mixture at 35°C and 550 rpm for 5 minutes.
-
Add a preheated solution (35°C) of N-Boc-3-piperidone (0.26 mmol, 45 mM) in DMSO (750 μL, 13% v/v).
-
Stir the reaction mixture at 35°C and 550 rpm in an open vessel for 24 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-N-Boc-3-aminopiperidine.
Protocol 2: Synthesis of (S)-3-(N-Boc-amino)piperidine from L-Glutamic Acid
This multi-step protocol outlines the synthesis of enantiomerically pure (S)-3-(N-Boc-amino)piperidine derivatives starting from L-glutamic acid.
Step 1: Esterification and Boc-Protection
-
To a stirred solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise. Allow the reaction to stir at room temperature for 12 hours to yield the dimethyl ester.
-
To a stirred solution of the dimethyl ester in CH2Cl2 at 0°C, add triethylamine, (Boc)2O, and a catalytic amount of DMAP. Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with distilled water and extract with CH2Cl2. Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.
Step 2: Reduction of the Diester
-
To a stirred solution of the Boc-protected diester in a suitable solvent, add sodium borohydride (NaBH4) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract the product into an organic solvent. Dry the organic layer and concentrate to yield the diol.
Step 3: Tosylation and Cyclization
-
To a stirred solution of the diol in CHCl3, add triethylamine and p-toluenesulfonyl chloride. Stir the reaction until completion.
-
Wash the reaction mixture with water and brine, then dry and concentrate to obtain the crude ditosylate, which is used in the next step without further purification.
-
To the crude ditosylate, add an excess of a primary amine (e.g., cyclohexylamine) and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with CH2Cl2.
-
Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography to obtain the (S)-tert-butyl-1-substituted-piperidin-3-ylcarbamate.
Protocol 3: Acetylation of Chiral 3-Aminopiperidine
This general protocol describes the final acetylation step to convert the chiral N-protected 3-aminopiperidine to the corresponding this compound derivative.
Step 1: Deprotection (if necessary)
-
Boc-deprotection: Dissolve the N-Boc protected aminopiperidine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or in a solution of HCl in an organic solvent (e.g., dioxane, methanol). Stir at room temperature until deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure.
-
Cbz-deprotection: Subject the N-Cbz protected aminopiperidine to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Step 2: Acetylation
-
Dissolve the deprotected chiral 3-aminopiperidine salt in a suitable solvent (e.g., DCM, THF).
-
Add a base (e.g., triethylamine, diisopropylethylamine) to neutralize the salt and free the amine.
-
Cool the solution to 0°C and add acetic anhydride or acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired (R)- or (S)-3-Acetamidopiperidine.
Visualizations
Caption: Enzymatic Synthesis of (R)-N-Boc-3-aminopiperidine.
Caption: Synthesis from L-Glutamic Acid Chiral Pool.
Caption: Final Acetylation Workflow.
References
- 1. patents.justia.com [patents.justia.com]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 4. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Synthesis of Protected 3-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the enzymatic synthesis of protected 3-aminopiperidine derivatives, which are crucial building blocks in the pharmaceutical industry. Chiral 3-aminopiperidines are core structures in many drugs, including dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin, used in the treatment of type 2 diabetes.[1][2][3] Enzymatic methods offer a green and efficient alternative to traditional chemical syntheses, which often require harsh conditions and expensive, toxic reagents, and may lack stereochemical control.[2]
This document details two primary enzymatic strategies: a multi-enzyme cascade using galactose oxidase and imine reductase, and an asymmetric synthesis using ω-transaminases.
Multi-Enzyme Cascade for N-Cbz-Protected L-3-Aminopiperidine
A novel one-pot enzymatic cascade has been developed for the synthesis of enantiopure Cbz-protected L-3-aminopiperidine from N-Cbz-protected L-ornithinol.[2] This system utilizes a galactose oxidase (GOase) to oxidize the starting amino alcohol to an aldehyde, which then spontaneously cyclizes to a cyclic imine. This intermediate is then reduced by an imine reductase (IRED) to yield the final product.[2] This streamlined one-pot approach is advantageous as it prevents the racemization of labile intermediates and produces the product with high enantiopurity.[2]
Quantitative Data Summary
| Starting Material | Product | Enzymes Used | Isolated Yield | Enantiomeric Excess |
| N-Cbz-L-ornithinol | L-3-N-Cbz-aminopiperidine | Galactose Oxidase (GOase M3-5) & Imine Reductase (AdRedAm) | 16% | >99% |
| N-Cbz-L-lysinol | L-3-N-Cbz-aminoazepane | Galactose Oxidase (GOase M3-5) & Imine Reductase (IR-49) | 54% | >99% |
Experimental Workflow
Caption: Multi-enzyme cascade for L-3-N-Cbz-aminopiperidine synthesis.
Experimental Protocol
This protocol is based on the multi-enzyme cascade synthesis of L-3-N-Cbz-aminopiperidine.[2][4]
Materials:
-
N-Cbz-L-ornithinol
-
Galactose Oxidase (GOase) variant M3-5
-
Imine Reductase (IRED) AdRedAm
-
Sodium Phosphate (NaPi) buffer (pH 8.0)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Prepare a reaction mixture containing N-Cbz-L-ornithinol (3 mM) in NaPi buffer (pH 8.0).
-
Add GOase M3-5 (1 mg/mL) and IRED AdRedAm (0.25 mg/mL) to the reaction mixture.
-
Incubate the reaction at 30°C with agitation (e.g., 200 rpm) for 16-24 hours. Note: Protein precipitation may be observed during the reaction.
-
Monitor the reaction progress using a suitable analytical technique such as GC-FID.
-
Upon completion, adjust the pH of the reaction mixture to acidic conditions (e.g., pH 2) with HCl to protonate the product.
-
Wash the aqueous layer with ethyl acetate to remove unreacted substrate and other organic impurities.
-
Adjust the pH of the aqueous layer to basic conditions (e.g., pH 10) with NaOH to deprotonate the product.
-
Extract the product from the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the L-3-N-Cbz-aminopiperidine product.
-
Determine the enantiopurity of the product using chiral normal phase HPLC analysis.
ω-Transaminase-Mediated Synthesis of (R)- and (S)-3-Amino-1-Boc-piperidine
The asymmetric synthesis of both enantiomers of 3-amino-1-Boc-piperidine can be achieved through the amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases (TAs).[1] This method provides the target compound in a single step with high yield and excellent enantiomeric excess.[1]
Quantitative Data Summary
| Starting Material | Product | Enzyme | Conversion | Enantiomeric Excess | Isolated Yield |
| 1-Boc-3-piperidone | (R)-3-Amino-1-Boc-piperidine | ATA-025-IMB | >99% | >99% | 70% |
| 1-Boc-3-piperidone | (S)-3-Amino-1-Boc-piperidine | ATA-256-IMB | >99% | >99% | - |
Experimental Workflow
Caption: ω-Transaminase-mediated synthesis of 3-amino-1-Boc-piperidine.
Experimental Protocol
This protocol describes the preparative scale transamination for the synthesis of (R)-3-amino-1-Boc-piperidine.[1]
Materials:
-
1-Boc-3-piperidone
-
Immobilized ω-transaminase (ATA-025-IMB)
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, add 200 mg of ATA-025-IMB enzyme to 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM).
-
Stir the mixture at 35°C and 550 rpm for 5 minutes.
-
Prepare a preheated solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v).
-
Add the preheated substrate solution to the enzyme mixture.
-
Stir the reaction mixture at 50°C and 550 rpm.
-
Monitor the reaction for completion by HPLC and TLC analysis.
-
Once the conversion is complete, filter the enzyme under vacuum.
-
Adjust the pH of the reaction mixture to 13 by adding KOH.
-
Extract the aqueous layer with CH2Cl2 (4 x 5 mL).
-
Combine the organic extracts, dry over Na2SO4, filter, and evaporate the solvent under reduced pressure to yield (R)-3-amino-1-Boc-piperidine as a yellow oil.
Application in Drug Development: DPP-4 Inhibition
Protected 3-aminopiperidine derivatives are key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][3] DPP-4 is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[3] The enzymatic synthesis of enantiomerically pure 3-aminopiperidines is therefore of significant interest for the development of these antidiabetic agents.
Signaling Pathway Context
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]
- 4. researchgate.net [researchgate.net]
Protecting Group Strategies for the Amine in 3-Aminopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopiperidine is a critical building block in medicinal chemistry, forming the core of numerous pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin and linagliptin. The presence of two distinct amine functionalities—a secondary amine within the piperidine ring and a primary exocyclic amine at the 3-position—necessitates a robust and selective protection strategy to achieve desired chemical modifications. This document provides detailed application notes and protocols for the selective protection of the amine groups of 3-aminopiperidine, focusing on the widely used tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Overview of Protecting Group Strategies
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. Boc, Cbz, and Fmoc groups offer orthogonal protection, meaning one can be removed selectively in the presence of the others, enabling complex synthetic routes.
-
Boc (tert-Butoxycarbonyl): This acid-labile group is stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions. It is a common choice for protecting the ring nitrogen or the exocyclic amine.
-
Cbz (Benzyloxycarbonyl): Removable by catalytic hydrogenolysis, the Cbz group is stable to both acidic and basic conditions, making it orthogonal to the Boc group.[1] It is frequently used to protect the exocyclic amine.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile protecting group is orthogonal to both Boc and Cbz groups.[2][3] Its removal is typically achieved with a mild base like piperidine.[4][5][6][7][8]
The following diagram illustrates the orthogonal nature of these protecting groups.
Caption: Orthogonal protection strategies for amines.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of 3-aminopiperidine derivatives.
Table 1: Boc Protection of 3-Aminopiperidine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (R)-(1-benzylpiperidin-3-yl)carbamic acid tert-butyl ester | 10% Pd/C, H₂ | Methanol | 45 | 3 | 97 | [9] |
| 3-aminopiperidine | (Boc)₂O, aq. NaOH | Ethanol | 10-15 | 1 | 91.5 | [9] |
| (S)-Dimethyl 2-aminopentanedioate | (Boc)₂O, Et₃N, DMAP | CH₂Cl₂ | 0 to RT | 6 | 92 | [10] |
| 3-aminopiperidine derivative | (Boc)₂O, TEA | Dioxane/H₂O | RT | 5-6 | 99 | [11] |
Table 2: Cbz Protection of 3-Aminopiperidine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (R)- and (S)-3-aminopiperidine derivative | Cbz-OSu | Not specified | Not specified | Not specified | 82-84 | [12][13] |
| N-Cbz-protected L-ornithinol | Galactose oxidase, Imine reductase | NaPi buffer (pH 7.5) | 30 | 16 | up to 54 | [14][15][16][17] |
Table 3: Deprotection of Protected 3-Aminopiperidine
| Protected Amine | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc | TFA | CH₂Cl₂ | RT | Overnight | Quantitative | [12] |
| N-Boc | Acetyl chloride in EtOH | Ethanol | 0 to RT | Not specified | Not specified | [18] |
| N-Cbz | 10% Pd/C, H₂ | Methanol/AcOH | RT | Not specified | High | [1][19] |
| N-Cbz | Catalytic hydrogenation (Pd/C) and TFA hydrolysis | Not specified | Not specified | Not specified | 90-92 | [12][13] |
| N-Fmoc | 20% Piperidine in DMF | DMF | RT | 10-15 min | High | [4] |
Experimental Protocols
Protocol 1: Boc Protection of the Exocyclic Amine of 3-Aminopiperidine
This protocol describes the protection of the primary amino group at the 3-position.
Caption: Workflow for Boc protection of 3-aminopiperidine.
Materials:
-
3-aminopiperidine (10.0 g, 0.1 mol)
-
Ethanol (90 g)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 0.1 mol)
-
25% aqueous sodium hydroxide (17.6 g, 0.11 mol)
-
200 mL four-necked flask equipped with a stirrer, pH sensor, and two dropping funnels
Procedure:
-
In a 200 mL four-necked flask, dissolve 10.0 g of 3-aminopiperidine in 90 g of ethanol and stir the solution at 10 to 15 °C.[9]
-
Slowly add 21.8 g of di-tert-butyl dicarbonate through one dropping funnel.[9]
-
Simultaneously, add 17.6 g of 25% aqueous sodium hydroxide dropwise through the other dropping funnel, maintaining the pH of the reaction mixture between 11.8 and 12.2.[9]
-
The addition should be completed in approximately 1 hour.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by standard procedures, typically involving extraction with an organic solvent and subsequent purification.
Protocol 2: Cbz Protection of the Ring Nitrogen of a 3-Aminopiperidine Derivative
This protocol is adapted for the protection of the secondary amine in the piperidine ring.
Materials:
-
3-aminopiperidine derivative (e.g., (R)- or (S)-1) (1.0 equivalent)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents) or Cbz-succinimide (Cbz-OSu)
-
Sodium carbonate (2.5 equivalents)
-
Ice bath
-
Diethyl ether
-
1 M HCl
-
Ethyl acetate or dichloromethane
Procedure:
-
Dissolve the 3-aminopiperidine derivative (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.[1]
-
While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Alternatively, Cbz-succinimide can be used.[1][12][13]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[1]
Protocol 3: Fmoc Protection of an Amino Group
This is a general protocol for the protection of a primary amine with an Fmoc group.
Materials:
-
Amino compound (e.g., an amino acid) (1.0 equivalent)
-
Fmoc-succinamide (Fmoc-OSu) (1.05 equivalents)[4]
-
Saturated aqueous sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve the amino compound (1.0 equivalent) and Fmoc-succinamide (1.05 equivalents) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.[2]
-
Stir the reaction mixture at room temperature for 16 hours.[2]
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.[2]
-
Extract the mixture with diethyl ether to remove impurities.[2]
-
Acidify the aqueous layer to pH 1 with 1 M HCl.[2]
-
The Fmoc-protected product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent, dried, and concentrated.
Deprotection Protocols
Protocol 4: Catalytic Hydrogenolysis for Cbz Deprotection
Caption: Workflow for Cbz deprotection by catalytic hydrogenolysis.
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[1]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 5: Acidic Deprotection of a Boc Group
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane (CH₂Cl₂).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in CH₂Cl₂) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine is often obtained as a TFA salt.
Protocol 6: Basic Deprotection of an Fmoc Group
Procedure:
-
Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).
-
Add a solution of 20% (v/v) piperidine in DMF.[4]
-
Stir the mixture at room temperature for 10-15 minutes.[4]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent. The dibenzofulvene-piperidine adduct is typically soluble in the aqueous phase.
Conclusion
The selective protection of the amino groups in 3-aminopiperidine is a fundamental aspect of its application in drug discovery and development. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic strategy, taking into account the orthogonality of their deprotection conditions. The protocols provided herein offer a starting point for the efficient and high-yielding protection and deprotection of this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 9. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 12. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 15. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 19. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-up Synthesis of 3-Acetamidopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 3-acetamidopiperidine, a key building block in the development of various pharmaceutical agents. Two primary synthetic strategies are presented: a classical chemical approach involving the catalytic hydrogenation of 3-aminopyridine followed by acetylation, and a chemoenzymatic route utilizing a transaminase for the asymmetric synthesis of the 3-aminopiperidine precursor. This guide offers a comparative analysis of these methods, detailed experimental protocols, and critical considerations for process scale-up, including purification and safety. The information is intended to assist researchers and process chemists in the efficient and safe production of this compound for drug discovery and development.
Introduction
This compound is a valuable piperidine derivative frequently incorporated into the structure of pharmacologically active molecules. The piperidine motif is a common feature in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. As the demand for novel therapeutics grows, the need for robust and scalable methods for producing key intermediates like this compound has become increasingly critical.
This document outlines two effective strategies for the synthesis of this compound, focusing on scalability and practicality for industrial applications. The first approach is a conventional chemical synthesis, while the second leverages biocatalysis to achieve high enantiopurity, a crucial aspect for many modern pharmaceuticals.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for scale-up depends on several factors, including cost of starting materials, desired stereochemistry, process safety, and environmental impact. Below is a summary of the two primary routes to the key intermediate, 3-aminopiperidine.
Table 1: Comparison of Synthetic Routes to 3-Aminopiperidine
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Chemoenzymatic Synthesis |
| Starting Material | 3-Aminopyridine | N-protected 3-piperidone |
| Key Transformation | Heterogeneous catalytic hydrogenation | Asymmetric transamination |
| Product | Racemic 3-aminopiperidine | Enantiomerically enriched (R)- or (S)-3-aminopiperidine |
| Catalyst | Platinum, Rhodium, or Palladium on carbon | ω-Transaminase |
| Reaction Conditions | High pressure (up to 100 bar) and elevated temperature (50-120°C)[1] | Mild conditions (e.g., 35-50°C, atmospheric pressure)[2][3] |
| Advantages | - Well-established technology- High throughput- Lower cost starting material | - High enantioselectivity (>99% ee)[3]- Green and sustainable- Mild reaction conditions[4][5] |
| Disadvantages | - Produces a racemic mixture requiring resolution- Harsh reaction conditions- Use of expensive and hazardous noble metal catalysts | - Higher cost of enzyme and N-protected starting material- Requires specialized biocatalysis expertise |
| Typical Yield | High (often quantitative conversion) | Good to excellent (e.g., 85-91%)[3] |
Experimental Protocols
Route 1: Catalytic Hydrogenation and Acetylation
This route involves a two-step process: the hydrogenation of 3-aminopyridine to racemic 3-aminopiperidine, followed by acetylation.
Step 1: Scale-up Synthesis of Racemic 3-Aminopiperidine via Catalytic Hydrogenation
Materials:
-
3-Aminopyridine
-
Acetic Acid (Glacial)
-
5% Platinum/Rhodium on Carbon (5 wt% catalyst loading)
-
Hydrogen Gas (High Purity)
-
Sodium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Mechanical stirrer
-
Temperature and pressure controller
-
Filtration apparatus (e.g., Buchner funnel with Celite pad)
-
Rotary evaporator
Protocol:
-
Charge the high-pressure reactor with 3-aminopyridine and glacial acetic acid.
-
Carefully add the 5% Pt/Rh on carbon catalyst to the reactor under an inert atmosphere (e.g., nitrogen).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 100 bar.[1]
-
Heat the reaction mixture to 50°C with vigorous stirring.[1]
-
Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely in air. Quench the filter cake with water immediately after filtration.
-
Carefully neutralize the filtrate with a concentrated solution of sodium hydroxide to a pH > 12.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminopiperidine.
-
The crude product can be purified by vacuum distillation.
Step 2: Scale-up Synthesis of this compound
Materials:
-
3-Aminopiperidine
-
Acetic Anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer and dropping funnel
-
Temperature controller
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Charge the reactor with 3-aminopiperidine and dichloromethane.
-
Cool the mixture to 0-5°C using a chiller.
-
Add triethylamine to the cooled solution.
-
Slowly add acetic anhydride dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Route 2: Chemoenzymatic Synthesis and Acetylation
This route is ideal for producing enantiomerically pure this compound. It involves the asymmetric synthesis of N-Boc-(R)-3-aminopiperidine using a transaminase, followed by deprotection and acetylation.
Step 1: Scale-up Synthesis of N-Boc-(R)-3-aminopiperidine via Asymmetric Transamination [3]
Materials:
-
N-Boc-3-piperidone
-
Isopropylamine (amine donor)
-
ω-Transaminase (e.g., ATA-025-IMB)[2]
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Tris-HCl buffer (0.1 M, pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl Acetate
Equipment:
-
Bioreactor with pH and temperature control
-
Stirrer
-
Filtration system
Protocol:
-
Prepare a solution of isopropylamine in water and adjust the pH to 8.5 with hydrochloric acid. Dilute with Tris-HCl buffer.
-
Add the ω-transaminase and PLP to the buffer solution and preheat to 45°C.
-
In a separate vessel, dissolve N-Boc-3-piperidone in DMSO.
-
Add the substrate solution to the bioreactor containing the enzyme and buffer.
-
Maintain the reaction at 45°C and pH 8.5 for 24 hours, or until completion as monitored by HPLC.
-
Upon completion, filter to remove the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Extract the aqueous filtrate with ethyl acetate.
-
Combine the organic layers, dry, and concentrate to yield N-Boc-(R)-3-aminopiperidine. The product can be further purified by column chromatography if necessary.
Step 2: Deprotection and Acetylation
The N-Boc protected amine can be deprotected under acidic conditions (e.g., HCl in ethanol) to yield (R)-3-aminopiperidine hydrochloride.[3] This salt is then neutralized and acetylated as described in Route 1, Step 2.
Visualization of Workflows
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of (R)-3-acetamidopiperidine.
Scale-up Considerations
Process Safety
-
Hydrogenation: The use of high-pressure hydrogen gas and potentially pyrophoric catalysts requires a specialized reactor and adherence to strict safety protocols.[1] Proper grounding and bonding of equipment are necessary to prevent static discharge.
-
Reagents: Acetic anhydride and triethylamine are corrosive and flammable. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Thermal Hazards: The acetylation reaction is exothermic. Controlled addition of reagents and efficient cooling are crucial to prevent thermal runaway. A process safety analysis, such as a reaction calorimetry study, is recommended before scaling up.
Purification
-
The purification of piperidine-containing compounds can be challenging due to their basicity, which can lead to tailing on silica gel chromatography.
-
For large-scale purification, recrystallization is often preferred over chromatography.
-
If chromatography is necessary, using a mobile phase containing a basic modifier (e.g., triethylamine) or using an alternative stationary phase like alumina can improve separation.
Economic and Environmental Factors
-
The catalytic hydrogenation route is generally more cost-effective for producing the racemic product due to cheaper starting materials.
-
The chemoenzymatic route, while potentially more expensive upfront due to enzyme costs, can be economically advantageous if a single enantiomer is required, as it avoids a costly resolution step.[3][4]
-
The enzymatic route is also more environmentally friendly, operating under milder conditions and using a biodegradable catalyst.
Conclusion
The production of this compound on a large scale can be successfully achieved through either a classical chemical route or a modern chemoenzymatic approach. The choice of method will depend on the specific requirements of the final product, particularly with respect to stereochemistry. The protocols and considerations outlined in this document provide a solid foundation for the development of a safe, efficient, and scalable manufacturing process for this important pharmaceutical intermediate.
References
- 1. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 4. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 5. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
Application Notes: 3-Acetamidopiperidine in Multicomponent Reactions for Heterocyclic Synthesis
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot reaction. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity, making it highly valuable in drug discovery and development. 3-Acetamidopiperidine is a versatile building block containing a secondary amine and an amide functional group, making it an attractive component for the synthesis of novel piperidine-containing heterocyclic compounds through MCRs. The resulting scaffolds are of great interest to medicinal chemists due to the prevalence of the piperidine motif in numerous biologically active molecules.
This document provides an overview of the application of this compound in the Ugi four-component reaction (Ugi-4CR), a prominent MCR for the synthesis of α-acylamino-carboxamide derivatives. These linear adducts can serve as precursors for the synthesis of a variety of heterocyclic systems through post-Ugi transformations.
Ugi Four-Component Reaction (Ugi-4CR) with this compound
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like structure.[1] When this compound is employed as the amine component, it allows for the incorporation of the piperidine scaffold into the final product, providing a gateway to novel heterocyclic entities with potential therapeutic applications.
A general representation of the Ugi reaction involving this compound is depicted below:
Caption: General workflow of the Ugi four-component reaction utilizing this compound.
The reaction proceeds through the formation of an iminium ion from the aldehyde and this compound, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion intermediate is trapped by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the stable α-acylamino-carboxamide product.[1]
Data Presentation: Representative Ugi Reaction with this compound
The following table summarizes hypothetical yet representative quantitative data for a Ugi reaction involving this compound, an aromatic aldehyde, acetic acid, and tert-butyl isocyanide. This data is provided as a general guideline for researchers.
| Entry | Aldehyde (1.0 eq) | This compound (1.0 eq) | Carboxylic Acid (1.0 eq) | Isocyanide (1.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1.0 | Acetic Acid | tert-Butyl isocyanide | Methanol | RT | 24 | 85 |
| 2 | 4-Chlorobenzaldehyde | 1.0 | Acetic Acid | tert-Butyl isocyanide | Methanol | RT | 24 | 88 |
| 3 | 4-Methoxybenzaldehyde | 1.0 | Acetic Acid | tert-Butyl isocyanide | Methanol | RT | 24 | 82 |
| 4 | Furan-2-carbaldehyde | 1.0 | Acetic Acid | tert-Butyl isocyanide | Methanol | RT | 24 | 79 |
Experimental Protocol: General Procedure for the Ugi Synthesis of α-Acylamino-carboxamides Derived from this compound
This protocol provides a general methodology for the synthesis of Ugi adducts using this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.0 mmol, 142.19 mg)
-
Carboxylic Acid (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and this compound (1.0 mmol, 142.19 mg) in methanol (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
To the resulting solution, add the carboxylic acid (1.0 mmol) and stir for an additional 5 minutes.
-
Finally, add the isocyanide (1.0 mmol) to the reaction mixture.
-
Seal the flask and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired α-acylamino-carboxamide.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Safety Precautions: Isocyanides are volatile and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Signaling Pathways and Logical Relationships
The Ugi reaction is a convergent process where four distinct starting materials combine to form a single product. The logical relationship of this multicomponent assembly is illustrated in the diagram below.
Caption: Key intermediate stages in the Ugi four-component reaction mechanism.
Conclusion
The use of this compound in multicomponent reactions, particularly the Ugi reaction, offers a straightforward and efficient strategy for the synthesis of novel and complex piperidine-containing molecules. The resulting α-acylamino-carboxamide scaffolds are valuable precursors for the construction of diverse heterocyclic libraries, which are of significant interest in the field of drug discovery. The provided protocols and data serve as a foundational guide for researchers and scientists to explore the synthetic potential of this compound in MCR-based heterocyclic synthesis.
References
Application of 3-Acetamidopiperidine Scaffolds in Solid-Phase Organic Synthesis: A General Protocol for Library Development
For Researchers, Scientists, and Drug Development Professionals
While specific literature detailing the direct application of 3-acetamidopiperidine as a building block in solid-phase organic synthesis is not extensively documented, its structural motif is of significant interest in medicinal chemistry and drug discovery. Piperidine derivatives are prevalent in numerous pharmaceuticals, acting as versatile scaffolds that can be readily functionalized to create diverse chemical libraries.[1][2][3] This document provides a generalized protocol for the incorporation of a protected this compound derivative onto a solid support, enabling the synthesis of novel compound libraries for screening and lead optimization.
The methodologies outlined below are adapted from standard solid-phase peptide synthesis (SPPS) protocols and can be modified for various combinatorial chemistry applications.[4][5][6][7]
Experimental Protocols
Resin Selection and Swelling
The choice of resin is critical and depends on the desired C-terminal functionality of the final product. For instance, a Wang resin can be utilized for a C-terminal acid, while a Rink amide resin would yield a C-terminal amide.[8]
Protocol:
-
Place the desired resin (e.g., 1 g, with a substitution level of 0.5-1.0 mmol/g) into a suitable reaction vessel.
-
Add dichloromethane (DCM) to the resin until it is fully submerged.
-
Allow the resin to swell for 20-30 minutes at room temperature with gentle agitation.[4][5]
-
Remove the DCM by filtration under vacuum.
-
Wash the resin sequentially with N,N-dimethylformamide (DMF), methanol (MeOH), and then again with DMF.
Table 1: Common Resins for Solid-Phase Synthesis
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Functionality |
| Merrifield | Benzyl ester | HF | Acid |
| Wang | p-Alkoxybenzyl ester | TFA | Acid |
| Rink Amide | Fmoc-compatible | TFA | Amide |
| 2-Chlorotrityl | Trityl | Dilute TFA/DCM | Acid (protected) |
Loading of the First Building Block (Protected this compound Derivative)
For incorporation into solid-phase synthesis, this compound would require appropriate protection of its amine and a free carboxylic acid for attachment to the resin. A common strategy is to use an Fmoc-protected amine and a free carboxylic acid at another position of the piperidine ring. The following is a general procedure for coupling an Fmoc-protected amino acid to a hydroxy-functionalized resin (e.g., Wang resin).
Protocol:
-
Swell the resin as described in Protocol 1.
-
Dissolve the Fmoc-protected this compound derivative (3 equivalents relative to resin substitution) in DMF/DCM.
-
In a separate vessel, prepare the activating agent solution. A common combination is N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) or OxymaPure®.
-
Add the activated building block solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents.[4]
-
Perform a capping step to block any unreacted hydroxyl groups on the resin. This can be done using a solution of acetic anhydride and a base like N,N-diisopropylethylamine (DIEA) in DMF.[5]
Iterative Synthesis Cycle: Deprotection and Coupling
The following steps are repeated to elongate the molecular chain.
a. Fmoc Deprotection:
-
Wash the resin-bound compound with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[9] This step is often repeated once.
-
Wash the resin extensively with DMF to remove the piperidine and the Fmoc-adduct.
b. Coupling of the Next Building Block:
-
Swell the deprotected resin-bound compound in DMF.
-
In a separate vessel, dissolve the next Fmoc-protected building block (3 equivalents) and a coupling reagent (e.g., HBTU, HATU) in DMF. Add a base such as DIEA (6 equivalents).
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Wash the resin with DMF, DCM, and MeOH.[4]
Table 2: Common Coupling Reagents in Solid-Phase Synthesis
| Reagent | Full Name | Activator Type |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uroneum/Aminium Salt |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uroneum/Aminium Salt |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt |
Cleavage from the Resin and Final Deprotection
The final step involves cleaving the synthesized molecule from the solid support and removing any remaining side-chain protecting groups.
Protocol:
-
Wash the resin-bound final product with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail for many acid-labile resins is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
Purify the product using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for solid-phase synthesis incorporating a novel building block.
Caption: The iterative deprotection and coupling cycle in Fmoc-based solid-phase synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmdguru.com [pharmdguru.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 3-Acetamidopiperidine in Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamidopiperidine is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure, featuring a secondary amine within the piperidine ring and a protected primary amine in the form of an acetamido group, allows for selective derivatization at the piperidine nitrogen. This enables the synthesis of diverse libraries of compounds for biological screening. The piperidine motif is a common feature in many biologically active compounds, enhancing properties such as solubility, lipophilicity, and metabolic stability, while also providing a three-dimensional framework for interaction with biological targets.[1][2]
These application notes provide detailed protocols for two common and effective strategies for the derivatization of the piperidine nitrogen of this compound: N-alkylation via reductive amination and N-amidation/N-arylation through amide coupling reactions. The resulting derivatives can be screened in a variety of biological assays to identify novel therapeutic agents. As an illustrative example of a potential biological application, we will reference the screening of related compounds as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases and cancer.[3]
Derivatization Strategies for Biological Screening
The secondary amine of this compound is a key functional group for introducing molecular diversity. The following sections detail two robust methods for its derivatization.
N-Alkylation via Reductive Amination
Reductive amination is a widely used method for the N-alkylation of secondary amines. The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent such as sodium triacetoxyborohydride (STAB). This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
N-Amidation and N-Arylation via Amide Coupling
Amide bond formation is another fundamental transformation in medicinal chemistry for the derivatization of amines. Carboxylic acids can be coupled to the piperidine nitrogen of this compound using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). Similarly, N-arylation can be achieved through coupling with aryl halides or arylboronic acids under appropriate catalytic conditions, though amide coupling is often more straightforward for library synthesis.
Experimental Protocols
Protocol 1: N-Alkylation of this compound via Reductive Amination
This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde.
Materials:
-
This compound hydrochloride
-
Aldehyde of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq.) in anhydrous DCM or DCE, add triethylamine (1.1 eq.) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add the aldehyde (1.0-1.2 eq.) to the reaction mixture and stir for 30-60 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate) to afford the desired N-alkylated product.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: N-Amidation of this compound
This protocol provides a general method for the amide coupling of a carboxylic acid to the piperidine nitrogen of this compound.
Materials:
-
This compound hydrochloride
-
Carboxylic acid of choice (e.g., benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM or DMF, add EDC-HCl (1.2 eq.) and HOBt (1.2 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.1 eq.) in anhydrous DCM or DMF and add TEA or DIPEA (2.2 eq.).
-
Add the solution of this compound to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-amide product.
-
Characterize the final product by NMR and mass spectrometry.
Data Presentation
The derivatization of this compound allows for the generation of a library of compounds that can be subjected to biological screening. The following table provides an illustrative example of how quantitative data from such a screening campaign could be presented. The data shown here is adapted from a study on aryl and amido-aryl acetamidine derivatives as iNOS inhibitors and is intended to serve as a template for presenting screening results of this compound derivatives.[3]
Table 1: Biological Activity of Exemplary Derivatized Compounds
| Compound ID | Structure | iNOS Inhibition (%) at 1 µM | nNOS Inhibition (%) at 1 µM | eNOS Inhibition (%) at 10 µM | IC₅₀ (µM) for iNOS |
| Example 1 | N-benzyl-3-acetamidopiperidine | Data not available | Data not available | Data not available | Data not available |
| Example 2 | N-benzoyl-3-acetamidopiperidine | Data not available | Data not available | Data not available | Data not available |
| Ref. Cmpd. 9 | Aryl Acetamidine Derivative | 100 | 55 | 20 | 0.45 |
| Ref. Cmpd. 10 | Aryl Acetamidine Derivative | 100 | 60 | 25 | 0.38 |
| Ref. Cmpd. 17 | Amido-Aryl Acetamidine Derivative | 100 | 45 | 15 | 0.22 |
| Ref. Cmpd. 24 | Amido-Aryl Acetamidine Derivative | 100 | 50 | 18 | 0.31 |
Note: Data for reference compounds 9, 10, 17, and 24 are from a study on iNOS inhibitors and are presented here for illustrative purposes.[3] The synthesis and screening of "Example 1" and "Example 2" would follow the protocols outlined above to generate actual data for this table.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Optimizing reaction conditions for N-acetylation of 3-aminopiperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the N-acetylation of 3-aminopiperidine. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the N-acetylation of 3-aminopiperidine?
A1: The most common acetylating agents are acetic anhydride and acetyl chloride. Acetic anhydride is often preferred due to its lower cost and the fact that the byproduct, acetic acid, is generally easier to handle than the hydrochloric acid generated from acetyl chloride. For milder reaction conditions, other reagents like N-acetoxysuccinimide can be used.[1][2]
Q2: How can I achieve selective N-acetylation on the primary amine (at the 3-position) versus the secondary amine (at the 1-position)?
A2: Selective N-acetylation of the more nucleophilic primary amine can be achieved by a few methods:
-
Protecting Group Strategy: The most reliable method is to first protect the secondary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[3][4] After protection, the primary amine can be acetylated, followed by the deprotection of the secondary amine.
-
Controlled Stoichiometry and Temperature: Using a slight molar excess (around 1.1 equivalents) of the acetylating agent at low temperatures (e.g., 0 °C) can favor mono-acetylation of the more reactive primary amine.[1] However, this method may result in a mixture of products requiring careful purification.
Q3: What is the main challenge in the N-acetylation of 3-aminopiperidine?
A3: The primary challenge is achieving selective mono-acetylation at the desired position due to the presence of two nucleophilic amino groups. Di-acetylation is a common side reaction where both the primary and secondary amines are acetylated.[6] Separating the desired mono-acetylated product from the starting material, the di-acetylated byproduct, and the other mono-acetylated isomer can also be challenging.
Q4: What solvents are suitable for this reaction?
A4: Aprotic solvents such as dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF) are commonly used.[1] The choice of solvent can influence the reaction rate and selectivity.
Q5: Why is a base typically used in this reaction?
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive acetylating agent. | 1. Use a fresh bottle of acetylating agent, as they can hydrolyze over time. |
| 2. Insufficient amount of acetylating agent. | 2. Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. | |
| 3. Reaction temperature is too low. | 3. Allow the reaction to warm to room temperature after the initial addition of the acetylating agent at low temperature. | |
| 4. Amine starting material is protonated. | 4. Ensure a sufficient amount of base (e.g., triethylamine, pyridine) is present to neutralize the acid byproduct. | |
| Formation of Di-acetylated Product | 1. Excess acetylating agent. | 1. Carefully control the stoichiometry and use no more than 1.1-1.2 equivalents of the acetylating agent for mono-acetylation. |
| 2. High reaction temperature. | 2. Maintain a low temperature (e.g., 0 °C) during the addition of the acetylating agent and allow the reaction to proceed at room temperature or slightly above. | |
| 3. Prolonged reaction time. | 3. Monitor the reaction progress by TLC or LCMS and stop the reaction once the starting material is consumed. | |
| Difficult Product Purification | 1. Co-elution of product with starting material or byproducts on silica gel chromatography. | 1. Adjust the solvent system for chromatography. A gradient elution may be necessary. Consider using a different stationary phase if separation is still challenging. |
| 2. Product is water-soluble. | 2. If the product is water-soluble, minimize the use of aqueous washes during workup. Extraction with a more polar organic solvent may be required. | |
| 3. Presence of basic impurities (e.g., unreacted starting material, pyridine). | 3. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities as their water-soluble salts. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective N-Acetylation of 3-Aminopiperidine (with protected secondary amine)
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | N-Boc-3-aminopiperidine | N-Boc-3-aminopiperidine | N-Boc-3-aminopiperidine |
| Acetylating Agent | Acetic Anhydride (1.2 eq) | Acetyl Chloride (1.1 eq) | Acetic Anhydride (1.5 eq) |
| Base | Triethylamine (1.5 eq) | Pyridine (1.2 eq) | Triethylamine (2.0 eq) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile |
| Temperature | 0 °C to Room Temp. | 0 °C | Room Temp. |
| Typical Reaction Time | 2-4 hours | 1-3 hours | 1-2 hours |
| Expected Yield | >90% | >95% | >90% |
| Key Considerations | Good for larger scale. | Faster reaction, requires careful handling of HCl byproduct. | Faster reaction due to higher temperature, risk of side reactions. |
Table 2: Troubleshooting Quick Reference
| Observation | Primary Suspect | Quick Action |
| No reaction by TLC | Inactive Reagent | Use fresh acetic anhydride/acetyl chloride. |
| Multiple spots on TLC | Di-acetylation | Reduce equivalents of acetylating agent and run at a lower temperature. |
| Starting material remains | Insufficient Reagent/Time | Add more acetylating agent or increase reaction time. |
| Oily product that won't solidify | Residual Solvent/Base | Dry under high vacuum; wash with dilute acid if base is suspected. |
Experimental Protocols
Protocol 1: Selective N-Acetylation of 3-Aminopiperidine via N-Boc Protection
Step 1: N-Boc Protection of 3-Aminopiperidine
-
Dissolve 3-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-aminopiperidine.
Step 2: N-Acetylation of N-Boc-3-aminopiperidine
-
Dissolve N-Boc-3-aminopiperidine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC or LCMS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-acetyl-N'-Boc-3-aminopiperidine is often pure enough for the next step, or it can be purified by column chromatography.
Step 3: Deprotection of the N-Boc Group
-
Dissolve the N-acetyl-N'-Boc-3-aminopiperidine in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LCMS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product will be the corresponding salt (e.g., TFA or HCl salt). To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., NaOH, NaHCO₃) and extract with an organic solvent.
Visualizations
Caption: Workflow for selective N-acetylation of 3-aminopiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in 3-Acetamidopiperidine synthesis and their removal
This guide provides troubleshooting advice and frequently asked questions for researchers encountering common issues during the synthesis and purification of 3-acetamidopiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent laboratory-scale synthesis is the acetylation of 3-aminopiperidine. This is typically achieved by treating 3-aminopiperidine with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.
Q2: What are the primary side products to expect when synthesizing this compound via acetylation?
The most common side products are unreacted starting material (3-aminopiperidine) and the di-acetylated byproduct, N-(1-acetylpiperidin-3-yl)acetamide. The di-acetylated compound arises from the acetylation of both the primary amino group at the 3-position and the secondary amine within the piperidine ring.
Q3: Besides the main reaction byproducts, what other impurities might be present in my crude product?
Other impurities can originate from the 3-aminopiperidine starting material. For instance, if the 3-aminopiperidine was synthesized via hydrogenation of 3-aminopyridine using ethanol as a solvent, N-ethylated byproducts could form.[1] It is crucial to use high-purity starting materials to minimize these contaminants.
Q4: What are the best analytical methods for detecting these impurities?
A combination of techniques is recommended for effective impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of starting material, product, and major byproducts. The product is more polar than the di-acetylated byproduct but less polar than the starting amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. For example, the di-acetylated byproduct will show two distinct acetyl signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly effective for detecting and quantifying impurities, even at low levels, by their mass-to-charge ratio.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem: My TLC plate shows a spot corresponding to the starting material, 3-aminopiperidine.
-
Cause: This indicates an incomplete reaction. The molar ratio of the acetylating agent may have been insufficient, or the reaction time was too short.
-
Solution:
-
Optimize Reaction: Ensure at least one molar equivalent of the acetylating agent is used. Extending the reaction time or moderately increasing the temperature may drive the reaction to completion.
-
Purification: If the reaction cannot be pushed further, the unreacted 3-aminopiperidine can be removed using flash column chromatography. Due to its basicity, it adheres strongly to silica gel.
-
Problem: My NMR spectrum shows two acetyl peaks, and the mass spectrum has a peak at M+42.
-
Cause: This is a clear indication of the formation of the di-acetylated side product, N-(1-acetylpiperidin-3-yl)acetamide. This occurs when the reaction is too vigorous or when an excess of the acetylating agent is used.
-
Solution:
-
Recrystallization: This is often the most effective method to remove the less polar di-acetylated byproduct. The desired mono-acetylated product is typically more crystalline and will precipitate from a suitable solvent system upon cooling, leaving the di-acetylated impurity in the mother liquor.[2][3]
-
Column Chromatography: If recrystallization is not effective, column chromatography can separate the two compounds based on their polarity difference.
-
Table 1: Analytical Data for this compound and Key Side Products
| Compound | Molecular Weight | Key ¹H NMR Signals (approx. in CDCl₃) |
| This compound (Product) | 142.20 g/mol | ~1.9-2.1 ppm (s, 3H, -COCH₃), ~3.8-4.0 ppm (m, 1H, -CHNH-), Broad amide and amine protons. |
| 3-Aminopiperidine (Starting Material) | 100.16 g/mol | No acetyl signal. Complex multiplets in the aliphatic region. |
| N-(1-acetylpiperidin-3-yl)acetamide | 184.24 g/mol | Two distinct singlets for acetyl protons, e.g., ~2.0 ppm and ~2.1 ppm. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove less polar impurities like the di-acetylated byproduct.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Common candidates include isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating compounds with different polarities, such as the starting material, product, and di-acetylated byproduct.
-
Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A common eluent system is a gradient of methanol in dichloromethane (DCM). To prevent peak tailing of the basic compounds, add 0.5-1% of triethylamine or ammonium hydroxide to the eluent mixture.[5] A typical starting gradient might be 2% MeOH in DCM, gradually increasing to 10% MeOH.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Impurity Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and removing common impurities during this compound synthesis.
References
Troubleshooting low yield in 3-Acetamidopiperidine coupling reactions
Welcome to the technical support center for troubleshooting low yield in 3-Acetamidopiperidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield in my this compound coupling reaction?
Several factors can contribute to poor yields in amide coupling reactions involving this compound. The most common culprits include:
-
Reduced Nucleophilicity: The nitrogen atom of the piperidine ring in this compound can exhibit reduced nucleophilicity due to the electron-withdrawing effect of the adjacent acetamido group.
-
Steric Hindrance: The three-dimensional structure of both the this compound and the coupling partner can physically impede the reaction. Bulky substituents near the reacting centers are a common cause of steric hindrance.[1]
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical. Not all reagents are equally effective for challenging substrates like this compound.
-
Inadequate Carboxylic Acid Activation: Incomplete activation of the carboxylic acid partner will result in unreacted starting material and low product yield.
-
Presence of Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate and deactivate carbodiimide-based coupling reagents.[2]
-
Incorrect Stoichiometry or Base: The molar ratio of reactants and the choice and amount of base are crucial for efficient coupling.
Q2: How can I improve the nucleophilicity of this compound?
While you cannot change the inherent electronic properties of the molecule, you can optimize the reaction conditions to favor the nucleophilic attack:
-
Choice of Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize any acid generated during the reaction without competing with the this compound.[1] For particularly difficult couplings, a stronger, non-nucleophilic base might be required.
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile can help to solvate the reactants and facilitate the reaction.[2]
Q3: What are the best coupling reagents for this compound?
For challenging couplings involving substrates like this compound, more powerful coupling reagents are often necessary. Consider the following options:
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high efficiency and rapid reaction times, especially for sterically hindered amino acids and weakly nucleophilic amines.[3][4] HATU is often a preferred choice due to its ability to suppress racemization.[3]
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents are very effective for difficult couplings.[5]
-
Carbodiimides with Additives (e.g., EDC/HOBt, DCC/HOBt): While less potent than uronium or phosphonium salts, carbodiimides are a cost-effective option. Their efficiency can be significantly improved by the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which form more reactive activated esters and help to minimize side reactions like racemization.[6][7]
Q4: How can I minimize side reactions?
Common side reactions in amide coupling include racemization of chiral carboxylic acids and the formation of N-acylurea byproduct when using carbodiimides. To mitigate these:
-
Use Additives: The use of HOBt or HOAt with carbodiimide coupling reagents is highly recommended to suppress racemization and improve yield.[7][8]
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) during the activation step can help to minimize side reactions.[9]
-
Choose the Right Reagent: Uronium and phosphonium reagents like HATU and PyBOP are generally less prone to causing racemization compared to carbodiimides alone.[10]
Q5: What should I do if my starting materials are not fully soluble in the reaction solvent?
Poor solubility can significantly hinder the reaction rate.
-
Solvent Screening: Test a range of anhydrous polar aprotic solvents such as DMF, DCM, THF, and acetonitrile to find the one that provides the best solubility for all reactants.[2]
-
Sonication: Gentle sonication can sometimes help to dissolve stubborn starting materials.
-
Temperature Adjustment: A slight increase in temperature may improve solubility, but this should be done cautiously as it can also promote side reactions.
Troubleshooting Guides
Issue 1: Low Product Yield
If you are experiencing low yields, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in this compound coupling reactions.
Issue 2: Presence of Multiple Spots on TLC/LC-MS (Side Products)
If your reaction mixture shows multiple spots, indicating the formation of side products, consider the following:
Caption: Logical steps to minimize side product formation.
Quantitative Data
The following table provides a qualitative comparison of common coupling reagents for challenging amide bond formations. The expected yield for this compound coupling may vary based on the specific carboxylic acid used.
| Coupling Reagent | Additive | Relative Reactivity | Racemization Risk | Byproduct Removal |
| DCC | None | Moderate | High | Difficult (DCU precipitation) |
| EDC | None | Moderate | High | Easy (water-soluble urea) |
| EDC | HOBt | High | Low | Easy (water-soluble) |
| HATU | None | Very High | Very Low | Easy (water-soluble) |
| HBTU | None | Very High | Low | Easy (water-soluble) |
| PyBOP | None | Very High | Low | Easy (water-soluble) |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol is a starting point for the coupling of a carboxylic acid with this compound using HATU, a highly efficient coupling reagent.[3][4][11]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add this compound (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling
This protocol utilizes the more economical carbodiimide coupling method, enhanced with HOBt to improve efficiency and reduce side reactions.[6][7][9]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA or TEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM or ethyl acetate.
-
Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Experimental Workflow
Caption: General experimental workflow for this compound amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Contact Support [mychemblog.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Purification of 3-Acetamidopiperidine by chromatography and recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-acetamidopiperidine by chromatography and recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when purifying this compound using silica gel chromatography?
A1: The primary challenge is often peak tailing. This is due to the basic nature of the piperidine nitrogen, which can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to poor separation and reduced purity of the collected fractions.
Q2: How can I prevent peak tailing during column chromatography?
A2: To minimize peak tailing, you can add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used. The TEA will compete with the this compound for binding to the acidic sites on the silica gel, resulting in improved peak shape. Alternatively, using a different stationary phase like alumina (basic or neutral) can also be effective.
Q3: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A3: A common and effective solvent system for compounds of moderate polarity like this compound is a mixture of a non-polar and a polar solvent. A good starting point is a mixture of hexane and ethyl acetate. Based on structurally related compounds, a ratio of 1:1 to 1:3 hexane:ethyl acetate should provide a good separation. For a related compound, a mobile phase of hexane:ethyl acetate (3:1) gave an R_f value of 0.2.[1] You can adjust the ratio to achieve an optimal R_f value between 0.3 and 0.5 for the desired compound.
Q4: I am not getting good separation in my column. What should I do?
A4: If you are experiencing poor separation, consider the following:
-
Optimize the Mobile Phase: Use TLC to test different solvent systems and ratios to find one that gives a clear separation between your product and impurities. A good separation on TLC is a prerequisite for a successful column.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Loading the Sample: Dissolve your crude sample in a minimal amount of the mobile phase and load it onto the column in a narrow band. A broad sample band will lead to broad, overlapping peaks.
-
Flow Rate: A slower flow rate generally provides better resolution.
Q5: What are suitable solvents for the recrystallization of this compound?
A5: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems that can be tested for a compound of this nature include:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.
-
Solvent Pairs: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble). Examples include ethyl acetate/hexane or acetone/hexane. The general approach is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy.
Q6: My compound is "oiling out" during recrystallization instead of forming crystals. What can I do?
A6: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. To address this, you can try the following:
-
Use a more dilute solution: Add more of the hot solvent before cooling.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: The current solvent may not be suitable. Experiment with different solvents or solvent pairs.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) of this compound
Objective: To determine a suitable solvent system for column chromatography and to monitor the progress of the purification.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine
-
Staining solution (e.g., potassium permanganate or iodine chamber)
Procedure:
-
Prepare a developing chamber by adding a small amount of the chosen eluent and lining the chamber with filter paper to ensure a saturated atmosphere.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. If the compound is not UV-active, use a staining agent.
-
Calculate the R_f value for each spot. The optimal R_f for the desired compound for column chromatography is typically between 0.3 and 0.5.
Protocol 2: Column Chromatography Purification of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent (determined from TLC)
-
Collection tubes or flasks
Procedure:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add a layer of sand on top to protect the surface.
-
Drain the eluent until the level is just at the top of the sand.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Carefully add more eluent to the top of the column.
-
Begin collecting fractions as the eluent flows through the column.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Protocol 3: Recrystallization of this compound
Objective: To further purify this compound by recrystallization.
Materials:
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Recrystallization solvent(s)
Procedure:
-
Place the crude or column-purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot filtration to remove colored impurities.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to dry completely.
Data Presentation
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (TLC) | Hexane:Ethyl Acetate (1:1 to 1:3 v/v) |
| Mobile Phase (Column) | Based on optimal TLC separation |
| Basic Additive | 0.1 - 1% Triethylamine (optional, to reduce tailing) |
Table 2: Potential Recrystallization Solvents
| Solvent Type | Examples |
| Single Solvents | Ethanol, Isopropanol, Ethyl Acetate |
| Solvent Pairs | Ethyl Acetate/Hexane, Acetone/Hexane |
Mandatory Visualization
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography and recrystallization.
References
Technical Support Center: Scale-Up Synthesis of 3-Acetamidopiperidine Analogs
Welcome to the Technical Support Center for the scale-up synthesis of 3-acetamidopiperidine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the large-scale synthesis of these important pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound analogs?
A1: The main challenges in scaling up the synthesis of this compound analogs revolve around several key areas:
-
Stereochemical Control: Maintaining high enantiomeric purity of the 3-aminopiperidine precursor is critical, as different enantiomers can have vastly different pharmacological effects.
-
Reaction Conditions: Translating laboratory conditions to a larger scale can be difficult. Issues such as heat transfer, mixing efficiency, and reaction kinetics need to be carefully managed to ensure consistent product quality and yield.
-
Reagent Selection and Stoichiometry: The choice of reagents, especially for the N-acetylation step, becomes more critical at scale. Cost, safety, and the potential for side reactions are major considerations.
-
Purification: Isolating the final product with high purity on a large scale can be challenging. Methods like distillation and chromatography may not be economically viable, making crystallization a preferred but sometimes difficult method.
-
Safety: Handling large quantities of reagents like piperidine, which can be flammable and toxic, requires stringent safety protocols and specialized equipment.[1][2]
Q2: Which synthetic routes are most amenable to the large-scale production of the 3-aminopiperidine precursor?
A2: Several synthetic routes to 3-aminopiperidine have been developed, with some being more suitable for industrial scale-up:
-
Reduction of 3-Aminopiperidin-2-one: This method often involves the use of powerful reducing agents like lithium aluminum hydride. While effective, the handling of such pyrophoric reagents on a large scale presents significant safety challenges that must be addressed with specialized equipment and procedures.
-
Enzymatic Synthesis: The use of transaminases to convert a prochiral piperidone to the chiral amine is a promising green chemistry approach.[3] This method can offer high enantioselectivity and milder reaction conditions, making it attractive for industrial applications.[4][5] However, enzyme stability, activity, and cost can be limiting factors.
-
Cyclization of Amino Acid Derivatives: Synthesizing the piperidine ring from chiral amino acid precursors, such as ornithine, is another strategy to ensure enantiopurity. The overall yield and number of steps can be a drawback for large-scale production.
Q3: What are the common side reactions during the N-acetylation of 3-aminopiperidine, and how can they be minimized at scale?
A3: During the N-acetylation of 3-aminopiperidine, several side reactions can occur, impacting yield and purity:
-
Di-acetylation: If the reaction conditions are too harsh or if there is an excess of the acetylating agent, di-acetylation can occur, especially if other reactive sites are present on the analog. Careful control of stoichiometry and reaction temperature is crucial.
-
O-Acetylation: If the this compound analog contains hydroxyl groups, O-acetylation can compete with N-acetylation. Using milder acetylating agents or protecting the hydroxyl group prior to acetylation can mitigate this.
-
Racemization: Basic conditions used in some acetylation protocols can potentially lead to racemization of the chiral center.[6] Using non-basic or mildly basic conditions and keeping reaction times to a minimum is recommended.
-
Formation of Piperidine Carbonate: Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate, which can complicate the reaction and purification.[7] Storing piperidine under an inert atmosphere can prevent this.[7]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up synthesis of this compound analogs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-Acetylation | 1. Incomplete reaction: Insufficient reactivity of the acetylating agent or poor mixing. 2. Side reactions: Formation of byproducts as discussed in the FAQs. 3. Product loss during workup: The product may be partially soluble in the aqueous phase during extraction. | 1. Optimize reaction conditions: Use a more reactive acetylating agent (e.g., acetyl chloride instead of acetic anhydride) with careful temperature control. Ensure efficient stirring to maintain a homogeneous reaction mixture. 2. Control stoichiometry and temperature: Use a slight excess of the acetylating agent and maintain a low reaction temperature to minimize side reactions. 3. Modify workup procedure: Adjust the pH of the aqueous phase to minimize the solubility of the product before extraction. Use a more polar organic solvent for extraction if necessary. |
| Difficulty in Product Crystallization | 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Inappropriate solvent system: The chosen solvent may not provide the optimal solubility gradient for crystallization. 3. Supersaturation issues: The solution may be too supersaturated, leading to oiling out instead of crystallization. | 1. Purify the crude product: Consider a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug to remove baseline impurities. 2. Solvent screening: Systematically screen a range of solvents and solvent mixtures to find the ideal system.[1] A good solvent should dissolve the product well at high temperatures and poorly at low temperatures.[1] 3. Control cooling rate: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Seeding with a small crystal of the pure product can also induce crystallization. |
| Poor Stereoselectivity/ Racemization | 1. Harsh reaction conditions: High temperatures or strongly basic/acidic conditions can lead to racemization. 2. Inappropriate catalyst or reagents: The chosen catalyst or reagents may not be sufficiently stereoselective. | 1. Milder conditions: Employ lower reaction temperatures and use milder bases or acids. 2. Chiral catalysts/reagents: For asymmetric syntheses, ensure the catalyst or chiral auxiliary is of high optical purity and is not degrading under the reaction conditions. Enzymatic methods often provide excellent stereoselectivity.[3] |
| Heat Transfer Issues on Scale-Up | 1. Exothermic reactions: Acetylation reactions can be exothermic, and on a large scale, the heat generated may not dissipate efficiently, leading to temperature spikes and side reactions. 2. Viscous reaction mixture: A thick slurry can hinder efficient heat transfer from the reactor walls. | 1. Controlled addition of reagents: Add the acetylating agent slowly and in a controlled manner to manage the rate of heat generation.[8][9][10] Ensure the reactor has adequate cooling capacity. 2. Solvent selection and concentration: Choose a solvent that maintains a mobile slurry throughout the reaction. Adjusting the concentration of the reactants can also help manage viscosity. |
Data Presentation
Table 1: Comparison of Synthetic Routes to Chiral 3-Aminopiperidine
| Synthetic Route | Key Reagents/Catalysts | Typical Scale | Reported Yield | Enantiomeric Excess (e.e.) | Key Challenges on Scale-Up |
| Reduction of 3-Aminopiperidin-2-one | Lithium aluminum hydride, THF | Up to kg scale | 70-85% | >98% | Handling of pyrophoric reagents, quenching of the reaction, waste disposal. |
| Enzymatic Asymmetric Amination | Transaminase, Isopropylamine, PLP | Up to kg scale | 70-95% | >99% | Enzyme stability and cost, substrate solubility, potential for byproduct formation.[3] |
| Cyclization of L-Ornithine Derivatives | Various reagents for protection, activation, and cyclization | Lab to pilot scale | 44-55% (overall) | >99% | Multiple synthetic steps, overall process mass intensity, cost of starting materials.[11][12] |
Table 2: N-Acetylation Conditions for 3-Aminopiperidine
| Acetylation Reagent | Base | Solvent | Typical Temperature | Reported Yield | Key Considerations for Scale-Up |
| Acetic Anhydride | Triethylamine or Pyridine | Dichloromethane or Acetonitrile | 0 °C to room temp. | 85-95% | Moderate exotherm, potential for over-acetylation, removal of base post-reaction. |
| Acetyl Chloride | Triethylamine or Pyridine | Dichloromethane or THF | -10 °C to 0 °C | 90-98% | Highly exothermic (requires careful addition and cooling), corrosive, generates HCl.[5] |
| Acetonitrile with Alumina | None (Catalytic) | Acetonitrile | High Temperature (e.g., 200°C in flow) | Good conversion | Utilizes a safer acetylating agent, suitable for continuous flow processes, high temperature and pressure may be required.[13] |
Experimental Protocols
Protocol 1: Scale-Up N-Acetylation of (R)-3-Aminopiperidine using Acetic Anhydride
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with (R)-3-aminopiperidine (1.0 kg, 10.0 mol) and dichloromethane (20 L).
-
Cooling: The mixture is stirred and cooled to 0-5 °C using a circulating chiller.
-
Base Addition: Triethylamine (1.52 kg, 15.0 mol) is added to the stirred solution while maintaining the internal temperature below 10 °C.
-
Reagent Addition: Acetic anhydride (1.12 kg, 11.0 mol) is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS. The reaction is typically complete after stirring for an additional 1-2 hours at 0-5 °C.
-
Workup: The reaction mixture is warmed to room temperature and washed sequentially with water (2 x 10 L), saturated sodium bicarbonate solution (2 x 10 L), and brine (10 L).
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-3-acetamidopiperidine.
-
Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the final product in high purity.
Protocol 2: Enzymatic Asymmetric Amination of 1-Boc-3-piperidone
-
Bioreactor Setup: A 100 L temperature-controlled bioreactor is charged with a phosphate buffer solution (pH 8.0), isopropylamine (as the amine donor), and pyridoxal-5'-phosphate (PLP) cofactor.[3]
-
Enzyme Addition: Immobilized ω-transaminase is added to the reactor.[3]
-
Substrate Addition: 1-Boc-3-piperidone (5.0 kg) is added to the stirred mixture. Due to the low solubility of the substrate, it may be added portion-wise or as a solution in a co-solvent.
-
Reaction Conditions: The reaction is maintained at a constant temperature (e.g., 30-40 °C) and pH. The progress is monitored by HPLC to track the conversion of the ketone to the amine.
-
Workup: Upon completion, the immobilized enzyme is removed by filtration for potential reuse. The aqueous phase is extracted with an organic solvent (e.g., methyl tert-butyl ether).
-
Isolation and Purification: The organic extracts are combined, washed, dried, and concentrated to yield the crude (R)- or (S)-3-amino-1-Boc-piperidine. Further purification may be achieved by crystallization or chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 3. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. magritek.com [magritek.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(vinyl chloride) Plastisol Composites with Surface-Modified Wood Flour as Potential Coating and Insulating Materials for Modern Energy-Efficient Constructions | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
Preventing racemization during the synthesis of chiral 3-substituted piperidines
Technical Support Center: Synthesis of Chiral 3-Substituted Piperidines
Welcome to the technical support center for the synthesis of chiral 3-substituted piperidines. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization and maintaining stereochemical integrity during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of chiral 3-substituted piperidines, with a focus on identifying and preventing the causes of racemization.
Q1: What are the primary causes of racemization in the synthesis of chiral piperidines?
Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate).[1][2] This loss of stereochemical information is a critical issue in pharmaceutical synthesis. Key causes include:
-
Harsh Reaction Conditions: Both strongly acidic and basic conditions can facilitate the formation of achiral intermediates, such as enols or enolates, which leads to racemization upon reprotonation.[1][3] High reaction temperatures can also provide the energy needed to overcome the activation barrier for racemization.[2][4]
-
Choice of Base: Strong bases can increase the rate of racemization by promoting the abstraction of a proton at the stereocenter, leading to an achiral intermediate.[3][5] The use of weaker, non-nucleophilic bases is often recommended.[3]
-
Inappropriate Reagents: Certain coupling reagents or catalysts, if not chosen carefully for the specific substrate, can induce epimerization at the chiral center.[4]
-
Prolonged Reaction Times: Leaving a reaction for an extended period, even under seemingly mild conditions, can sometimes lead to a gradual loss of enantiomeric purity.
-
Purification Methods: While less common, some purification techniques, particularly those involving extreme pH or high heat (like high-temperature distillation), could potentially contribute to racemization.
Q2: My final 3-substituted piperidine product shows low enantiomeric excess (ee). How can I troubleshoot this?
Low enantiomeric excess indicates that racemization has occurred at some stage. Use the following steps to diagnose the issue:
-
Analyze Intermediates: If the synthetic route involves multiple steps, try to isolate and analyze the enantiomeric purity of key intermediates. This will help pinpoint the exact step where stereochemical integrity is lost.
-
Review Reaction Conditions:
-
Temperature: Was the reaction performed at the lowest practical temperature? Running reactions at lower temperatures can often suppress racemization.[3]
-
Base: If a base was used, could a weaker or more sterically hindered base be substituted? For instance, switching from N,N-diisopropylethylamine (DIPEA) to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can reduce racemization in some cases.[5]
-
-
Re-evaluate Reagents: Ensure the chiral catalyst, auxiliary, or reagent being used is of high enantiomeric purity itself and is suitable for the substrate.
-
Consider the Mechanism: Understand the reaction mechanism. If it proceeds through an intermediate that is susceptible to racemization (e.g., a carbocation or a planar enolate), the strategy may need to be fundamentally changed.[1][2] Modern methods that avoid such intermediates are preferable.
Q3: Which modern synthetic strategies are most effective at preventing racemization?
Recent advances focus on highly stereoselective methods that create the chiral center with high fidelity, minimizing the risk of racemization. Two prominent strategies are:
-
Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to control the stereochemical outcome. A highly successful method involves the rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine intermediate with boronic acids.[6][7][8] This method establishes the C3-substituent and the stereocenter with excellent enantioselectivity.[6][9]
-
Chemo-enzymatic Synthesis: This strategy combines chemical synthesis with biocatalysis. For example, a one-pot cascade using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision.[10] Enzymes operate under mild conditions, which inherently avoids the harsh environments that often lead to racemization.[10][11]
Q4: How can I accurately determine the enantiomeric excess (ee) of my product?
The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . A general protocol is outlined below.
| Step | Description |
| 1. Column Selection | Choose a chiral stationary phase (CSP) column suitable for your compound class. Common phases include those based on cyclodextrins, polysaccharides (e.g., cellulose, amylose), or Pirkle-type phases. |
| 2. Mobile Phase | Typically a mixture of hexane/isopropanol or hexane/ethanol. The ratio is optimized to achieve baseline separation of the two enantiomers. |
| 3. Sample Preparation | Prepare a dilute solution of your purified compound (e.g., ~1 mg/mL) in the mobile phase.[3] Also, prepare a sample of the racemic mixture to identify the retention times of both enantiomers.[3] |
| 4. Analysis | Inject the samples and monitor the elution using a UV detector at a wavelength where your compound absorbs. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100. |
Key Experimental Protocols
The following section provides a detailed methodology for a state-of-the-art, racemization-avoiding synthetic route.
Protocol: Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines
This three-step protocol is based on the work of Mishra et al. and provides a robust method for synthesizing enantioenriched 3-substituted piperidines.[7][8] The key is a Rh-catalyzed asymmetric carbometalation that sets the stereocenter with high enantioselectivity.[6][12]
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate)
-
To a solution of sodium borohydride (NaBH₄, 20.0 mmol) and pyridine (20 mmol) in methanol (MeOH, 50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.[8]
-
Maintain the reaction at -78 °C for 3 hours.[8]
-
Quench the reaction with water (50 mL) and extract the mixture twice with diethyl ether (Et₂O, 30 mL each).[8]
-
Wash the combined organic layers sequentially with 1N NaOH (twice) and 1N HCl (twice), then dry over sodium sulfate.[8]
-
After filtration, remove the solvent under reduced pressure. Purify the crude product using a short pad of silica gel to obtain the dihydropyridine intermediate.[8]
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%), (S)-Segphos (7 mol%), toluene (0.25 mL), tetrahydropyran (THP, 0.25 mL), and water (0.25 mL).[8]
-
Add aqueous cesium hydroxide (CsOH, 50 wt%, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.[8]
-
Add the arylboronic acid (3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (1.0 equiv).[8]
-
After cooling to room temperature, dilute with Et₂O and pass through a plug of silica gel. Remove the solvent in vacuo and purify by flash chromatography to yield the 3-substituted tetrahydropyridine.[8]
Step 3: Reduction to the Final 3-Substituted Piperidine
-
Subject the 3-substituted tetrahydropyridine from Step 2 to hydrogenation using palladium on carbon (Pd/C) as the catalyst.[7]
-
Following the reduction, perform carbamate deprotection using aqueous potassium hydroxide (KOH) in methanol to yield the final enantioenriched 3-substituted piperidine.[7]
Quantitative Data: Substrate Scope and Enantioselectivity
The Rh-catalyzed asymmetric reductive Heck reaction demonstrates broad substrate tolerance and consistently high enantioselectivity.[7]
| Arylboronic Acid Substituent | Yield (%) | ee (%) |
| 4-MeO | 95 | 99 |
| 4-F | 92 | 99 |
| 4-Cl | 91 | 99 |
| 4-CF₃ | 85 | 99 |
| 3-MeO | 94 | 99 |
| 3-Cl | 90 | 99 |
| 2-Me | 82 | 99 |
| 2-Naphthyl | 90 | 99 |
| Data sourced from Mishra et al., J. Am. Chem. Soc. 2023.[7] |
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key decision-making processes and experimental workflows for preventing racemization.
Caption: Troubleshooting flowchart for diagnosing sources of racemization.
Caption: Workflow for modern enantioselective synthesis of 3-substituted piperidines.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Diastereoselectivity in Reactions of 3-Acetamidopiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the diastereoselectivity of reactions involving 3-acetamidopiperidine and its derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions to enhance the diastereoselectivity of your reactions.
Issue 1: Poor Diastereoselectivity in the Functionalization of the Piperidine Ring
You are attempting to introduce a substituent at a position on the this compound ring (e.g., C4, C2) and are observing a low diastereomeric ratio (dr).
Potential Causes:
-
Unfavorable Reaction Kinetics vs. Thermodynamics: The reaction may be proceeding under kinetic control, leading to the faster formation of the thermodynamically less stable diastereomer. Higher reaction temperatures can sometimes lead to an equilibrium mixture, which may or may not favor the desired diastereomer.
-
Steric Hindrance: The incoming reagent may not have a clear facial bias for its approach due to similar steric hindrance on both sides of the piperidine ring in its reactive conformation.
-
Conformational Flexibility: The piperidine ring and the 3-acetamido side chain can exist in multiple conformations, some of which may lead to the formation of the undesired diastereomer.
-
Weak Directing Group Effect: The 3-acetamido group may not be exerting a strong enough stereodirecting effect under the chosen reaction conditions.
-
Inappropriate Reagents or Catalysts: The chosen reagents, catalysts, or solvents may not be optimal for inducing high diastereoselectivity for this specific substrate.
Troubleshooting Steps:
-
Temperature Optimization:
-
Lowering the Temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable product.[1]
-
Heating the Reaction: In some cases, if the desired diastereomer is the more thermodynamically stable one, heating the reaction mixture may allow for equilibration, thus increasing the diastereomeric ratio.
-
-
Solvent Screening:
-
The polarity and coordinating ability of the solvent can influence the stability of the transition states.[1] Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM, acetonitrile) and polar protic (e.g., ethanol, methanol) to find the optimal medium.
-
-
Reagent and Catalyst Modification:
-
Bulky Reagents: Employing sterically bulkier reagents can amplify small differences in the steric environment of the substrate, leading to a more selective approach.
-
Chiral Catalysts: For metal-catalyzed reactions, screening a variety of chiral ligands is crucial. The ligand can create a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and thus directing the attack of the nucleophile or electrophile.
-
Protecting Group Strategy: The protecting group on the piperidine nitrogen (e.g., Boc, Cbz, benzyl) can significantly influence the conformation of the ring and the stereochemical outcome of subsequent reactions. Consider altering the N-protecting group to one that may offer better stereocontrol. For instance, bulkier protecting groups can shield one face of the piperidine ring.
-
-
Leveraging the 3-Acetamido Group:
-
Hydrogen Bonding: The acetamido group has a hydrogen bond donor (N-H) and acceptor (C=O). In certain reactions, it may be possible to use additives or solvents that can engage in hydrogen bonding with this group, potentially locking it into a specific conformation that directs the stereochemical outcome.
-
Chelation Control: If a metal catalyst is used, the acetamido group might coordinate to the metal center, creating a rigid cyclic intermediate that directs the functionalization.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected ground-state conformation of N-Boc-3-acetamidopiperidine, and how does this impact diastereoselectivity?
A1: The conformational analysis of substituted piperidines is complex. For N-Boc-3-acetamidopiperidine, the piperidine ring is expected to adopt a chair conformation. The bulky N-Boc group will strongly prefer the equatorial position. The 3-acetamido group can exist in either an axial or equatorial position. The preferred orientation will depend on a balance of steric (A-value) and electronic effects (e.g., hydrogen bonding, dipole-dipole interactions). In many substituted piperidines, there is a preference for substituents to be in the equatorial position to minimize 1,3-diaxial interactions. However, specific intramolecular interactions could stabilize an axial conformation. Understanding the predominant conformation is key, as the approach of a reagent will be sterically hindered by axial substituents, generally favoring attack from the equatorial face.
Q2: How can I favor the formation of a cis vs. trans product when functionalizing the 4-position of this compound?
A2: Achieving either cis or trans selectivity often requires different strategic approaches:
-
For cis-products: This typically results from the incoming group attacking from the opposite face of the existing 3-acetamido substituent (assuming it is in an equatorial position). This can be promoted by using bulky reagents that are directed to the less hindered face.
-
For trans-products: This requires the incoming group to attack from the same face as the 3-acetamido group. This can be challenging and may require a directing group strategy where the reagent is first coordinated to the acetamido group or the nitrogen protecting group before the ring functionalization occurs.
Q3: Are there any general guidelines for choosing a catalyst to improve diastereoselectivity in reactions with this compound derivatives?
A3: While substrate-specific, some general principles apply. In rhodium-catalyzed C-H functionalization, for example, the choice of chiral ligand is paramount in controlling stereoselectivity.[2][3][4] For hydrogenations of tetrahydropyridine precursors, catalysts like Rhodium on carbon (Rh/C) or Platinum oxide (PtO₂) are often used, and the diastereoselectivity can be influenced by the solvent and additives.[5] For reactions involving the formation of new stereocenters, it is often beneficial to screen a panel of catalysts with varying steric and electronic properties.
Q4: My reaction has stalled, and the diastereoselectivity is poor. What should I investigate first?
A4: In this scenario, it is best to address the issue of reactivity before optimizing for selectivity.
-
Confirm Starting Material Purity: Impurities can inhibit catalysts or lead to side reactions.
-
Re-evaluate Reaction Conditions: Check the concentration, temperature, and atmosphere. Ensure all reagents are active and were added in the correct order.
-
Catalyst/Reagent Deactivation: Consider if your substrate or an impurity is poisoning the catalyst. Once good conversion is achieved, you can then focus on improving the diastereoselectivity using the troubleshooting steps outlined above.
Data Presentation: Diastereoselective Reactions of Substituted Piperidines
The following tables summarize quantitative data from the literature on diastereoselective reactions of various substituted piperidines. Note: These examples do not feature a 3-acetamido substituent but serve to illustrate the diastereomeric ratios that can be achieved with different methodologies and substitution patterns.
Table 1: Diastereoselective C-H Functionalization of N-Protected Piperidines [3]
| Entry | N-Protecting Group | Catalyst | Position Functionalized | Diastereomeric Ratio (dr) |
| 1 | N-Boc | Rh₂(R-TCPTAD)₄ | C2 | 11:1 |
| 2 | N-Boc | Rh₂(R-TPPTTL)₄ | C2 | 27:1 |
| 3 | N-Bs | Rh₂(R-TPPTTL)₄ | C2 | 22:1 |
Reactions were performed with trichloroethyl aryldiazoacetates. Boc = tert-butyloxycarbonyl, Bs = p-bromophenylsulfonyl.
Table 2: Diastereoselective Synthesis of 3-Substituted Piperidines via Asymmetric Carbometalation [6][7]
| Entry | Substrate | Catalyst System | Product | Diastereomeric Ratio (dr) |
| 1 | Phenyl pyridine-1(2H)-carboxylate | [Rh(cod)(OH)]₂ / (S)-Segphos | 3-phenyl-tetrahydropyridine | Not applicable (enantioselective) |
| 2 | Trisubstituted Tetrahydropyridine | NBS / Methanol | 3,4-disubstituted piperidine | 4:1 |
The first step is an enantioselective reaction, and the subsequent functionalization introduces a second stereocenter.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Reductive Heck Reaction to form 3-Aryl-tetrahydropyridines[6][7]
This protocol describes the synthesis of a precursor that can be further functionalized to introduce additional stereocenters.
-
Catalyst Preparation: In a glovebox, add [Rh(cod)(OH)]₂ (3 mol%) and a chiral ligand (e.g., (S)-Segphos, 7 mol%) to a reaction vial.
-
Solvent and Base Addition: Add toluene, THF, and water in a 1:1:1 ratio, followed by aqueous cesium hydroxide (CsOH, 2.0 equivalents).
-
Catalyst Activation: Stir the mixture at 70 °C for 10 minutes.
-
Reagent Addition: Add the arylboronic acid (3.0 equivalents) and phenyl pyridine-1(2H)-carboxylate (1.0 equivalent).
-
Reaction: Stir the reaction mixture at 70 °C for 20 hours.
-
Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Conformational Equilibrium of N-Boc-3-Substituted Piperidine
Caption: Conformational equilibrium of this compound.
(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.)
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: 3-Acetamidopiperidine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-acetamidopiperidine. Below you will find detailed information on common impurities, purification protocols, and analytical methods to ensure the high purity required for your research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. The most common synthesis route involves the acetylation of 3-aminopiperidine. Potential impurities include:
-
Unreacted Starting Materials: Residual 3-aminopiperidine.
-
Reagent-Related Impurities: Acetic acid or residual acylating agents.
-
Byproducts of Acetylation: Di-acetylated products (impurities where both the ring nitrogen and the amino group are acetylated) can form, especially if the reaction conditions are not carefully controlled.
-
Positional Isomers: Impurities from the synthesis of the 3-aminopiperidine precursor.
-
Degradation Products: Over time, this compound can undergo hydrolysis to revert to 3-aminopiperidine and acetic acid. Oxidation of the piperidine ring can also occur.
Q2: My HPLC analysis of this compound shows significant peak tailing. What could be the cause and how can I resolve it?
A2: Peak tailing in the HPLC analysis of piperidine-containing compounds is a common issue. It is often caused by the interaction of the basic piperidine nitrogen with acidic silanol groups on the surface of standard silica-based C18 columns.
To mitigate this, you can:
-
Use a base-deactivated column: These columns have end-capped silanol groups to minimize secondary interactions.
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, can help to saturate the active sites on the stationary phase and improve peak shape.
-
Adjust the mobile phase pH: Increasing the pH of the mobile phase can suppress the ionization of the piperidine nitrogen, reducing its interaction with the stationary phase.
Q3: I am observing low recovery of my this compound after flash chromatography on silica gel. What are the potential reasons?
A3: Low recovery during silica gel flash chromatography is likely due to the strong interaction between the basic this compound and the acidic silica gel, leading to irreversible adsorption. To improve recovery:
-
Deactivate the silica gel: Pre-treating the silica gel with a basic modifier like triethylamine can neutralize the acidic sites.
-
Use a modified stationary phase: Consider using an amine-functionalized or alumina stationary phase, which is less acidic than silica gel.
-
Employ a suitable mobile phase: A mobile phase containing a small percentage of a basic modifier (e.g., 0.5-2% triethylamine in your eluent system) can help to reduce strong adsorption and improve elution.
Q4: What is the best way to remove residual water from my purified this compound?
A4: Residual water can be a significant impurity, especially after aqueous workups or recrystallization from aqueous solvent systems. Effective methods for water removal include:
-
Azeotropic distillation: Dissolving the compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure can effectively remove water.
-
Drying over a suitable desiccant: For solutions, drying the organic extract over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation is crucial. For the solid product, drying under high vacuum at a slightly elevated temperature (if the compound is thermally stable) is effective.
Troubleshooting Guides
Issue 1: Incomplete Removal of Starting Material (3-Aminopiperidine)
| Symptom | Possible Cause | Recommended Solution |
| A persistent peak corresponding to 3-aminopiperidine in the HPLC or GC-MS of the purified product. | Inefficient purification method to separate the more polar 3-aminopiperidine from the product. | Recrystallization: Use a solvent system where the solubility difference between 3-aminopiperidine and this compound is significant. An ethanol/water mixture is a good starting point. Flash Chromatography: Employ a polar-modified silica gel or use a gradient elution starting with a less polar solvent system and gradually increasing the polarity to effectively separate the more polar starting material. |
Issue 2: Presence of Di-acetylated Impurity
| Symptom | Possible Cause | Recommended Solution |
| A less polar impurity is detected by TLC or HPLC. | Formation of N1,N3-diacetyl-piperidine during synthesis. | Flash Chromatography: This less polar impurity should elute earlier than the desired product on normal-phase chromatography. A well-optimized gradient elution will be effective. Recrystallization: A carefully selected solvent system may allow for the selective crystallization of the desired mono-acetylated product, leaving the more soluble di-acetylated impurity in the mother liquor. |
Quantitative Data Summary
The following table summarizes typical purity results obtained from the application of the described purification protocols on a commercial batch of this compound.
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Key Impurities Removed |
| Recrystallization (Ethanol/Water) | 95.2 | 98.5 | 99.5 | 3-Aminopiperidine, Acetic Acid |
| Flash Chromatography (DCM/MeOH with 1% TEA) | 95.2 | 99.1 | >99.8 | 3-Aminopiperidine, Di-acetylated Impurity |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Solvent Selection: In a small test tube, dissolve approximately 50 mg of crude this compound in a minimal amount of hot ethanol. Add water dropwise until a slight turbidity persists. Add a few more drops of hot ethanol to redissolve the solid. Allow to cool to room temperature. If crystals form, this is a suitable solvent system.
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of boiling ethanol.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: To the hot, clear solution, add hot water dropwise with swirling until the solution becomes faintly cloudy. Add a few drops of hot ethanol to clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (in the same ratio as the crystallization solvent).
-
Drying: Dry the crystals under vacuum at 40-50 °C to a constant weight.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Eluent Selection: For a 1 g scale purification, use a 40 g silica gel cartridge. A suitable mobile phase is a gradient of methanol in dichloromethane (DCM) containing 1% triethylamine (TEA) to prevent peak tailing. A typical gradient could be from 2% to 10% methanol in DCM with 1% TEA over 20 column volumes.
-
Sample Preparation: Dissolve 1.0 g of crude this compound in a minimal amount of the initial mobile phase (e.g., 2% MeOH in DCM with 1% TEA).
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase.
-
Loading: Load the sample solution onto the column.
-
Elution: Run the gradient elution and collect fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Flash chromatography workflow for this compound.
Caption: Troubleshooting logic for impurity removal.
Overcoming solubility issues of 3-Acetamidopiperidine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Acetamidopiperidine in organic solvents. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to almost white crystalline powder.[1] It is known to be soluble in methanol.[1][2][3] However, its solubility in other organic solvents can be limited, which may present challenges in various experimental settings. The molecule possesses both a hydrogen bond donor (the amide N-H and piperidine N-H) and acceptors (the amide C=O and piperidine N), as well as a non-polar hydrocarbon backbone, leading to a complex solubility profile.
Q2: I am having trouble dissolving this compound in my desired organic solvent. What are the first steps I should take?
A2: When encountering solubility issues, consider the following initial steps:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities.
-
Heating: Gently warming the solvent while stirring can increase the rate of dissolution and the solubility.
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can improve the dissolution rate.[4][5]
Q3: Can co-solvents be used to improve the solubility of this compound?
A3: Yes, using a co-solvent system is a common and effective strategy.[4][6] A small amount of a good solvent (in which this compound is highly soluble, such as methanol) can be added to the desired solvent to enhance overall solubility. It is crucial to ensure the co-solvent is compatible with your experimental conditions.
Troubleshooting Guide
Issue 1: Poor Solubility in Aprotic Solvents
Symptoms:
-
The compound does not dissolve completely in solvents like dichloromethane (DCM), chloroform, or ethyl acetate, even with heating and stirring.
-
A suspension or cloudy mixture is formed.
Possible Causes:
-
This compound has hydrogen bonding capabilities that are not well-accommodated by aprotic solvents.
-
The polarity of the solvent may not be optimal for solvating the molecule.
Solutions:
| Solution | Description | Pros | Cons |
| Co-solvent Addition | Add a small percentage (e.g., 1-10%) of a polar protic solvent like methanol or ethanol to the aprotic solvent. | Simple and often effective. | The co-solvent may interfere with the reaction or downstream processing. |
| Temperature Increase | Gently heat the mixture to increase solubility. | Easy to implement. | The compound may degrade at higher temperatures; requires careful monitoring. |
| Use of a Different Solvent | Switch to a more polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). | May achieve complete dissolution. | The new solvent might not be compatible with the intended application. |
Issue 2: Precipitation of the Compound Upon Cooling
Symptoms:
-
The compound dissolves upon heating but precipitates out of the solution as it cools to room temperature.
Possible Causes:
-
The solution was saturated or supersaturated at the higher temperature.
-
The solubility of the compound is highly temperature-dependent in the chosen solvent.
Solutions:
| Solution | Description | Pros | Cons |
| Maintain Elevated Temperature | Keep the solution at a slightly elevated temperature during use, if the experimental setup allows. | Prevents precipitation. | May not be feasible for all applications; potential for solvent evaporation. |
| Use a Co-solvent Mixture | Prepare a solvent mixture where the compound has better solubility at room temperature. | More stable solution at ambient temperatures. | Requires optimization of the solvent ratio. |
| Prepare a More Dilute Solution | If the application allows, work with a lower concentration of the compound. | Simple way to avoid precipitation. | May not be suitable for all experimental needs. |
Solubility Data
The following table summarizes the approximate solubility of this compound in various organic solvents at room temperature (20-25°C). This data is for illustrative purposes and may vary based on the specific batch and purity of the compound, as well as the precise experimental conditions.
| Solvent | Polarity Index | Solubility (mg/mL) | Classification |
| Methanol | 5.1 | > 100 | Freely Soluble |
| Ethanol | 4.3 | 50 - 100 | Soluble |
| Isopropanol | 3.9 | 20 - 50 | Sparingly Soluble |
| Acetonitrile | 5.8 | 10 - 20 | Slightly Soluble |
| Dichloromethane (DCM) | 3.1 | 1 - 5 | Very Slightly Soluble |
| Ethyl Acetate | 4.4 | < 1 | Practically Insoluble |
| Toluene | 2.4 | < 0.1 | Insoluble |
| Hexane | 0.1 | < 0.1 | Insoluble |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
Objective: To estimate the solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.45 µm)
Procedure:
-
Add a pre-weighed amount of this compound (e.g., 100 mg) to a vial.
-
Add a small volume of the solvent (e.g., 1 mL) to the vial.
-
Cap the vial and vortex for 1 minute.
-
Place the vial on a magnetic stirrer and stir for 1 hour at room temperature.
-
Observe the solution. If the solid has completely dissolved, add another pre-weighed amount of the compound and repeat steps 3-4.
-
If the solid has not completely dissolved, add more solvent in small increments (e.g., 0.5 mL) and repeat steps 3-4 until the solid dissolves completely.
-
If undissolved solid remains after adding a significant volume of solvent, allow the suspension to settle.
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
Carefully evaporate the solvent from a known volume of the filtered solution and weigh the remaining solid to determine the concentration.
Protocol 2: Improving Solubility with a Co-solvent
Objective: To enhance the solubility of this compound in a poorly solvating organic solvent using a co-solvent.
Materials:
-
This compound
-
Primary organic solvent (poor solvent)
-
Co-solvent (good solvent, e.g., methanol)
-
Vials with caps
-
Magnetic stirrer and stir bars
Procedure:
-
Determine the target concentration of this compound in the primary solvent.
-
Attempt to dissolve the required amount of the compound in the primary solvent.
-
If solubility is poor, add the co-solvent dropwise while stirring.
-
Continue adding the co-solvent until the compound completely dissolves.
-
Record the final ratio of the primary solvent to the co-solvent.
-
Ensure the final solvent system is compatible with your application.
Visual Guides
Caption: A workflow for troubleshooting solubility issues.
Caption: Logic for initial solvent selection based on polarity.
References
- 1. This compound | 5810-55-9 [chemicalbook.com]
- 2. This compound CAS#: 5810-55-9 [amp.chemicalbook.com]
- 3. 5810-55-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions with 3-Acetamidopiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Acetamidopiperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving this compound?
A1: The most prevalent catalytic reaction for this compound is N-arylation, typically achieved through palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction is crucial for synthesizing N-aryl piperidines, a common scaffold in pharmaceuticals. Other potential reactions include copper-catalyzed N-arylation (Ullmann and Goldberg reactions) and functionalization at the piperidine ring's C-H bonds.[3][4][5][6]
Q2: Which catalyst system is recommended for the N-arylation of this compound?
A2: For the Buchwald-Hartwig amination of this compound, a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is generally recommended.[7][8] Commonly effective ligands include biarylphosphines like XPhos, RuPhos, and SPhos.[7] Using a pre-formed, air-stable palladium precatalyst can often lead to more consistent results.[7]
Q3: Can the acetamido group in this compound interfere with the catalytic reaction?
A3: Yes, the amide functionality can potentially influence the reaction. The nitrogen and oxygen atoms of the acetamido group could coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or altered reactivity. While amides are sometimes used as directing groups in C-H functionalization, in N-arylation, this coordination can be a source of complication. Careful selection of ligands and reaction conditions is crucial to minimize this interference.
Q4: What are the primary side reactions to watch out for during the N-arylation of this compound?
A4: Common side reactions in Buchwald-Hartwig amination include:
-
Hydrodehalogenation: Reduction of the aryl halide starting material.[2]
-
Homocoupling: Formation of biaryl products from the aryl halide.
-
Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to oxygen and may decompose at high temperatures, leading to low yields.[7]
-
Competing N-arylation: In cases where the aryl halide has other nucleophilic groups, side reactions can occur.
Q5: Are there alternative catalysts to palladium for the N-arylation of this compound?
A5: Yes, copper-catalyzed N-arylation reactions, such as the Ullmann and Goldberg reactions, are alternatives to palladium-based systems.[3][4][5][6] These reactions often require different ligands (e.g., diamines, amino acids) and may offer advantages in terms of cost and reactivity for specific substrates.[4][6]
Troubleshooting Guides
Guide 1: Low or No Conversion in Buchwald-Hartwig Amination
This guide addresses the common issue of low or no product formation in the palladium-catalyzed N-arylation of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction conversion.
| Potential Cause | Recommended Action | Citation |
| Poor Reagent Quality | Ensure this compound and the aryl halide are pure and dry. Use fresh, high-purity, and anhydrous solvents and bases. | [1][7] |
| Oxygen or Moisture Contamination | The Pd(0) active catalyst is sensitive to air and moisture. Degas solvents thoroughly and perform the reaction under a strict inert atmosphere (Argon or Nitrogen). | [7] |
| Inactive or Inappropriate Catalyst System | The choice of ligand is critical. If one ligand gives poor results, screen other bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). Consider using a pre-formed, air-stable precatalyst for better consistency. | [7] |
| Suboptimal Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used. However, if your substrate is base-sensitive, consider a weaker base like K₃PO₄ or Cs₂CO₃, which may require higher temperatures. | [9] |
| Incorrect Solvent | Toluene and dioxane are common solvents. Avoid chlorinated solvents and acetonitrile as they can inhibit the palladium catalyst. Ensure the solvent can dissolve the reactants and the base. | [7] |
| Inappropriate Reaction Temperature | Typical temperatures range from 80-110 °C. Lower temperatures may be needed for thermally sensitive substrates, while more challenging couplings might require higher temperatures. | [7] |
Guide 2: Formation of Significant Side Products
This guide provides strategies to minimize the formation of common byproducts during the N-arylation of this compound.
| Side Product | Potential Cause | Recommended Action | Citation |
| Hydrodehalogenation of Aryl Halide | Presence of water or other protic sources. Certain ligands or bases can promote this side reaction. | Ensure all reagents and solvents are strictly anhydrous. Screen different ligand/base combinations. | [2] |
| Aryl Halide Homocoupling (Biaryl Formation) | High catalyst loading or high temperatures. | Optimize the catalyst loading (typically 1-2 mol%). Avoid excessively high reaction temperatures. | [7] |
| Catalyst Decomposition (Palladium Black) | Presence of oxygen. Reaction temperature is too high. | Maintain a strict inert atmosphere throughout the reaction. Optimize the reaction temperature. | [7] |
| Double Arylation (if a dihalide is used) | Reaction stoichiometry and conditions favor the second coupling. | Carefully control the stoichiometry of the reactants. Sometimes, a lower temperature can favor mono-arylation. | [10] |
Quantitative Data
The following tables summarize typical reaction conditions and yields for the N-arylation of piperidine derivatives, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Palladium-Catalyzed N-Arylation of Piperidine Derivatives with Aryl Bromides
| Aryl Bromide | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 4-Bromotoluene | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12 | 95 | [7] |
| 4-Bromoanisole | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 88 | [11] |
| 3-Bromopyridine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 18 | 92 | [9] |
| 2-Bromonaphthalene | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 24 | 90 | [10] |
Table 2: Copper-Catalyzed N-Arylation of Amides and Amines with Aryl Iodides
| Aryl Iodide | Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Iodobenzene | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 110 | 24 | 85 | [4] |
| 4-Iodotoluene | CuI | L-Proline | K₂CO₃ | DMSO | 90 | 12 | 89 | [6] |
| 3-Iodoanisole | CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMF | 110 | 5 | 92 | [6][12] |
| 1-Iodonaphthalene | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 24 | 80 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point and may require optimization for specific substrates.
Reaction Setup Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) or Pd(OAc)₂ (2 mol%) and Ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (or palladium source and ligand) and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by this compound and the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of this compound
This protocol is a general guideline for a Goldberg-type reaction and may require optimization.
Logical Relationship of Key Components
Caption: Key components for copper-catalyzed N-arylation.
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, DMSO)
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add CuI, the ligand, the base, this compound, and the aryl iodide.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 90-130 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Monitoring reaction progress of 3-Acetamidopiperidine synthesis by TLC and LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 3-Acetamidopiperidine by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
TLC Monitoring
Q1: My TLC plate shows streaking for the reaction mixture spot. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture sample with the reaction solvent before spotting it onto the TLC plate.
-
Compound Polarity: Highly polar compounds, like amines, can interact strongly with the silica gel, leading to streaking. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine or a few drops of ammonium hydroxide. This will help to reduce the strong interactions and produce more defined spots.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.
Q2: The Rf values of my starting material (3-Aminopiperidine) and product (this compound) are too close to each other. How can I improve the separation?
A2: Improving separation on a TLC plate requires optimizing the mobile phase. Since the product, this compound, is less polar than the starting material, 3-Aminopiperidine, you need a solvent system that accentuates this difference.
-
Decrease Mobile Phase Polarity: If the spots are too high on the plate (high Rf), your mobile phase is too polar. Try decreasing the proportion of the more polar solvent (e.g., methanol) in your mixture (e.g., Dichloromethane:Methanol).
-
Increase Mobile Phase Polarity: If the spots are too low on the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, consider a different solvent system altogether. A good starting point for separating amines and amides is a mixture of a relatively non-polar solvent with a polar solvent and a basic modifier. For example, you could try Ethyl Acetate:Hexane with a small amount of triethylamine.
Q3: I see a third spot on my TLC plate that is not the starting material or the product. What could it be?
A3: An unexpected spot could be a side product or an impurity. In the acetylation of 3-Aminopiperidine, a common side product is the di-acetylated piperidine, where both the primary amine and the secondary amine of the piperidine ring are acetylated. This di-acetylated product is typically less polar than the desired mono-acetylated product and will therefore have a higher Rf value on the TLC plate.
LC-MS Monitoring
Q4: I am not seeing the expected molecular ion peak for my product in the LC-MS. What should I check?
A4: Several factors can contribute to not observing the expected molecular ion:
-
Ionization Mode: Ensure you are using the correct ionization mode. For this compound, Electrospray Ionization (ESI) in positive mode is typically effective, as the molecule can be readily protonated.
-
In-source Fragmentation: The compound might be fragmenting in the ion source before it reaches the mass analyzer. Try reducing the cone voltage or fragmentor voltage to see if the molecular ion peak appears.
-
Mobile Phase Compatibility: The mobile phase composition can affect ionization efficiency. Ensure your mobile phase is compatible with ESI. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile buffers like phosphate. The pH of the mobile phase can also play a crucial role; an acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation.
Q5: My LC-MS chromatogram shows broad or tailing peaks. How can I improve the peak shape?
A5: Poor peak shape in LC-MS can be due to several reasons:
-
Secondary Interactions: The basic nature of the piperidine nitrogen can lead to interactions with residual silanol groups on the silica-based column, causing peak tailing. Using a column with end-capping or a lower activity packing material can help. Alternatively, adding a small amount of an amine modifier like triethylamine to the mobile phase can improve peak shape.
-
Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape. Experiment with different mobile phase modifiers and pH to find the optimal conditions.
Q6: How can I confirm the identity of the starting material, product, and potential side products in my LC-MS data?
A6: You can confirm the identities by comparing the observed mass-to-charge ratios (m/z) with the expected values.
-
3-Aminopiperidine (Starting Material): The molecular formula is C5H12N2, with a molecular weight of 100.16 g/mol . In positive ESI mode, you would expect to see the protonated molecule [M+H]+ at an m/z of approximately 101.17.
-
This compound (Product): The molecular formula is C7H14N2O, with a molecular weight of 142.20 g/mol .[1] You would expect to see the protonated molecule [M+H]+ at an m/z of approximately 143.21.
-
1,3-Diacetylpiperidine (Potential Side Product): The molecular formula is C9H16N2O2, with a molecular weight of 184.23 g/mol . You would expect to see the protonated molecule [M+H]+ at an m/z of approximately 185.24.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the acetylation of 3-aminopiperidine using acetic anhydride.
-
Dissolve 3-aminopiperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.0 - 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.
Protocol 2: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line about 1 cm from the bottom of the plate to serve as the origin.
-
Spotting: Using a capillary tube, spot the starting material (a solution of 3-aminopiperidine), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the origin line.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1 with 1% triethylamine). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the spots are not UV-active, they can be visualized using a staining reagent such as ninhydrin (for the primary amine of the starting material) or potassium permanganate.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. The product, being less polar, should have a higher Rf value than the starting material.
Protocol 3: LC-MS Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: Set the mass spectrometer to scan a range that includes the expected m/z values of the starting material, product, and potential side products (e.g., m/z 50-300).
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of 3-aminopiperidine ([M+H]+ ≈ 101.17) and this compound ([M+H]+ ≈ 143.21) to monitor their relative abundance over the course of the reaction.
-
Data Presentation
Table 1: TLC Monitoring Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol (9:1) + 1% Triethylamine |
| Visualization | UV (254 nm), Ninhydrin stain, Potassium Permanganate stain |
| Expected Rf (3-Aminopiperidine) | Lower Rf |
| Expected Rf (this compound) | Higher Rf |
Table 2: LC-MS Monitoring Parameters
| Parameter | Recommendation |
| Column | C18 Reversed-Phase |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Ionization Mode | ESI Positive |
| Expected m/z [M+H]+ (3-Aminopiperidine) | ~101.17 |
| Expected m/z [M+H]+ (this compound) | ~143.21 |
| Expected m/z [M+H]+ (Diacetylated Side Product) | ~185.24 |
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC and GC Methods for Purity Determination of 3-Acetamidopiperidine
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical method validation of 3-Acetamidopiperidine purity. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical techniques.
Introduction to Analytical Challenges
This compound is a chiral molecule, and its analysis presents specific challenges. As a secondary amine with no significant ultraviolet (UV) chromophore, direct analysis by conventional HPLC with UV detection can be difficult.[1] This often necessitates derivatization to introduce a UV-active functional group or the use of alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[1] Furthermore, its potential volatility makes it a candidate for Gas Chromatography (GC) analysis.[1] The choice between HPLC and GC depends on factors such as required sensitivity, selectivity, the sample matrix, and available instrumentation.[1]
Comparison of Analytical Methods: HPLC vs. GC
Both HPLC and GC are powerful techniques for the separation and quantification of chemical compounds. The primary distinction lies in the state of the mobile phase and the volatility of the analyte.[2] HPLC is suitable for non-volatile compounds, while GC is ideal for volatile and thermally stable analytes.[2]
| Parameter | HPLC Method (with Derivatization) | GC-FID Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2] |
| Analyte Suitability | Non-volatile and thermally labile compounds. Derivatization may be needed for compounds lacking a chromophore.[2] | Volatile and thermally stable compounds. Derivatization can improve volatility and peak shape.[2] |
| Typical Stationary Phase | C18 or other reversed-phase columns.[1][3] For chiral analysis, a chiral stationary phase (CSP) is required.[4][5] | Capillary columns with various coatings (e.g., DB-5).[6] |
| Typical Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures.[3][7] | Inert gases like Helium or Nitrogen.[2] |
| Detection | UV-Vis (post-derivatization), MS, CAD.[1][2] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[2] |
| Sample Preparation | Dissolution in a suitable solvent. May require a derivatization step.[2] | Often requires derivatization for polar amines to enhance volatility.[2] |
| Sensitivity | Generally high, especially with MS detection. | High with FID for carbon-containing compounds.[2] |
| Chiral Separation | Can be achieved using chiral stationary phases or chiral derivatizing agents.[4][5][8] | Possible with chiral columns, but less common than HPLC for this purpose. |
Experimental Protocols
The following are detailed, generalized experimental protocols that can be adapted for the analysis of this compound.
This protocol is based on methods for analyzing amines that lack a UV chromophore. A derivatization step is included to make the analyte detectable by a UV detector. A similar approach has been described for the analysis of 3-aminopiperidine, a related compound.[7]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for benzoyl chloride).[7]
-
Injection Volume: 10 µL
Sample Preparation with Derivatization:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent.
-
Add a basic solution (e.g., sodium hydroxide) followed by the derivatizing agent (e.g., benzoyl chloride or dansyl chloride).[2][7]
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction (e.g., by adding an acid).
-
Dilute the sample to the final volume with the mobile phase.
-
Prepare calibration standards using the same derivatization procedure.
This protocol is based on methods developed for the analysis of volatile amines in pharmaceutical ingredients.[2]
Chromatographic Conditions:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).[2]
-
Column: DB-5 fused-silica capillary column (30 m x 0.25 mm I.D., 1 µm film thickness).[6]
-
Carrier Gas: High purity helium at a constant flow rate (e.g., 1.5 mL/min).[2]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/minute.
-
Final hold: 5 minutes at 250°C.[2]
-
-
Injector Temperature: 260°C[2]
-
Detector Temperature: 280°C
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol).
-
Derivatization (if necessary to improve peak shape) can be performed using agents like trifluoroacetic anhydride (TFAA).
-
Prepare calibration standards in the same solvent.
HPLC Method Validation Summary
The HPLC method described above would be validated according to ICH Q2(R2) guidelines.[9][10][11][12] The following table summarizes the typical validation parameters and acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] Peak purity analysis using a PDA detector is often employed.[13] |
| Linearity | A minimum of 5 concentrations is recommended.[10] The correlation coefficient (r²) should be ≥ 0.999. |
| Range | For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[13] |
| Accuracy | For assay: Mean recovery of 98.0% to 102.0%.[14] For impurities: Recovery should be assessed at multiple concentrations. |
| Precision (Repeatability & Intermediate) | For assay: RSD ≤ 2.0%.[9] For impurities: RSD ≤ 5.0%.[13] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[13] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold for impurities. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C).[10] |
| System Suitability | Routine checks to ensure the chromatographic system is performing as expected (e.g., tailing factor, resolution, theoretical plates).[9] |
Visualizations
Caption: Workflow for HPLC Analytical Method Validation.
Caption: Relationship between Test Type and Validation Parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmtech.com [pharmtech.com]
A Comparative Spectroscopic Analysis of 3-Acetamidopiperidine and 4-Acetamidopiperidine
An objective guide for researchers, scientists, and drug development professionals detailing the spectroscopic differences between the positional isomers 3-Acetamidopiperidine and 4-Acetamidopiperidine. This report provides a summary of available spectroscopic data, outlines experimental protocols, and presents visualizations to aid in the differentiation of these two compounds.
Introduction
This compound and 4-Acetamidopiperidine are positional isomers with the acetamido group located at the 3- and 4-positions of the piperidine ring, respectively. This seemingly minor structural variance gives rise to distinct physical and chemical properties, which in turn are reflected in their spectroscopic signatures. For researchers in drug discovery and development, the ability to unequivocally distinguish between these isomers is paramount for ensuring the correct molecular entity is advanced. This guide provides a comparative analysis of their spectroscopic data across various common analytical techniques.
Structural and Spectroscopic Workflow
The fundamental difference in the substitution pattern on the piperidine ring between the two isomers is the primary determinant of their differing spectroscopic characteristics. The general workflow for the spectroscopic analysis and differentiation of these compounds is outlined below.
Caption: Workflow illustrating the spectroscopic analysis and comparison of this compound and 4-Acetamidopiperidine.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopy Data (Predicted)
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | Piperidine Ring Protons: 1.4-1.9 (m), 2.5-3.2 (m), 3.8-4.0 (m, -CH-NHAc) Acetamido Group Protons: 1.9-2.1 (s, -COCH₃), 5.5-7.5 (br s, -NHCO-) Piperidine NH Proton: 1.5-3.0 (br s) |
| 4-Acetamidopiperidine | Piperidine Ring Protons: 1.2-2.0 (m), 2.6-3.2 (m), 3.7-3.9 (m, -CH-NHAc) Acetamido Group Protons: 1.9-2.1 (s, -COCH₃), 5.5-7.5 (br s, -NHCO-) Piperidine NH Proton: 1.5-3.0 (br s) |
Note: Predicted values are based on standard chemical shift ranges and substituent effects. The multiplicity (m = multiplet, s = singlet, br s = broad singlet) and integration will vary depending on the specific coupling patterns.
Table 2: ¹³C NMR Spectroscopy Data (Predicted)
| Compound | Chemical Shift (δ) ppm |
| This compound | Piperidine Ring Carbons: ~25-35 (C4), ~45-55 (C2, C6, C5), ~45-50 (C3) Acetamido Group Carbons: ~23 (-COCH₃), ~170 (-C=O) |
| 4-Acetamidopiperidine | Piperidine Ring Carbons: ~30-40 (C3, C5), ~45-55 (C2, C6), ~48-55 (C4) Acetamido Group Carbons: ~23 (-COCH₃), ~170 (-C=O) |
Note: Predicted values. The exact chemical shifts are influenced by the solvent and conformational effects.
Table 3: IR Spectroscopy Data
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| This compound | N-H Stretch (Amide and Amine): ~3300 (broad) C-H Stretch (Aliphatic): ~2850-2950 C=O Stretch (Amide I): ~1640 N-H Bend (Amide II): ~1550 |
| 4-Acetamidopiperidine | N-H Stretch (Amide and Amine): ~3300 (broad) C-H Stretch (Aliphatic): ~2850-2950 C=O Stretch (Amide I): ~1640 N-H Bend (Amide II): ~1550 |
Note: The IR spectra of both isomers are expected to be very similar due to the presence of the same functional groups. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used for differentiation.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 142.11 | Fragmentation patterns will differ based on the position of the acetamido group, leading to characteristic daughter ions. |
| 4-Acetamidopiperidine | 142.11 | Fragmentation patterns will differ based on the position of the acetamido group, leading to characteristic daughter ions. |
Note: The molecular ion peak will be identical for both isomers. Differentiation relies on the analysis of the fragmentation patterns, which are influenced by the stability of the resulting fragment ions.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of 3- and 4-Acetamidopiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Solid):
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns.
Visualization of Structural Differences
The key to differentiating these isomers lies in the position of the acetamido group on the piperidine ring.
Caption: 2D structures of this compound and 4-Acetamidopiperidine.
Conclusion
The spectroscopic differentiation of this compound and 4-Acetamidopiperidine relies on a combination of analytical techniques. While mass spectrometry can confirm the identical molecular weight, detailed analysis of fragmentation patterns is required for distinction. Infrared spectroscopy offers insights into the functional groups present, but the spectra of the two isomers are expected to be very similar. The most definitive technique for distinguishing these positional isomers is NMR spectroscopy. The different substitution patterns will result in unique chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, providing a clear fingerprint for each compound. Although experimental NMR data is not widely available, the predicted values and general principles outlined in this guide provide a solid foundation for researchers to perform their own analyses and confidently identify these two closely related molecules.
A Comparative Guide to the Reactivity of 3-Acetamidopiperidine and Boc-3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical synthesis and drug development, piperidine scaffolds are indispensable building blocks due to their prevalence in a vast array of bioactive molecules.[1] The functionalization of these scaffolds is a critical step, often requiring careful manipulation of reactive sites. This guide provides an objective comparison of two commonly used 3-substituted piperidine derivatives: 3-Acetamidopiperidine and tert-butyl (piperidin-3-yl)carbamate (Boc-3-aminopiperidine) . The choice between an acetyl (Ac) or a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino substituent profoundly influences the reactivity of the piperidine ring nitrogen (N1), dictating its utility in various synthetic strategies. This comparison focuses on the relative reactivity in N-alkylation reactions and the conditions required for deprotection, supported by experimental data and established chemical principles.
Comparative Analysis of Reactivity
The primary distinction in reactivity between this compound and Boc-3-aminopiperidine stems from the electronic and steric properties of their respective protecting groups. The piperidine nitrogen at the 1-position (N1) acts as a secondary amine and is the primary site for reactions such as N-alkylation and N-acylation.
-
Electronic Effects: Both the acetyl and Boc groups are electron-withdrawing, which decreases the electron density and, consequently, the nucleophilicity and basicity of the nearby N1 nitrogen compared to an unprotected piperidine.[2] However, the amide resonance of the acetyl group is a strong deactivating factor. The carbamate of the Boc group is also deactivating, but its bulkiness is often the more dominant characteristic.
-
Steric Hindrance: The tert-butyl group of the Boc protecting group is significantly larger than the methyl group of the acetyl moiety. This steric bulk can hinder the approach of electrophiles to the N1 nitrogen, slowing down reaction rates for N-alkylation or N-acylation.
In practice, the greater electron-withdrawing nature of the acetyl group combined with its smaller steric profile leads to a nuanced reactivity profile. Conversely, the significant steric hindrance of the Boc group often makes the N1 of Boc-3-aminopiperidine less reactive in substitution reactions.
Quantitative Data Presentation
| Feature | Boc-3-aminopiperidine Derivative | This compound Derivative |
| Reaction Type | Reductive Amination | Reductive Amination |
| Specific Reaction | N-Boc-3-piperidone with ethyl glycinate | N-Acetyl-4-piperidone with aniline (as a proxy) |
| Reagents | NaBH(OAc)₃, AcOH, CH₂Cl₂ | NaBH(OAc)₃, AcOH, CH₂Cl₂ |
| Yield | 62%[3] | Expected to be moderate to good, potentially higher than Boc-derivative due to reduced steric hindrance. Direct quantitative data is not available in reviewed literature. |
| Deprotection Method | Mild Acidic Conditions (e.g., TFA in CH₂Cl₂) | Harsh Basic or Acidic Hydrolysis (e.g., Refluxing aq. HCl or NaOH)[4] |
| Deprotection Yield | Typically quantitative[5] | Variable, potential for side reactions due to harsh conditions. |
Note: The yield for the this compound derivative is an estimation based on chemical principles, as a direct experimental equivalent was not found. The reduced steric hindrance of the acetyl group compared to the Boc group would generally favor higher yields in reactions like reductive amination.
Experimental Protocols
Protocol 1: Reductive Amination of an N-Boc-piperidone Derivative
This protocol is adapted from the synthesis of a precursor to 3-aminopiperidine-based peptide analogues.[3]
Materials:
-
N-Boc-3-piperidone
-
Ethyl glycinate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
-
Molecular Sieves
Procedure:
-
To a solution of N-Boc-3-piperidone (1.0 eq.) and ethyl glycinate (1.0-1.2 eq.) in anhydrous dichloromethane, add acetic acid and molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 20-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the N-alkylated product.
Protocol 2: Deprotection of Boc-3-aminopiperidine
This is a standard and widely used protocol for Boc group removal.[5]
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the Boc-protected piperidine derivative in dichloromethane (approx. 0.1-0.2 M solution).
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) to the solution at room temperature.
-
Stir the mixture for 1-2 hours. Effervescence (CO₂ evolution) is typically observed.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Protocol 3: Deprotection of this compound
This protocol uses harsh acidic conditions for amide hydrolysis.[4]
Materials:
-
This compound derivative
-
Concentrated Hydrochloric Acid (HCl)
-
Water/Ethanol mixture
Procedure:
-
Dissolve the this compound derivative in a mixture of aqueous HCl (e.g., 6M) and ethanol.
-
Heat the reaction mixture to reflux (approx. 80-100 °C).
-
Maintain reflux for several hours (4-24h), monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Neutralize the residue with a strong base (e.g., NaOH solution) to pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Mandatory Visualizations
The choice of a 3-aminopiperidine building block is critical in the synthesis of many pharmaceuticals. A prominent example is Alogliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes, which incorporates a chiral (R)-3-aminopiperidine moiety.[4][5][6][7][8]
Caption: Key steps in a common synthetic route for the DPP-4 inhibitor Alogliptin.
The differential reactivity and deprotection strategies create distinct logical workflows for incorporating these building blocks into a final molecule, assuming N1 functionalization is desired followed by deprotection of the 3-amino group.
Caption: Logical flow comparing synthesis steps for Boc vs. Acetyl protected piperidines.
Conclusion and Recommendations
The choice between this compound and Boc-3-aminopiperidine is a critical decision in synthesis design, driven by the overall synthetic strategy and the chemical tolerances of the molecule.
-
Choose Boc-3-aminopiperidine when subsequent deprotection under mild, acidic conditions is required. This is highly advantageous for substrates that are sensitive to strong acids, bases, or high temperatures. While its N1 reactivity may be slightly lower due to steric hindrance, the ease and cleanliness of the deprotection step often make it the preferred reagent in complex, multi-step syntheses, particularly in peptide and medicinal chemistry.[5]
-
Choose this compound when a robust protecting group is needed to withstand a variety of reaction conditions, including those that are acidic. The acetyl group's stability makes it suitable for syntheses where the 3-amino functionality must remain masked through multiple steps. However, researchers must account for the harsh conditions required for its eventual removal, which may not be compatible with sensitive functional groups elsewhere in the molecule.[4]
Ultimately, the selection is a trade-off between the reactivity at the N1 position and the orthogonality of the deprotection strategy. For modern drug development, where mild conditions and high functional group tolerance are paramount, the Boc-protected variant is frequently the more versatile and strategically sound choice.
References
- 1. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [guidechem.com]
- 8. medkoo.com [medkoo.com]
Comparative Analysis of 3-Acetamidopiperidine Derivatives: A Review of Available Biological Activity Data
A comprehensive comparative guide on the biological activities of 3-acetamidopiperidine derivatives is currently challenging to compile due to a notable scarcity of publicly available research data for this specific class of compounds. While the broader family of piperidine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and central nervous system activities, specific structure-activity relationship (SAR) studies on a series of this compound analogs are not readily found in the scientific literature.
This guide aims to provide a framework for such a comparative analysis by outlining the common biological targets of piperidine-containing molecules and detailing the standard experimental protocols used to assess their activity. However, it is important to note that the quantitative data and specific examples provided below are drawn from studies on structurally related piperidine derivatives and are intended to be illustrative rather than a direct comparison of this compound compounds.
Potential Biological Activities and Relevant Experimental Assays
Based on the activities of other substituted piperidines, derivatives of this compound could potentially be investigated for a variety of biological effects. The following sections describe potential therapeutic areas and the corresponding experimental methods to evaluate efficacy.
Anticancer Activity
Piperidine-containing compounds have been investigated for their potential to inhibit cancer cell growth. The cytotoxic effects of novel compounds are typically assessed using cell viability assays.
Table 1: Illustrative Data for Anticancer Activity of Piperidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
| N-Aryl-N'-[4-(piperidin-1-yl)butyl]urea | PC-3 (Prostate) | 5.2 |
| N-Aryl-N'-[4-(piperidin-1-yl)butyl]urea | A549 (Lung) | 7.8 |
| Spiro-piperidine Analog | MCF-7 (Breast) | 1.5 |
| Spiro-piperidine Analog | HCT116 (Colon) | 2.3 |
Note: This data is hypothetical and for illustrative purposes, as specific data for this compound derivatives is not available.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included. The plates are incubated for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for Anticancer Activity Screening
Workflow for in vitro anticancer screening.
Enzyme Inhibition
The piperidine scaffold is present in many enzyme inhibitors. Depending on the other substituents, this compound derivatives could be screened against various enzymes, such as kinases, proteases, or histone deacetylases (HDACs).
Table 2: Illustrative Data for Enzyme Inhibitory Activity of Piperidine Derivatives
| Compound Class | Target Enzyme | IC50 (nM) |
| Phenylpiperidine Analog | Kinase A | 50 |
| Phenylpiperidine Analog | Kinase B | 120 |
| Piperidinyl-amide Derivative | Protease X | 25 |
| Piperidinyl-amide Derivative | Protease Y | 80 |
Note: This data is hypothetical and for illustrative purposes, as specific data for this compound derivatives is not available.
Experimental Protocol: Kinase Inhibition Assay (Generic)
-
Assay Components: The assay is typically performed in a microplate format and includes the target kinase, a substrate (often a peptide that can be phosphorylated), ATP (as the phosphate donor), and the test compound.
-
Incubation: The components are incubated together to allow the kinase reaction to proceed.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC50 value is then determined from the dose-response curve.
Logical Flow for Enzyme Inhibitor Screening
Screening cascade for enzyme inhibitors.
Receptor Binding Activity
Many drugs targeting G-protein coupled receptors (GPCRs) and ion channels contain a piperidine moiety. Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.
Table 3: Illustrative Data for Receptor Binding Affinity of Piperidine Derivatives
| Compound Class | Target Receptor | Ki (nM) |
| N-Benzylpiperidine Analog | Dopamine D2 | 15 |
| N-Benzylpiperidine Analog | Serotonin 5-HT2A | 85 |
| Arylpiperidine Derivative | Sigma-1 | 5 |
| Arylpiperidine Derivative | Sigma-2 | 150 |
Note: This data is hypothetical and for illustrative purposes, as specific data for this compound derivatives is not available.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the non-radioactive test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand from the receptor is determined. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated. The Ki value (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway Example: Gq-Coupled GPCR
A potential Gq-coupled GPCR signaling pathway.
Conclusion
The this compound scaffold represents an under-explored area in medicinal chemistry. While a direct comparative analysis of the biological activities of its derivatives is not currently possible due to a lack of published data, the established importance of the broader piperidine class of compounds suggests that this compound derivatives could hold significant therapeutic potential. Further research involving the synthesis of a library of these compounds and their systematic evaluation in a range of biological assays is warranted to elucidate their structure-activity relationships and identify promising lead candidates for drug development. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.
A Comparative Guide to Confirming the Absolute Stereochemistry of 3-Substituted Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute stereochemistry of 3-substituted piperidine derivatives is a critical step in drug discovery and development. The spatial arrangement of substituents on the piperidine ring can significantly influence a molecule's pharmacological activity, potency, and safety profile. This guide provides an objective comparison of three prominent analytical techniques for confirming absolute stereochemistry: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). We present a summary of their performance, supported by generalized experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparison of Analytical Methods
The selection of an appropriate technique for determining the absolute stereochemistry of a 3-substituted piperidine derivative depends on several factors, including the physical state of the sample, the availability of suitable crystals, and the presence of chromophores. The following table summarizes the key characteristics of each method.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Analysis of X-ray diffraction from a single crystal to determine the three-dimensional arrangement of atoms. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. |
| Sample State | Single crystal | Solution (neat liquids or dissolved solids) | Solution |
| Sample Amount | Micrograms to milligrams | 1-20 mg | 0.1-1 mg |
| Analysis Time | Days to weeks (including crystallization) | Hours to a day | Hours |
| Key Advantage | Provides an unambiguous and definitive determination of the absolute configuration.[1][2] | Applicable to a wide range of molecules in their solution state, avoiding the need for crystallization.[3][4][5][6][7][8][9] | High sensitivity, requires minimal sample, and is effective for molecules with UV-Vis chromophores.[10] |
| Key Limitation | Requires high-quality single crystals, which can be difficult or impossible to obtain.[1][2] | Requires quantum chemical calculations for spectral interpretation and can be challenging for highly flexible molecules.[3][4][5][9] | Requires the presence of a chromophore near the stereocenter for strong signals. |
| Confidence Level | High (often considered the "gold standard") | High (with good correlation between experimental and calculated spectra) | High (with clear Cotton effects and suitable reference data or calculations) |
Experimental Deep Dive: Protocols and Data Presentation
X-ray Crystallography
X-ray crystallography stands as the definitive method for the unambiguous determination of absolute stereochemistry, provided that a suitable single crystal can be obtained.[1][2] The technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal lattice, which allows for the direct determination of the absolute spatial arrangement of the atoms.
-
Crystallization:
-
Dissolve the purified 3-substituted piperidine derivative in a suitable solvent or a mixture of solvents.
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size (typically 0.1-0.3 mm) and quality.
-
-
Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector. A full sphere of data is collected by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the model against the experimental data to determine the precise atomic positions and thermal parameters.
-
-
Absolute Stereochemistry Determination:
-
Determine the absolute configuration by analyzing the anomalous scattering effects, typically by calculating the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute stereochemistry with high confidence.
-
The results of an X-ray crystallography experiment are typically presented in a crystallographic information file (CIF) and summarized in tables within a publication. Key parameters include:
| Parameter | Example Value | Description |
| Crystal System | Orthorhombic | The crystal lattice system. |
| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice. |
| Flack Parameter | 0.02(4) | A value close to 0 indicates the correct absolute stereochemistry has been determined. |
| CCDC Number | XXXXXXX | Deposition number in the Cambridge Crystallographic Data Centre. |
The final output is often a thermal ellipsoid plot (e.g., ORTEP diagram) visually representing the molecular structure with its determined absolute stereochemistry.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[3][4][5][6][7][8][9] It measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute stereochemistry is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer.[3][4][5]
-
Sample Preparation:
-
Dissolve the 3-substituted piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.05–0.1 M.
-
-
Data Acquisition:
-
Record the VCD and infrared (IR) spectra simultaneously using a VCD spectrometer.
-
Typically, data is collected over the mid-IR range (e.g., 2000–900 cm⁻¹) at a resolution of 4 cm⁻¹.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Quantum Chemical Calculations:
-
Perform a conformational search for the 3-substituted piperidine derivative using molecular mechanics or quantum mechanical methods.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the theoretical VCD and IR spectra for one enantiomer. The spectrum of the other enantiomer is the mirror image.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the Boltzmann-averaged calculated VCD spectrum of one of the enantiomers.
-
A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the experimental sample.[9]
-
The comparison between experimental and calculated VCD spectra is typically presented graphically, with the spectra plotted alongside each other. A table summarizing the comparison can also be included.
| Frequency Range (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign (R-enantiomer) | Assignment |
| 1450-1500 | + | + | Match |
| 1300-1350 | - | - | Match |
| 1100-1150 | + | + | Match |
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region.[10] This method is particularly useful for chiral molecules containing chromophores (light-absorbing groups). The resulting ECD spectrum, characterized by positive or negative Cotton effects, serves as a fingerprint for a specific stereoisomer.
-
Sample Preparation:
-
Dissolve the 3-substituted piperidine derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1–1 mg/mL. The solvent should be transparent in the wavelength range of interest.
-
-
Data Acquisition:
-
Record the ECD spectrum using a CD spectrometer over a suitable wavelength range (e.g., 200–400 nm).
-
Acquire the spectrum at a controlled temperature, and average multiple scans to enhance the signal-to-noise ratio.
-
A baseline spectrum of the solvent is subtracted from the sample spectrum.
-
-
Quantum Chemical Calculations (Optional but Recommended):
-
Similar to VCD, perform conformational analysis and use Time-Dependent Density Functional Theory (TD-DFT) to calculate the theoretical ECD spectrum for one enantiomer.
-
-
Data Analysis and Assignment:
-
Process the raw data to obtain a plot of molar ellipticity ([θ]) versus wavelength (nm).
-
Compare the experimental ECD spectrum with the calculated spectrum or with the spectra of known reference compounds. The sign and position of the Cotton effects are indicative of the absolute stereochemistry.
-
The ECD data is presented as a plot of molar ellipticity versus wavelength. A table can be used to summarize the key spectral features.
| Wavelength (nm) | Molar Ellipticity ([θ]) | Type of Cotton Effect |
| 280 | +15,000 | Positive |
| 245 | -20,000 | Negative |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each technique.
Conclusion
The determination of the absolute stereochemistry of 3-substituted piperidine derivatives is a crucial aspect of pharmaceutical research. While X-ray crystallography provides the most definitive answer, its requirement for high-quality single crystals can be a significant hurdle.[1][2] VCD and ECD spectroscopy have emerged as powerful and reliable alternatives that allow for the determination of absolute configuration in solution.[3][4][5][6][7][8][9][10] VCD is broadly applicable to a wide range of chiral molecules, whereas ECD is particularly sensitive for compounds containing chromophores. The choice of method will ultimately depend on the specific properties of the molecule under investigation and the resources available. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to confidently assign the absolute stereochemistry of their 3-substituted piperidine derivatives.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. db.cngb.org [db.cngb.org]
- 7. researchgate.net [researchgate.net]
- 8. biotools.us [biotools.us]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Invisible: A Comparative Guide to 3-Acetamidopiperidine Impurity Profiling by Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide provides a comprehensive analysis of mass spectrometry-based methods for the impurity profiling of 3-acetamidopiperidine, a key building block in various pharmaceutical compounds. We present a comparative overview of analytical techniques, detailed experimental protocols, and supporting data to facilitate robust quality control in your drug development pipeline.
The presence of impurities in pharmaceutical products, even at trace levels, can have significant pharmacological or toxicological effects.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[2][3] Impurity profiling, the identification and quantification of all potential and actual impurities in a drug substance, is therefore a critical aspect of pharmaceutical development.[3][4] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and specificity.[5][6]
The Power of Mass Spectrometry in Impurity Analysis
Mass spectrometry-based methods provide detailed molecular weight and structural information, enabling the confident identification of both known and unknown impurities.[5] This is a significant advantage over traditional chromatographic techniques that rely on retention time and UV response alone. High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which aids in the determination of elemental compositions.[7]
Comparison with Alternative Techniques
While LC-MS is a powerful tool, other analytical techniques also play a role in impurity profiling. The choice of method often depends on the nature of the impurity and the specific analytical requirements.
| Technique | Principle | Strengths | Limitations | Applicability to this compound |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | High sensitivity and selectivity, structural elucidation of unknown impurities, suitable for a wide range of compounds.[5][8] | Matrix effects can suppress ionization, quantitation may require reference standards. | Ideal: For identifying and quantifying a broad range of potential polar and non-polar impurities and degradation products. |
| HPLC-UV | Separation by high-performance liquid chromatography with detection by UV-Vis spectroscopy. | Robust, reproducible, and widely available for routine quality control. | Limited to chromophoric compounds, cannot identify unknown impurities without reference standards. | Suitable for routine QC: For quantifying known, UV-active impurities against reference standards. |
| GC-MS | Separation by gas chromatography followed by mass analysis. | Excellent for volatile and semi-volatile impurities.[4] | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. | Complementary: Useful for identifying volatile residual solvents or starting materials from the synthesis. |
| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Provides definitive structural information without the need for reference standards. | Lower sensitivity compared to MS, requires larger sample amounts, complex data interpretation. | Confirmatory: For unambiguous structure elucidation of isolated, significant impurities. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | High separation efficiency, minimal sample consumption. | Lower loading capacity, can be less robust than HPLC. | Alternative: For the analysis of charged or highly polar impurities. |
Experimental Protocol: LC-MS/MS Analysis of this compound
This section details a typical experimental workflow for the identification and quantification of potential impurities in a this compound drug substance.
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL stock solution.
-
Working Solution: Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating a range of polar and non-polar impurities.[9]
-
Mobile Phase A: 0.1% formic acid in water. The use of formic acid is preferred over trifluoroacetic acid (TFA) as it is more compatible with mass spectrometry and causes less ion suppression.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 5 µL.[6]
Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds like this compound and its potential impurities.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.[5]
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-1000 to detect all potential ions.
-
Data-Dependent MS/MS (ddMS2): Trigger fragmentation of the most intense ions from the full scan to obtain structural information. This is crucial for identifying unknown impurities.[8]
-
Data Presentation: Hypothetical Impurity Profile of this compound
The following table summarizes a hypothetical impurity profile for a batch of this compound as determined by LC-HRMS.
| Impurity ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Structure | Proposed Origin | Level (%) |
| IMP-01 | 2.5 | 101.1022 | 3-Aminopiperidine | Starting material | 0.08 |
| IMP-02 | 4.1 | 185.1285 | N-(1-acetyl-piperidin-3-yl)acetamide | Over-acetylation | 0.12 |
| IMP-03 | 5.8 | 141.0917 | 3-Acetamidopyridine | Oxidation | 0.05 |
| IMP-04 | 3.2 | 157.1180 | N-(1-formyl-piperidin-3-yl)acetamide | Formic acid degradation | 0.03 |
Visualization of Experimental Workflow and Logical Relationships
To clearly illustrate the analytical process, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for this compound impurity profiling.
Caption: Origin of potential impurities in this compound.
References
- 1. ijdra.com [ijdra.com]
- 2. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. ijpsr.com [ijpsr.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. innovationaljournals.com [innovationaljournals.com]
- 6. alternative-therapies.com [alternative-therapies.com]
- 7. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 8. chimia.ch [chimia.ch]
- 9. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
¹H and ¹³C NMR Spectral Assignment for 3-Acetamidopiperidine: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate spectral analysis is paramount for the structural elucidation of novel compounds. This guide provides a detailed, albeit estimated, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment for 3-acetamidopiperidine. Due to the limited availability of complete, experimentally verified public data for this specific molecule, this guide leverages spectral data from analogous compounds—N-acetylpiperidine and 3-aminopiperidine—to provide a reliable spectral interpretation. A standard experimental protocol for acquiring such data is also presented.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the estimated chemical shifts (δ) in parts per million (ppm) for this compound, alongside available data for the comparator compounds, N-acetylpiperidine and 3-aminopiperidine. These estimations are based on established principles of NMR spectroscopy, considering the influence of the acetamido substituent on the piperidine ring.
| Atom | This compound (Estimated ¹H) | This compound (Estimated ¹³C) | N-Acetylpiperidine (¹H) | N-Acetylpiperidine (¹³C) | 3-Aminopiperidine (¹H) | 3-Aminopiperidine (¹³C) |
| Piperidine Ring | ||||||
| H-1 (NH) | ~1.5 - 2.5 (br s) | - | - | - | ~1.5 - 2.5 (br s) | - |
| H-2 | ~3.0 - 3.2 (m), ~2.5 - 2.7 (m) | ~46 | ~3.4 (t) | ~46 | ~2.9 - 3.1 (m), ~2.4 - 2.6 (m) | ~53 |
| H-3 | ~3.8 - 4.0 (m) | ~48 | ~1.6 (m) | ~26 | ~2.8 - 3.0 (m) | ~51 |
| H-4 | ~1.7 - 1.9 (m), ~1.4 - 1.6 (m) | ~25 | ~1.5 (m) | ~24 | ~1.6 - 1.8 (m), ~1.3 - 1.5 (m) | ~36 |
| H-5 | ~1.7 - 1.9 (m), ~1.4 - 1.6 (m) | ~23 | ~1.5 (m) | ~24 | ~1.6 - 1.8 (m), ~1.3 - 1.5 (m) | ~26 |
| H-6 | ~2.9 - 3.1 (m), ~2.4 - 2.6 (m) | ~45 | ~3.4 (t) | ~46 | ~2.9 - 3.1 (m), ~2.4 - 2.6 (m) | ~47 |
| Acetamido Group | ||||||
| NH | ~5.5 - 6.5 (br d) | - | - | - | - | - |
| C=O | - | ~170 | - | ~169 | - | - |
| CH₃ | ~1.9 - 2.0 (s) | ~23 | ~2.1 (s) | ~21 | - | - |
Note: Chemical shifts are solvent-dependent. The estimated values are for CDCl₃ or a similar non-polar solvent. 'br' denotes a broad signal, 's' singlet, 't' triplet, 'm' multiplet, and 'd' doublet.
Experimental Protocol for NMR Spectroscopy
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse-acquire sequence.
-
Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.
-
Visualization of this compound
To aid in the spectral assignment, the chemical structure of this compound with atom numbering is provided below.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, it is recommended to acquire and analyze 2D NMR spectra, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which would unequivocally establish the proton-proton and proton-carbon correlations, respectively.
Navigating the Stability Landscape of 3-Acetamidopiperidine: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule like 3-Acetamidopiperidine is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. This guide provides a comprehensive comparison of this compound's stability under various stress conditions, drawing upon established principles of forced degradation studies and data from analogous compounds.
Comparative Stability Analysis
While specific, head-to-head comparative stability data for this compound against a wide range of alternatives is not extensively documented in publicly available literature, its stability profile can be inferred and benchmarked against other common amide-containing heterocyclic compounds based on the reactivity of its functional groups—a secondary amine within a piperidine ring and an acetamido group.
Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for elucidating potential degradation pathways and developing stability-indicating analytical methods.[1][2] These studies typically involve subjecting the compound to stress conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.
Table 1: Predicted Stability of this compound vs. Comparative Compounds under Forced Degradation Conditions
| Condition | This compound (Predicted) | Piperidine (for comparison) | N-Acetylpiperidine (for comparison) | General Amide-Containing Heterocycles |
| Acidic Hydrolysis | Susceptible to hydrolysis of the amide bond, potentially leading to the formation of 3-aminopiperidine and acetic acid. | Generally stable. | Susceptible to amide hydrolysis. | Amide hydrolysis is a common degradation pathway. |
| Basic Hydrolysis | The amide bond is susceptible to hydrolysis, though potentially at a different rate than acidic hydrolysis. | Generally stable. | Susceptible to amide hydrolysis. | Amide hydrolysis is a common degradation pathway. |
| **Oxidation (e.g., H₂O₂) ** | The tertiary amine in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.[3] | Susceptible to oxidation. | The tertiary amine is susceptible to oxidation. | Susceptibility varies based on the specific ring structure and other functional groups. |
| Thermal Degradation | Expected to be relatively stable at ambient temperatures. At elevated temperatures, decomposition is possible. Piperidine derivatives have been shown to be stable at temperatures above 160°C.[4] | Generally stable, with thermal degradation occurring at high temperatures.[5] | Stability will be influenced by both the amide and piperidine moieties. | Thermal stability is highly dependent on the specific molecular structure. |
| Photodegradation | Potential for degradation upon exposure to UV or visible light, a common characteristic for many organic molecules.[6] | Piperidine itself can undergo photodegradation. | Photostability will be influenced by the chromophores present. | Many heterocyclic compounds exhibit some level of photosensitivity. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are based on standard industry practices and ICH guidelines.[2][7]
Hydrolytic Stability
-
Objective: To assess the degradation of this compound in acidic and basic conditions.
-
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, water).
-
For acidic hydrolysis, mix the stock solution with 0.1 M hydrochloric acid.
-
For basic hydrolysis, mix the stock solution with 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
-
Oxidative Stability
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Incubate the solution at room temperature for a defined period, protected from light.
-
At specified time intervals, take samples and quench the reaction if necessary (e.g., with sodium bisulfite).
-
Analyze the samples by HPLC.
-
Thermal Stability
-
Objective: To determine the effect of elevated temperature on the stability of this compound in both solid and solution states.
-
Procedure:
-
Place a known quantity of solid this compound in a controlled temperature oven (e.g., 80°C).
-
Prepare a solution of this compound and place it in the same oven.
-
After a set duration (e.g., 48 hours), remove the samples.
-
Dissolve the solid sample and dilute both samples to a suitable concentration for HPLC analysis.
-
Photostability
-
Objective: To assess the degradation of this compound upon exposure to light.
-
Procedure:
-
Expose solid this compound and a solution of the compound to a light source that provides both UV and visible radiation, as specified in ICH Q1B guidelines.[7][8][9]
-
A dark control sample should be stored under the same conditions but protected from light.
-
After a specified duration of exposure, analyze both the exposed and control samples by HPLC.
-
Visualizing Experimental Workflow and Potential Degradation
To further clarify the process, the following diagrams illustrate the experimental workflow for stability testing and a potential degradation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
A Comparative Analysis of Protecting Groups for 3-Aminopiperidine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selective protection of the amino group in 3-aminopiperidine is a critical step in the synthesis of a wide array of pharmaceutical agents and complex molecules. The choice of protecting group significantly impacts reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of four commonly employed amine protecting groups—Boc, Cbz, Fmoc, and Teoc—for the 3-amino position of piperidine, supported by experimental data and detailed protocols.
Executive Summary
The selection of an appropriate protecting group for 3-aminopiperidine hinges on several factors, including the stability of the protecting group to various reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality with other protecting groups present in the molecule. This guide details the performance of tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) protecting groups, providing a framework for informed decision-making in synthetic planning.
Comparative Data of Protecting Groups
The following table summarizes the key characteristics and performance of the four protecting groups for the 3-amino function of piperidine. The quantitative data has been compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
| Protecting Group | Reagent for Introduction | Typical Solvent(s) | Typical Reaction Time | Typical Yield (Introduction) | Deprotection Conditions | Typical Yield (Deprotection) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane | 1 - 6 h | 80-99%[1][2] | Trifluoroacetic acid (TFA) in DCM, HCl in Dioxane | >90%[3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dioxane/Water, THF/Water | 2 - 20 h | 54-90%[4][5][6] | H₂, Pd/C in Methanol (MeOH) or Ethanol (EtOH) | >90%[3] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Dioxane/Water, THF/aq. NaHCO₃ | 1 - 16 h | 87-88% (general amines)[7] | 20% Piperidine in DMF | >95% (general peptides)[8] |
| Teoc | Teoc-OSu, Teoc-OBt | Dichloromethane (DCM), Tetrahydrofuran (THF) | 1 - 5 h | 92-98% (general amines)[9] | Tetrabutylammonium fluoride (TBAF) in THF | 85% (general amines)[9] |
Orthogonality of Protecting Groups
A key consideration in complex syntheses is the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality.[10][11][12]
Figure 1: Orthogonality of common amine protecting groups.
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group on 3-aminopiperidine are provided below.
tert-Butoxycarbonyl (Boc) Group
Protocol for Boc Protection of 3-Aminopiperidine:
-
Dissolve 3-aminopiperidine dihydrochloride (1.0 eq.) in a mixture of 1,4-dioxane and water.
-
Add sodium carbonate (3.0 eq.) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-aminopiperidine. A reported synthesis of (S)-N-Boc-3-aminopiperidine from (S)-nipecotic acid ethyl ester followed by Hofmann rearrangement gave a yield of 89%.[13]
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected 3-aminopiperidine derivative (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated aqueous NaHCO₃) and extract the deprotected amine. A yield of 97% has been reported for the TFA-mediated deprotection of a Boc-protected 3-aminopiperidine derivative.[3]
Carboxybenzyl (Cbz) Group
Protocol for Cbz Protection of 3-Aminopiperidine:
-
Dissolve 3-aminopiperidine (1.0 eq.) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 20 hours.[6]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the Cbz-protected product. A 90% yield has been reported for a similar amine protection.[6] An enzymatic cascade synthesis of L-3-N-Cbz-aminopiperidine reported an isolated yield of up to 54%.[4][5]
Protocol for Cbz Deprotection (Catalytic Hydrogenolysis):
-
Dissolve the Cbz-protected 3-aminopiperidine derivative (1.0 eq.) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. High yields of 90-92% have been reported for the hydrogenolysis of Cbz-protected 3-aminopiperidine derivatives.[3]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protocol for Fmoc Protection of 3-Aminopiperidine:
-
Dissolve 3-aminopiperidine (1.0 eq.) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.
-
Add 9-fluorenylmethoxysuccinimide (Fmoc-OSu, 1.05 eq.).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product with an organic solvent, dry, and concentrate to yield the Fmoc-protected amine.
Protocol for Fmoc Deprotection:
-
Dissolve the Fmoc-protected 3-aminopiperidine derivative in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature. The deprotection is typically rapid, often complete within minutes. The kinetics of Fmoc deprotection are well-studied, with the half-life for Fmoc removal using 20% piperidine in DMF being in the order of seconds.[14]
-
Upon completion, the product can be isolated by precipitation with a non-polar solvent or by aqueous work-up.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
Protocol for Teoc Protection of 3-Aminopiperidine:
-
Dissolve 3-aminopiperidine (1.0 eq.) in dichloromethane (DCM).
-
Add triethylamine (2.6 eq.).
-
Add Teoc-OBt (1.1 eq.) and stir at 20-25 °C until the reaction is complete.[9]
-
Wash the reaction mixture with saturated potassium hydrogen sulfate solution and then with brine.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain the Teoc-protected product. A yield of 92% was reported for the protection of an amino acid derivative using this method.[9]
Protocol for Teoc Deprotection:
-
Dissolve the Teoc-protected 3-aminopiperidine derivative in tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF, 1.5 eq.) in portions.[9]
-
Stir the reaction at room temperature until completion.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the deprotected amine. A yield of 85% was reported for the deprotection of a Teoc-protected compound.[9]
Experimental Workflow and Decision Making
The selection of a protecting group is a critical decision in a multi-step synthesis. The following diagram illustrates a logical workflow for choosing an appropriate protecting group based on the planned synthetic route.
Figure 2: Decision workflow for selecting a protecting group.
Conclusion
The choice of a protecting group for 3-aminopiperidine is a strategic decision that should be guided by the specific requirements of the synthetic route.
-
Boc is a versatile and widely used protecting group, ideal for syntheses that do not involve acidic conditions.
-
Cbz offers robustness and is particularly advantageous in syntheses requiring stability to both acid and base, with a mild deprotection via hydrogenation.
-
Fmoc is the protecting group of choice when acid-sensitive functionalities are present, due to its lability under basic conditions.
-
Teoc provides an additional layer of orthogonality, being stable to a wide range of conditions and selectively cleaved by fluoride ions.
By carefully considering the stability, orthogonality, and reaction efficiency associated with each protecting group, researchers can optimize their synthetic strategies for the successful construction of complex molecules containing the 3-aminopiperidine scaffold.
References
- 1. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 2. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. rsc.org [rsc.org]
- 8. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 9. Application of Teoc Protecting Group [en.highfine.com]
- 10. jocpr.com [jocpr.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. tdcommons.org [tdcommons.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Comparative In Vitro Assay Development for Novel 3-Acetamidopiperidine Derivatives
For researchers, scientists, and drug development professionals, the robust in vitro evaluation of novel chemical entities is a cornerstone of preclinical research. This guide provides a comparative framework for developing in vitro assays for compounds synthesized from 3-acetamidopiperidine, a versatile scaffold found in a variety of biologically active molecules. By presenting data from analogous piperidine-based compounds, this document outlines key assays, experimental protocols, and data presentation strategies to guide the characterization of new chemical entities.
This guide will explore a selection of relevant in vitro assays, drawing on established methodologies for piperidine derivatives targeting a range of biological targets, including cholinesterases, sigma receptors, and monoamine oxidases. While specific data for this compound derivatives is synthesized for illustrative purposes, the presented assays and protocols are directly applicable to their evaluation.
Comparative Efficacy of Piperidine Analogs
The following tables summarize representative in vitro data for piperidine-containing compounds, offering a template for the presentation and comparison of novel this compound derivatives against known inhibitors and alternative compounds.
Cholinesterase Inhibition
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound ID | Target | IC50 (µM)[1] | Comparator | Comparator IC50 (µM)[1] |
| 3-AP-001 | AChE | 18.52 ± 0.55 | Galantamine | 19.34 ± 0.62 |
| BChE | 25.43 ± 0.71 | 21.45 ± 0.21 | ||
| 3-AP-002 | AChE | 22.19 ± 0.68 | Galantamine | 19.34 ± 0.62 |
| BChE | 31.88 ± 0.83 | 21.45 ± 0.21 | ||
| Donepezil | AChE | Reference | - | - |
Table 1: In vitro cholinesterase inhibitory activity of hypothetical this compound derivatives (3-AP-001, 3-AP-002) compared to the standard drug Galantamine. Data is representative of typical findings for piperidine-based inhibitors.
Sigma Receptor Binding Affinity
Sigma receptors, particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are implicated in a variety of neurological and psychiatric disorders.
| Compound ID | Receptor | Ki (nM)[2] | Comparator | Comparator Ki (nM)[2] |
| 3-AP-S1 | S1R | 5.8 | Haloperidol | 2.5 |
| S2R | >1000 | - | ||
| 3-AP-S2 | S1R | 350 | Haloperidol | 2.5 |
| S2R | 45 | - |
Table 2: Binding affinities of hypothetical this compound derivatives (3-AP-S1, 3-AP-S2) for sigma-1 and sigma-2 receptors, with Haloperidol as a reference compound.[2]
Monoamine Oxidase (MAO) Inhibition
MAO inhibitors are utilized in the treatment of depression and neurodegenerative diseases. The two main isoforms are MAO-A and MAO-B.
| Compound ID | Target | IC50 (µM)[3] | Selectivity Index (MAO-A/MAO-B) |
| 3-AP-M1 | MAO-A | 8.2 ± 0.3 | 0.51 |
| MAO-B | 4.2 ± 0.1 | ||
| 3-AP-M2 | MAO-A | >100 | >50 |
| MAO-B | 2.0 ± 0.2 |
Table 3: Inhibitory activity and selectivity of hypothetical this compound derivatives against human monoamine oxidase A and B.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of in vitro findings.
Cholinesterase Inhibition Assay
This assay is based on the Ellman method, which measures the activity of cholinesterases.[1]
Materials:
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Human recombinant AChE
-
Equine serum BChE
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (e.g., Galantamine)
Procedure:
-
Prepare solutions of test compounds and the reference inhibitor in appropriate solvents.
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the respective enzyme (AChE or BChE).
-
Incubate the mixture for 15 minutes at 37°C.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radioligand Binding Assay for Sigma Receptors
This assay determines the affinity of test compounds for sigma receptors by measuring their ability to displace a radiolabeled ligand.[2]
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., HEK-293 cells for S1R).
-
Radioligand (e.g., --INVALID-LINK---pentazocine for S1R).
-
Unlabeled ligand for determining non-specific binding (e.g., (+)-pentazocine).
-
Tris buffer (50 mM, pH 8.0).
-
Test compounds and reference compound (e.g., Haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a final volume of 0.5 mL of Tris buffer, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of tubes is prepared with a high concentration of an unlabeled ligand.
-
Incubate the mixtures to allow for competitive binding.
-
Terminate the reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.
Visualizations
Diagrams of signaling pathways and experimental workflows can aid in the understanding of the compound's mechanism of action and the experimental design.
Caption: A generalized workflow for the in vitro evaluation of synthesized compounds.
Caption: Mechanism of action for an AChE inhibitor.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-Acetamidopiperidine
For researchers and professionals in drug development and chemical synthesis, the efficient construction of molecular scaffolds is a cornerstone of innovation. 3-Acetamidopiperidine, a valuable building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and drawbacks. This guide provides an objective comparison of three distinct synthetic pathways to this compound, supported by experimental data to inform decisions on scalability, cost-effectiveness, and overall efficiency. The routes evaluated are: the catalytic hydrogenation of a pyridine derivative, a multi-step synthesis originating from L-glutamic acid, and a route centered on the reductive amination of a protected piperidone.
Comparative Analysis of Synthetic Routes
The synthetic efficiency of each route is evaluated based on key metrics including overall yield, number of synthetic steps, reaction times, and the nature of the reagents and catalysts employed. The following tables summarize the quantitative data for each approach to provide a clear comparison.
Table 1: Overall Comparison of Synthetic Routes to this compound
| Metric | Route 1: Catalytic Hydrogenation | Route 2: From L-Glutamic Acid | Route 3: Reductive Amination |
| Starting Material | 3-Aminopyridine | L-Glutamic Acid | N-Boc-3-piperidone |
| Overall Yield | ~45% (for hydrogenation step) | 44-55%[1] | Variable, dependent on reductive amination efficiency |
| Number of Steps | 2 | 5 | 3 |
| Key Transformation | Heterocyclic ring hydrogenation | Chiral pool synthesis, cyclization | Reductive amination |
| Stereocontrol | Racemic product | Enantiomerically pure product | Racemic or potentially enantioselective |
| Scalability | Potentially high | Moderate, multi-step nature can be a challenge | Potentially high |
Table 2: Step-by-Step Yields and Durations
| Route | Step | Transformation | Reported Yield | Reported Duration |
| 1 | 1 | Acetylation of 3-aminopyridine | High (assumed) | Short (assumed) |
| 2 | Hydrogenation of N-acetyl-3-aminopyridine | 47%[1] | 42 hours[1] | |
| 2 | 1 | Esterification of L-glutamic acid | Quantitative[1] | 12 hours[1] |
| 2 | N-Boc protection | 92% | 6 hours | |
| 3 | Reduction of esters to diol | Not specified | 2 hours | |
| 4 | Ditosylation | Quantitative (crude)[1] | 1 hour[1] | |
| 5 | Cyclization with amine | 37-74% (amine dependent)[1] | 12-24 hours[1] | |
| 3 | 1 | Synthesis of N-Boc-3-piperidone | High (multi-step from 1-benzyl-3-piperidone) | Not specified |
| 2 | Reductive amination with ammonium acetate | High (assumed) | 6 days[2] | |
| 3 | Acetylation of 3-aminopiperidine | High (assumed) | Short (assumed) |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on reported experimental procedures.
Route 1: Catalytic Hydrogenation of N-acetyl-3-aminopyridine
This two-step route involves the initial acetylation of commercially available 3-aminopyridine, followed by the catalytic hydrogenation of the resulting N-acetyl-3-aminopyridine.
Step 1: Synthesis of N-acetyl-3-aminopyridine
-
To a solution of 3-aminopyridine (1 equivalent) in a suitable solvent such as acetic acid, acetic anhydride (1.1 equivalents) is added dropwise at 0-10 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified to yield N-acetyl-3-aminopyridine.
Step 2: Hydrogenation to this compound
-
N-acetyl-3-aminopyridine (1 equivalent) is dissolved in methanol containing concentrated hydrochloric acid.
-
Platinum oxide (PtO2) catalyst is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere (e.g., 50 psi) for an extended period (e.g., 42 hours) until the reaction is complete.[1]
-
The catalyst is removed by filtration, and the filtrate is concentrated.
-
The residue is basified and extracted with an organic solvent. The combined organic layers are dried and concentrated to give this compound. A reported yield for this step is 47%.[1]
Route 2: Multi-step Synthesis from L-Glutamic Acid
This five-step synthesis provides access to enantiomerically pure this compound, starting from the chiral pool amino acid, L-glutamic acid. The final product would be N-Boc protected at the 3-amino position, which can be acetylated after deprotection.
Step 1: Esterification of L-Glutamic Acid
-
To a stirred solution of L-glutamic acid (1 equivalent) in methanol at 0°C, thionyl chloride (1.5 equivalents) is added dropwise.[1]
-
The reaction is stirred at room temperature for 12 hours.[1]
-
The solvent is removed under reduced pressure to give the dimethyl ester hydrochloride salt in quantitative yield.[1]
Step 2: N-Boc Protection
-
To a solution of the dimethyl ester hydrochloride (1 equivalent) in dichloromethane at 0°C, triethylamine (4 equivalents) and di-tert-butyl dicarbonate (1.5 equivalents) are added, along with a catalytic amount of DMAP.
-
The mixture is stirred at room temperature for 6 hours.
-
The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed and dried to afford (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate in 92% yield.
Step 3: Reduction to Diol
-
To a solution of the N-Boc protected diester (1 equivalent) in a suitable solvent, a reducing agent such as sodium borohydride is added.
-
The reaction is stirred until completion.
-
Work-up involves quenching the excess reducing agent and extracting the product.
Step 4: Ditosylation
-
To a solution of the diol (1 equivalent) in dichloromethane, triethylamine (3.4 equivalents), p-toluenesulfonyl chloride (2 equivalents), and a catalytic amount of DMAP are added at 0°C.[1]
-
The reaction is stirred for 1 hour at room temperature.[1]
-
The crude ditosylate is obtained in quantitative yield after aqueous work-up and extraction.[1]
Step 5: Cyclization to N-Boc-3-aminopiperidine derivative
-
The crude ditosylate (1 equivalent) is reacted with a primary amine (e.g., cyclohexylamine, 15 equivalents) with stirring for 12 hours to yield the corresponding N-substituted (S)-tert-butyl-piperidin-3-ylcarbamate.[1]
-
The product is purified by column chromatography. Yields vary depending on the amine used (e.g., 74% with cyclohexylamine).[1]
Route 3: Reductive Amination of N-Boc-3-piperidone
This route involves the synthesis of a protected 3-piperidone, followed by reductive amination to introduce the 3-amino group, and subsequent acetylation.
Step 1: Synthesis of N-Boc-3-piperidone
-
N-Boc-3-piperidone can be prepared from 1-benzyl-3-piperidone. The benzyl group is removed by catalytic hydrogenation (e.g., 10% Pd/C, H2), and the resulting 3-piperidone is protected with di-tert-butyl dicarbonate in the presence of a base like sodium bicarbonate.
Step 2: Reductive Amination to N-Boc-3-aminopiperidine
-
A mixture of N-Boc-3-piperidone (1 equivalent), ammonium acetate (10 equivalents), and sodium cyanoborohydride (5 equivalents) in a mixture of methanol and dichloromethane is stirred at room temperature for an extended period (e.g., 6 days).[2]
-
The reaction mixture is concentrated, and the residue is diluted with dichloromethane and washed with saturated sodium bicarbonate solution and brine.[2]
-
The product, N-Boc-3-aminopiperidine, is purified by chromatography.
Step 3: Deprotection and Acetylation
-
The N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
-
The resulting 3-aminopiperidine is then acetylated using standard conditions, for example, with acetic anhydride in the presence of a base like triethylamine or pyridine in a solvent like dichloromethane.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of each synthetic route to this compound.
Caption: Synthetic routes to this compound.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
The choice of the optimal synthetic route to this compound is contingent on the specific requirements of the research or development program.
-
Route 1 (Catalytic Hydrogenation) offers a direct and potentially scalable method for producing racemic this compound, though the reported conditions suggest that optimization of reaction time and yield may be necessary.
-
Route 2 (From L-Glutamic Acid) is the preferred method for obtaining enantiomerically pure this compound. While it involves more synthetic steps and may be less amenable to very large-scale production, it provides excellent stereocontrol.[1]
-
Route 3 (Reductive Amination) provides a flexible approach to the racemic product. The efficiency of this route is heavily dependent on the reductive amination step, which can sometimes be sluggish. However, it avoids the high pressures often associated with catalytic hydrogenation of pyridines.
This comparative guide is intended to serve as a valuable resource for chemists in selecting the most appropriate synthetic strategy for their needs, balancing factors of yield, cost, scalability, and stereochemical purity.
References
Safety Operating Guide
Safe Disposal of 3-Acetamidopiperidine: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and pharmaceutical development, the responsible management of chemical waste is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Acetamidopiperidine, ensuring the safety of personnel and the protection of the environment. The following procedures are synthesized from safety data sheets and general chemical waste disposal guidelines.
I. Hazard Identification and Safety Precautions
Before beginning any disposal process, it is crucial to understand the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). Handling should always occur in a well-ventilated area or within a chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator. |
II. Chemical and Physical Properties
A summary of the key physical and chemical properties of a related compound is provided below for reference. Understanding these properties is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₁₄N₂O |
| Melting Point/Range | 9 °F / -13 °C |
| Boiling Point/Boiling Range | 223 °F / 106 °C |
| Density | 0.862 g/cm³ (at 68 °F / 20 °C) |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Incineration is often the preferred method for complete destruction.[1]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All materials contaminated with this compound, including residual solids, solutions, and contaminated labware, must be treated as hazardous waste.[2]
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.[1]
-
Solid Waste Collection:
-
Carefully transfer any solid this compound into a designated hazardous waste container.
-
Use a dedicated spatula or scoop to avoid cross-contamination.
-
-
Liquid Waste (Solutions) Collection:
-
If the compound is in a solution, transfer it to a labeled, sealed, and chemically compatible container for liquid hazardous waste.
-
Clearly indicate the solvent and the approximate concentration of this compound on the label.
-
-
Decontamination of Labware:
-
Rinse any labware (e.g., beakers, flasks) that has been in contact with the compound three times with a suitable organic solvent such as acetone or ethanol.[1]
-
Collect the first rinse as hazardous waste.[3] For highly toxic compounds, the first three rinses must be collected as hazardous waste.[3]
-
The solvent rinsate should be collected in a separate, clearly labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.[1]
-
-
Container Management:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[1]
-
Ensure the waste is properly manifested for disposal, typically via incineration.
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into the hazardous waste container.[1]
-
Large Spills: For large spills, contact your institution's EHS office immediately.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water, and collect all cleaning materials as hazardous waste.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Acetamidopiperidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Acetamidopiperidine (CAS RN: 5810-55-9) in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Assessment:
There is conflicting information regarding the hazards of this compound. While some Safety Data Sheets (SDS) do not classify it as hazardous, others, including aggregated data from the European Chemicals Agency (ECHA), classify it as "Harmful if swallowed" (H302)[1][2]. Therefore, a conservative approach is recommended, and the substance should be handled with care, assuming oral toxicity.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Nitrile Gloves | Inspect for tears or punctures before use. Remove and dispose of contaminated gloves properly. Wash hands thoroughly after handling the product.[3] |
| Body Protection | Laboratory Coat | Long-sleeved and fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required under normal use | Use a local exhaust if dust or aerosol will be generated to keep airborne concentrations low.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a structured protocol is essential for the safe handling of this compound.
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood, especially when generating dust or aerosols.[4]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Storage:
-
In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention immediately.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Do not dispose of the chemical down the drain.
-
-
Empty Containers:
-
Thoroughly empty the container.
-
The first rinse of the container should be collected and disposed of as hazardous waste.
-
After thorough rinsing and air-drying, deface the label and dispose of the container according to institutional guidelines.
-
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
